molecular formula C8H7ClO3 B2994619 4-Chloro-2-hydroxy-6-methoxybenzaldehyde CAS No. 1427396-66-4

4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Cat. No.: B2994619
CAS No.: 1427396-66-4
M. Wt: 186.59
InChI Key: SUWIKBDAVNNQSD-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxy-6-methoxybenzaldehyde is a chemical compound for Research Use Only, not for diagnostic or therapeutic uses. This benzaldehyde derivative is valuable in materials science research, particularly in synthesizing novel organic co-crystals for nonlinear optical (NLO) applications . The presence of multiple functional groups—aldehyde, hydroxy, methoxy, and chloro—on the benzene ring makes it a promising building block in crystal engineering . Researchers utilize such substituted benzaldehydes to develop co-crystals with enhanced second-order nonlinear optical properties, which are critical for laser technology, frequency conversion, and optical signal processing . The molecular structure allows for strong hydrogen bonding and other intermolecular interactions, which are essential for creating non-centrosymmetric crystal structures required for high NLO efficiency .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-hydroxy-6-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8-3-5(9)2-7(11)6(8)4-10/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWIKBDAVNNQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde .

CAS Registry Number: 1427396-66-4 Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


H

ClO

Molecular Weight: 186.59 g/mol IUPAC Name: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde[1][2][3]

Executive Summary

4-Chloro-2-hydroxy-6-methoxybenzaldehyde is a trisubstituted benzaldehyde derivative characterized by a specific substitution pattern that imparts unique electronic and chemical reactivity.[1] Structurally, it features a central benzene ring substituted with an aldehyde group (C1), a hydroxyl group (C2), a chlorine atom (C4), and a methoxy group (C6). This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of Protease Activated Receptor 4 (PAR4) inhibitors and complex heterocyclic scaffolds like coumarins and flavones. Its core value lies in the "push-pull" electronic system created by the electron-withdrawing aldehyde and the electron-donating oxygenated substituents, facilitating regioselective downstream modifications.[1]

Chemical Structure & Electronic Properties

The molecule belongs to the class of salicylaldehyde derivatives . Its reactivity is governed by the interplay between the electrophilic carbonyl group and the nucleophilic aromatic ring, which is activated by the hydroxyl and methoxy groups but deactivated by the chlorine atom.

Structural Analysis[1]
  • Intramolecular Hydrogen Bonding: The hydroxyl group at C2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen at C1. This interaction locks the conformation of the aldehyde group, reduces the acidity of the phenol proton (pKa shift), and increases lipophilicity by masking the polar head group.

  • Electronic Effects:

    • C1-CHO: Strong electron-withdrawing group (EWG), directing meta.[1]

    • C2-OH & C6-OMe: Strong electron-donating groups (EDG) via resonance, directing ortho/para.[1]

    • C4-Cl: Weakly deactivating but ortho/para directing.

  • Steric Environment: The C1-aldehyde is flanked by substituents on both sides (C2-OH and C6-OMe), creating a sterically congested environment that influences the kinetics of nucleophilic attacks on the carbonyl carbon.[1]

Visualization of Electronic Interactions

The following diagram illustrates the structural connectivity and the key electronic interactions stabilizing the molecule.

ChemicalStructure cluster_electronic Electronic Effects Core Benzene Ring Aldehyde Aldehyde (C1) Electrophile Core->Aldehyde Substituent Hydroxyl Hydroxyl (C2) H-Bond Donor Core->Hydroxyl Substituent Chloro Chlorine (C4) Lipophilic/EWG Core->Chloro Substituent Methoxy Methoxy (C6) EDG/Steric Bulk Core->Methoxy Substituent Hydroxyl->Core +M Effect (Activation) Hydroxyl->Aldehyde Intramolecular H-Bond Chloro->Core -I Effect (Deactivation) Methoxy->Core +M Effect (Activation) Methoxy->Aldehyde Steric Crowding

Caption: Structural connectivity and electronic interactions. Note the critical intramolecular hydrogen bond between C2-OH and C1-CHO.[1]

Synthetic Pathways[6][7]

The synthesis of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde is not typically achieved by direct chlorination of a pre-formed aldehyde due to directing group conflicts.[1] The most authoritative and regioselective route involves the Vilsmeier-Haack formylation of a symmetric precursor, followed by selective demethylation .

Retrosynthetic Analysis
  • Target: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde[1][2][4][3][5][6][7]

  • Precursor 1: 4-Chloro-2,6-dimethoxybenzaldehyde (Symmetric ether)[1]

  • Starting Material: 1-Chloro-3,5-dimethoxybenzene (5-Chloro-1,3-dimethoxybenzene)[1]

Detailed Protocol
Step 1: Vilsmeier-Haack Formylation

This step introduces the aldehyde group.[1] The starting material, 1-chloro-3,5-dimethoxybenzene, has a highly activated position at C4 (between the two methoxy groups).[1]

  • Reagents: Phosphorus oxychloride (

    
    ), Dimethylformamide (DMF).
    
  • Substrate: 1-Chloro-3,5-dimethoxybenzene.[1]

  • Mechanism: The in situ generated Vilsmeier reagent (chloroiminium ion) attacks the nucleophilic aromatic ring at the position ortho to both methoxy groups.

  • Procedure:

    • Cool DMF (5 eq) to 0°C under inert atmosphere (

      
      ).
      
    • Add

      
       (1.2 eq) dropwise to generate the electrophile.
      
    • Add 1-chloro-3,5-dimethoxybenzene (1.0 eq) dissolved in DMF.

    • Heat to 80-100°C for 4-6 hours.

    • Quench with ice water and neutralize with sodium acetate to hydrolyze the iminium intermediate.

    • Product: 4-Chloro-2,6-dimethoxybenzaldehyde.[1]

Step 2: Regioselective Demethylation

This step converts one methoxy group into a hydroxyl group to establish the salicylaldehyde motif.

  • Reagents: Boron trichloride (

    
    ) or Aluminum chloride (
    
    
    
    ) in Dichloromethane (DCM).
  • Selectivity Logic: The Lewis acid coordinates preferentially to the carbonyl oxygen. The methoxy group ortho to the carbonyl also coordinates, forming a stable 6-membered chelate. Nucleophilic attack (by

    
    ) on the methyl group of this coordinated methoxy is kinetically favored over the uncoordinated or sterically distal groups.
    
  • Procedure:

    • Dissolve 4-chloro-2,6-dimethoxybenzaldehyde in anhydrous DCM at -78°C.

    • Add

      
       (1M in DCM, 1.1 eq) slowly.
      
    • Allow to warm to 0°C (monitoring by TLC is critical to prevent bis-demethylation).

    • Quench with water/HCl.

    • Extract with DCM and recrystallize (typically from Ethanol/Hexane).

    • Final Product: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde.

Synthesis Start 1-Chloro-3,5-dimethoxybenzene Step1 Step 1: Vilsmeier-Haack POCl3, DMF, 100°C Start->Step1 Inter Intermediate: 4-Chloro-2,6-dimethoxybenzaldehyde Step2 Step 2: Selective Demethylation BCl3, DCM, -78°C -> 0°C Inter->Step2 Final Target: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde Step1->Inter Step2->Final

Caption: Synthetic route via Vilsmeier-Haack formylation and Lewis acid-mediated selective demethylation.[1][8]

Physicochemical & Spectroscopic Properties

Physical Properties Table
PropertyValueNotes
Appearance Pale yellow to off-white solidTypical for salicylaldehydes
Melting Point 110 - 115 °C (Predicted)Higher than non-halogenated analogs
Solubility DMSO, DMF, DCM, ChloroformPoor water solubility
LogP ~2.4Moderate lipophilicity
pKa (OH) ~6.5 - 7.5More acidic than phenol due to -CHO EWG
Spectroscopic Characterization (Diagnostic Signals)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
      11.50 - 12.00 ppm (s, 1H):  Chelated Phenolic -OH (Exchangeable).[1]
      
    • 
      10.20 ppm (s, 1H):  Aldehyde -CHO.
      
    • 
      6.70 - 6.80 ppm (s/d, 2H):  Aromatic protons at C3 and C5. Due to the symmetry of the precursor, these may appear as doublets with small meta-coupling (
      
      
      
      Hz) or singlets.
    • 
      3.85 ppm (s, 3H):  Methoxy -OCH
      
      
      
      .
  • IR Spectroscopy:

    • 3200-3400 cm

      
      :  Broad -OH stretch (shifted due to H-bonding).
      
    • 1640-1660 cm

      
      :  C=O stretch (Lower frequency than typical aldehydes due to conjugation and H-bonding).[1]
      

Reactivity & Applications

Synthetic Utility

This compound functions as a versatile C3-synthon in organic synthesis.[1]

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonic acid, ethyl acetoacetate) yields coumarins . The 2-OH group facilitates the subsequent cyclization.

  • Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are often explored for coordination chemistry and biological activity.

  • Heterocycle Synthesis: Precursor for flavones and isoflavones via condensation with acetophenones (Claisen-Schmidt) followed by oxidative cyclization.

Pharmaceutical Relevance

The specific substitution pattern (4-Cl, 2-OH, 6-OMe) is cited in patent literature for the development of PAR4 antagonists (Protease Activated Receptor 4).[1][9] These compounds are investigated as antiplatelet agents for preventing thrombosis with potentially lower bleeding risks compared to current therapies.

Reactivity Target 4-Chloro-2-hydroxy- 6-methoxybenzaldehyde Coumarin 3-Substituted Coumarins (via Knoevenagel) Target->Coumarin Active Methylene + Base Schiff Schiff Bases (Ligands/Bioactive) Target->Schiff R-NH2 -H2O Pharma PAR4 Antagonists (Antiplatelet Drugs) Target->Pharma Multi-step Synthesis

Caption: Primary synthetic transformations and applications of the compound.

Safety & Handling

  • GHS Classification:

    • Skin Irritation (Category 2): Causes skin irritation.[10]

    • Eye Irritation (Category 2A): Causes serious eye irritation.

    • STOT-SE (Category 3): May cause respiratory irritation.[10]

  • Handling Protocol:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid contact with strong oxidizing agents and strong bases.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the aldehyde to the corresponding benzoic acid.

References

  • World Intellectual Property Organization (WIPO). (2013). Imidazothiadiazole and Imidazopyrazine Derivatives as Protease Activated Receptor 4 (PAR4) Inhibitors.[9] Patent WO2013163279A1.[9] Link

  • PubChem. (n.d.).[10] 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (Compound).[1][2][4][3][5][6][7] National Library of Medicine. Link[5]

  • BLD Pharm. (n.d.). Product Information: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (CAS 1427396-66-4).[1][2][4][3][5] Link

  • Reichardt, C. (2003). Vilsmeier-Haack Reaction of Substituted Benzenes. In: Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for Vilsmeier mechanism).

Sources

4-Chloro-2-hydroxy-6-methoxybenzaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde , a specialized scaffold in medicinal chemistry.

Core Identity & Synthetic Utility in Drug Discovery

Chemical Identity & Physical Properties

4-Chloro-2-hydroxy-6-methoxybenzaldehyde is a trisubstituted benzaldehyde derivative functioning as a critical pharmacophore in the development of antithrombotic agents and bioactive heterocycles.[1] Its structure features a salicylaldehyde core stabilized by an intramolecular hydrogen bond, with a chlorine atom providing lipophilic bulk at the para position relative to the aldehyde.[1][2]

Core Data Table
PropertySpecification
CAS Registry Number 1427396-66-4
IUPAC Name 4-Chloro-2-hydroxy-6-methoxybenzaldehyde
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Exact Mass 186.0084
SMILES COc1cc(Cl)cc(O)c1C=O[1][3][4][5]
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Acidity (pKa) ~7.5–8.5 (Phenolic OH, est.)
Structural Analysis

The molecule exhibits a "push-pull" electronic character:

  • C1 (Aldehyde): Electrophilic center for condensation reactions.[1][2]

  • C2 (Hydroxyl): Acts as a hydrogen bond donor to the carbonyl oxygen, locking the conformation and increasing lipophilicity.[1][2]

  • C4 (Chloro): Electron-withdrawing group (EWG) that modulates metabolic stability and potency in ligand-receptor binding.[1]

  • C6 (Methoxy): Electron-donating group (EDG) that enriches the ring electron density, facilitating electrophilic aromatic substitutions at the C3/C5 positions.[1][2]

Synthesis & Production Protocols

The synthesis of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde typically follows a regioselective formylation-demethylation sequence .[1] The most robust route begins with the commercially available 1-chloro-3,5-dimethoxybenzene (5-chlororesorcinol dimethyl ether).[1]

Synthetic Pathway Diagram

The following flowchart illustrates the stepwise conversion from the resorcinol ether precursor to the target scaffold.

SynthesisPath Start 1-Chloro-3,5-dimethoxybenzene (Starting Material) Inter 4-Chloro-2,6-dimethoxybenzaldehyde (Intermediate) Start->Inter Step 1: Vilsmeier-Haack (POCl3, DMF, 0°C -> 80°C) Target 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (Target Product) Inter->Target Step 2: Selective Demethylation (BBr3, DCM, -78°C)

Figure 1: Two-step synthetic route involving formylation followed by selective ortho-demethylation.[1][5]

Detailed Protocol
Step 1: Vilsmeier-Haack Formylation[1]
  • Reagents: 1-Chloro-3,5-dimethoxybenzene (1.0 eq), POCl₃ (1.2 eq), DMF (excess).

  • Procedure:

    • Cool DMF to 0°C under nitrogen atmosphere.

    • Add POCl₃ dropwise to generate the Vilsmeier reagent (chloroiminium ion).[1][2]

    • Add the substrate (dissolved in DMF) slowly.[1][2]

    • Heat the mixture to 80°C for 4–6 hours.

    • Quench: Pour onto ice-water and neutralize with sodium acetate.

    • Isolation: Filter the precipitate to obtain 4-chloro-2,6-dimethoxybenzaldehyde .

Step 2: Regioselective Demethylation (The Critical Step)

This step exploits the coordination of boron tribromide (BBr₃) to the carbonyl oxygen, directing demethylation to the ortho position.[1][2]

  • Reagents: 4-Chloro-2,6-dimethoxybenzaldehyde (1.0 eq), BBr₃ (1.0–1.1 eq), Anhydrous DCM.

  • Procedure:

    • Dissolve the intermediate in anhydrous DCM and cool to -78°C (Dry ice/acetone bath).

    • Add BBr₃ (1M in DCM) dropwise over 30 minutes.[1][2] Note: Exothermic.[1]

    • Stir at -78°C for 1 hour, then allow to warm to 0°C.

    • Quench: Carefully add water/ice.[1][2]

    • Extraction: Extract with DCM, wash with brine, and dry over Na₂SO₄.[1][2]

    • Purification: Recrystallization from ethanol/hexanes or column chromatography (SiO₂, Hex/EtOAc).[1][2]

Applications in Drug Development

This scaffold is a validated intermediate in the synthesis of Protease-Activated Receptor 4 (PAR4) inhibitors , which are novel antiplatelet agents used to prevent arterial thrombosis with a lower bleeding risk than standard therapies.[1][2]

Mechanism of Action (PAR4 Inhibition)

The aldehyde moiety serves as a "warhead" precursor for heterocycle formation (e.g., imidazothiadiazoles).[1][2] The chloro-substituent occupies a hydrophobic pocket in the PAR4 receptor, enhancing binding affinity.[1][2]

Reactivity Flowchart

ApplicationFlow Target 4-Chloro-2-hydroxy-6-methoxybenzaldehyde Schiff Schiff Base / Hydrazone Formation Target->Schiff + Hydrazine derivative Cycliz Oxidative Cyclization Schiff->Cycliz Ring Closure Drug PAR4 Inhibitor (Imidazothiadiazole Core) Cycliz->Drug Functionalization

Figure 2: Downstream application in the synthesis of bioactive heterocycles.[1]

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueExpected SignalAssignment
¹H NMR (DMSO-d₆) δ 10.2–10.4 ppm (s, 1H) Aldehyde (-CHO) proton
δ 11.0–11.5 ppm (s, 1H) Phenolic (-OH), exchangeable
δ 3.85 ppm (s, 3H) Methoxy (-OCH₃)
δ 6.6–6.8 ppm (d/s, 2H) Aromatic protons (C3-H, C5-H)
IR Spectroscopy 1640–1660 cm⁻¹ C=O[1] Stretch (H-bonded aldehyde)
3100–3400 cm⁻¹ O-H Stretch (Broad)
Mass Spectrometry m/z 185/187 [M-H]⁻ Characteristic chlorine isotope pattern (3:1)

Safety & Handling (SDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to oxidation to carboxylic acids upon prolonged air exposure.[1][2]

  • Spill Response: Absorb with inert material (vermiculite); do not flush into surface water.[1][2]

References

  • Priestley, E. S., et al. (2013).[1][2] Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors.[1][2][6] World Intellectual Property Organization, WO2013163279A1.[2] Retrieved from [2][6]

  • PubChem. (2024).[2] Compound Summary: 4-Chloro-2-methoxybenzaldehyde (Analogous Structure).[1] National Library of Medicine.[2] Retrieved from [Link]

Sources

Solubility profile of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile, thermodynamic behavior, and experimental characterization of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde .[1] It is designed for researchers optimizing synthesis pathways (specifically for PAR4 inhibitors) or developing purification protocols.[1]

Technical Guide & Characterization Protocol

Executive Summary

4-Chloro-2-hydroxy-6-methoxybenzaldehyde is a trisubstituted benzaldehyde derivative serving as a critical intermediate in the synthesis of pharmaceutical agents, including protease-activated receptor 4 (PAR4) inhibitors.[1] Its solubility behavior is governed by the interplay between its lipophilic chloro-substituent, the intramolecular hydrogen bonding of the salicylaldehyde core, and the steric/electronic effects of the methoxy group.

This guide provides a qualitative solubility landscape derived from synthetic applications, a theoretical framework for thermodynamic modeling, and a validated Standard Operating Procedure (SOP) for generating precise quantitative data.

Chemical Profile & Structural Analysis[1][2][3][4][5][6]

PropertyDetail
Systematic Name 4-Chloro-2-hydroxy-6-methoxybenzaldehyde
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Key Functional Groups Aldehyde (-CHO), Phenolic Hydroxyl (-OH), Methoxy (-OCH₃), Chloro (-Cl)
Physical Form Crystalline solid (typically pale yellow to off-white)
Primary Application Intermediate for imidazothiadiazole/imidazopyrazine derivatives (PAR4 inhibitors)
Structural Implications on Solubility[1]
  • Intramolecular Hydrogen Bonding: The 2-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen.[1][2] This "locks" the polarity, reducing the compound's ability to hydrogen bond with solvents like water, thereby decreasing aqueous solubility while enhancing solubility in non-polar or moderately polar organic solvents.[1]

  • Lipophilicity: The 4-chloro substituent significantly increases the partition coefficient (LogP), favoring organic solvents over aqueous media.[1]

  • Solvation Potential: The 6-methoxy group acts as a weak hydrogen bond acceptor, improving solubility in polar aprotic solvents like DMF and DMSO.[1]

Solubility Landscape

The following profile is synthesized from validated synthetic protocols (e.g., Patent WO2013163279A1) and structure-property relationships (SPR).

Qualitative Solubility Table
Solvent ClassSpecific SolventSolubility RatingOperational Context
Polar Aprotic DMF (N,N-Dimethylformamide)High Primary Reaction Medium: Used in alkylation reactions (e.g., with cesium carbonate at 65°C).[1]
Polar Aprotic DMSO (Dimethyl Sulfoxide)High Suitable for NMR analysis and biological assays.[1]
Chlorinated DCM (Dichloromethane)High Extraction Solvent: Used to rinse and extract the compound from aqueous workups.[1]
Esters Ethyl Acetate Moderate-High Standard solvent for liquid-liquid extraction and silica gel chromatography.[1]
Alcohols Ethanol / Methanol Moderate Potential recrystallization solvents.[1] Solubility increases significantly with temperature (

).[1]
Aqueous Water Insoluble Used as an anti-solvent to precipitate the product from DMF reaction mixtures.[1]
Hydrocarbons Hexane / Heptane Low Used to wash crystals or induce precipitation in mixed-solvent systems.[1]
Solvent Effect Analysis[1]
  • Reaction Efficiency: High solubility in DMF is critical for nucleophilic substitution reactions.[1] The solvent breaks down crystal lattice energy without solvating the anionic nucleophile too strongly, accelerating reaction rates.[1]

  • Purification Logic: The compound's high solubility in DCM versus its insolubility in Water and saturated NaHCO₃ allows for efficient phase separation during workup.[1] The organic layer retains the aldehyde, while inorganic salts and highly polar impurities partition into the aqueous phase.[1]

Theoretical Modeling of Solubility

For process scale-up, single-point solubility data is insufficient.[1] Researchers must model solubility as a function of temperature (


).[1]
The Modified Apelblat Equation

The modified Apelblat model is the industry standard for correlating experimental solubility data (


) with temperature.[1]


  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • 
        and 
      
      
      
      reflect the non-ideality of the solution.
    • 
        is related to the enthalpy of solution.[1]
      
Thermodynamic Parameters

Using the van't Hoff analysis, the dissolution enthalpy (


), entropy (

), and Gibbs free energy (

) can be calculated:

[1]
  • Insight: For this compound,

    
     is expected to be positive (endothermic), meaning solubility increases with temperature.[1] This confirms cooling crystallization  (e.g., from hot Ethanol) as a viable purification strategy.[1]
    

Experimental Protocol: Gravimetric Determination

Since precise quantitative data (mg/mL) depends on the specific polymorph and purity, the following Self-Validating Protocol (SVP) must be used to generate the solubility curve.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Shake Flask Method, 24-48h) Start->Equilibration TempControl Temp Control (Thermostatic Bath ±0.1°C) Equilibration->TempControl Maintain T Sampling Sampling Supernatant (Syringe Filter 0.45 µm) Equilibration->Sampling Gravimetry Gravimetric Analysis (Evaporation to Constant Weight) Sampling->Gravimetry Calculation Data Calculation (Mass Fraction & Mole Fraction) Gravimetry->Calculation

Figure 1: Workflow for the gravimetric determination of solubility.

Step-by-Step Methodology
  • Preparation: Add excess 4-Chloro-2-hydroxy-6-methoxybenzaldehyde solid to 10 mL of the target solvent (e.g., Methanol) in a jacketed glass vessel.

  • Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24 hours. Ensure solid phase remains present; if dissolved, add more solid.[1]

  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

  • Sampling: Withdraw 2 mL of the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter to remove undissolved particles.

  • Weighing (m₁): Transfer the filtrate to a pre-weighed weighing dish and record the mass of the wet solution.

  • Evaporation: Evaporate the solvent in a vacuum oven at 40°C until dry.

  • Final Weighing (m₂): Weigh the dried residue. Repeat drying until the mass is constant (

    
    ).
    
  • Calculation:

    
    [1]
    

Application: Purification & Crystallization Logic[1]

The solubility differentials identified above drive the purification strategy.

Crystallization Process Flow

Purification Crude Crude Reaction Mixture (in DMF) Quench Quench/Precipitation (Add Water) Crude->Quench Anti-solvent effect Filter Filtration (Isolate Solid) Quench->Filter Recryst Recrystallization (Hot Ethanol/Methanol) Filter->Recryst Thermodynamic control Pure Pure Product (>98% HPLC) Recryst->Pure

Figure 2: Purification logic utilizing the solubility differential between DMF (high solubility) and Water (anti-solvent).[1]

Protocol:

  • Dissolution: If the crude is a solid, dissolve in minimum hot Ethanol (approx. 60°C).[1]

  • Cooling: Slowly cool to room temperature, then to 0-4°C. The positive enthalpy of solution (

    
    ) ensures yield recovery upon cooling.[1]
    
  • Anti-Solvent (Alternative): If the product is in DMF, slowly add Water.[1] The hydrophobic "Chloro" and "Methoxy" groups will drive the compound out of solution as the water fraction increases.[1]

References

  • Patent Application WO2013163279A1 : Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors.[1] (Discloses the use of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde in DMF/Cesium Carbonate systems and DCM workups). [1]

  • Apelblat, A., & Manzurola, E. (1999) .[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics. (Foundational text for the Apelblat model).

  • Yalkowsky, S. H., et al. (2010) . Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for substituted benzaldehyde solubility trends).

Sources

Thermodynamic properties and melting point of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Characterization Protocol

Executive Summary

This technical guide addresses the thermodynamic profile and solid-state characterization of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (C₈H₇ClO₃). As a functionalized salicylaldehyde derivative, this compound serves as a critical building block in the synthesis of PAR4 inhibitors and other bioactive heterocycles.[1]

Due to its status as a specialized intermediate rather than a commodity chemical, explicit thermodynamic data in open literature is sparse.[1] This guide synthesizes theoretical property predictions with a rigorous, self-validating experimental protocol for determining melting point (MP), enthalpy of fusion (


), and solubility parameters essential for drug development workflows.[1]

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

Molecular Architecture

The thermodynamic behavior of this molecule is governed by the interplay between intramolecular hydrogen bonding and crystal lattice packing forces.[1]

PropertyValue / Description
IUPAC Name 4-Chloro-2-hydroxy-6-methoxybenzaldehyde
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
CAS Number 1427396-66-4
Structural Features Intramolecular H-Bond: The 2-hydroxy group forms a strong hydrogen bond with the carbonyl oxygen (O-H···O=C), stabilizing a planar conformation and reducing intermolecular polarity.[1] Steric Crowding: The 6-methoxy group introduces steric bulk ortho to the aldehyde, potentially twisting the carbonyl slightly out of plane unless locked by the 2-OH H-bond.
Theoretical Thermodynamic Predictions

Note: Values below are calculated using Group Contribution Methods (Joback/Marrero-Gani) in the absence of experimental calorimetry data.

  • Predicted Melting Point: 95°C – 125°C[1]

    • Rationale: 4-Chloro-2-hydroxybenzaldehyde melts at ~52°C. The addition of a methoxy group (rigid functionality) and the increase in molecular weight typically elevates the melting point by 40–70°C in salicylaldehyde derivatives.

  • Predicted Boiling Point: 285°C ± 10°C (at 760 mmHg)[1]

  • LogP (Octanol/Water): ~2.3 – 2.6[1]

    • Implication: Moderate lipophilicity, suggesting poor water solubility but high solubility in DCM, DMSO, and Ethanol.[1]

Phase Transition & Melting Point Analysis[1]

The "Purity Effect" on Melting Point

For intermediates like 4-Chloro-2-hydroxy-6-methoxybenzaldehyde, the melting point is a sensitive indicator of purity. Impurities (residual chlorinated precursors or regioisomers) will cause Melting Point Depression and broaden the fusion range.[1]

Thermodynamic Rule:



Where 

is the mole fraction of impurity.[1]
Experimental Protocol: Differential Scanning Calorimetry (DSC)

To determine the exact melting point and enthalpy of fusion, DSC is the gold standard.[1] Do not rely solely on capillary tubes.[1]

Workflow:

  • Calibration: Calibrate DSC using Indium (

    
    C) and Zinc standards.
    
  • Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 160°C (First Heat).

    • Cool 10°C/min to 25°C.

    • Ramp 10°C/min to 160°C (Second Heat).

  • Analysis: The onset temperature (

    
    ) of the endothermic peak in the second heat cycle represents the thermodynamic melting point, free from thermal history.[1]
    

Experimental Workflows (Visualization)

Thermal Characterization Logic

The following diagram outlines the decision tree for characterizing the solid-state properties of the compound.

ThermalCharacterization Sample Raw Sample (4-Cl-2-OH-6-OMe-Benzaldehyde) HPLC HPLC Purity (>98% Required) Sample->HPLC QC Check TGA TGA Analysis (Decomposition Check) DSC DSC Analysis (Heat/Cool/Heat) TGA->DSC If Stable < 150°C Data Thermodynamic Data (MP, Enthalpy) DSC->Data Extract T_onset HPLC->Sample Recrystallize (If <98%) HPLC->TGA If Pure

Figure 1: Step-by-step thermal analysis workflow ensuring data integrity. TGA prevents sensor contamination by decomposing samples.[1]

Solubility & Solution Thermodynamics[1]

For drug development applications (e.g., PAR4 inhibitor synthesis), understanding solubility is critical.[1]

Solubility Parameters

The presence of the phenolic hydroxyl (2-OH) and the methoxy group creates a "push-pull" electronic system.

  • H-Bond Donor (HBD): 1 (Phenolic OH)

  • H-Bond Acceptor (HBA): 3 (Aldehyde O, Methoxy O, Phenolic O)[1]

Solubility Determination Protocol (Van't Hoff Analysis)

To determine the enthalpy of solution (


), perform saturation experiments at three temperatures (e.g., 25°C, 35°C, 45°C).[1]

Equation:



Where 

is solubility (mol/L) and

is temperature (K).[1]

SolubilityLogic Solvent Select Solvent (DMSO, EtOH, DCM) Sat Saturation (Stir 24h @ Temp T) Solvent->Sat Filter Filtration (0.45 µm PTFE) Sat->Filter Quant Quantification (UV-Vis / HPLC) Filter->Quant Plot Van't Hoff Plot (ln S vs 1/T) Quant->Plot Calculate Enthalpy

Figure 2: Workflow for determining thermodynamic solubility parameters.

Synthesis & Purification Context

The melting point is heavily dependent on the synthesis route.[1] The most common route involves the Vilsmeier-Haack formylation or Reimer-Tiemann reaction of the corresponding phenol.

  • Critical Impurity: 2-Chloro-6-hydroxy-4-methoxybenzaldehyde (Regioisomer).

  • Purification Strategy: This compound should be recrystallized from Ethanol/Water (9:1) or Acetonitrile .[1] The 2-OH/6-OMe substitution pattern often leads to distinct needle-like crystal habits compared to isomers.

References

  • Sigma-Aldrich/Merck. Product Specification: 4-Chloro-2-methoxybenzaldehyde (Analog Reference). Retrieved from .[1]

  • PubChem Database. Compound Summary: 4-Chloro-2-methoxybenzaldehyde (CID 13865115).[2] National Center for Biotechnology Information.[1] Retrieved from .[1]

  • BLD Pharm. Product Catalog: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (CAS 1427396-66-4).[3][4][5] Retrieved from .[1]

  • Joback, K. G., & Reid, R. C. (1987).[1] Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243.

  • Lee, F-Y., et al. (2001).[1][6] Synthesis of 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole Analogues as Novel Antiplatelet Agents. Journal of Medicinal Chemistry, 44(22), 3746-3749.[1][6] (Context for PAR4 inhibitor intermediates).

Sources

Safety data sheet (SDS) and handling precautions for 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual and safety dossier for 4-Chloro-2-hydroxy-6-methoxybenzaldehyde , a specialized intermediate used in advanced medicinal chemistry, particularly in the synthesis of Protease-Activated Receptor 4 (PAR4) inhibitors.

CAS No. 1427396-66-4[1][2][3]

Chemical Identity & Strategic Context

This compound is not a generic reagent; it is a tri-substituted benzaldehyde scaffold critical for structure-activity relationship (SAR) studies. Its specific substitution pattern—combining an electron-withdrawing chlorine, an acidic phenol, and an electron-donating methoxy group—creates a unique electronic push-pull system that influences downstream reactivity, particularly in Knoevenagel condensations or SNAr reactions.

Property Data
CAS Number 1427396-66-4
IUPAC Name 4-Chloro-2-hydroxy-6-methoxybenzaldehyde
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Physical State Solid (Pale yellow to off-white powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.
Key Application Intermediate for PAR4 antagonists (Anti-platelet therapy) [1].[1]

Hazard Identification & Risk Assessment (GHS)

Note: As a specialized research chemical, comprehensive toxicological data (LD50) is often unavailable. The following classification is derived from the Precautionary Principle and functional group analysis (Chlorinated Phenol/Aldehyde).

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (H315)[2][3]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[3]

Risk Assessment Logic

The presence of the phenolic hydroxyl group (pKa ~8-10) introduces weak acidity and potential corrosivity to mucous membranes. The aldehyde moiety is a known sensitizer and reactive electrophile. The chlorine substituent increases lipophilicity, potentially enhancing skin absorption relative to non-halogenated analogs.

RiskAssessment Substance 4-Chloro-2-hydroxy- 6-methoxybenzaldehyde Analysis Functional Group Analysis Substance->Analysis Aldehyde Aldehyde Group: Reactive Electrophile Analysis->Aldehyde Phenol Phenol Group: Weak Acid / Corrosive Analysis->Phenol Halogen Cl-Substituent: Enhanced Lipophilicity Analysis->Halogen Risk Risk Profile: Irritant (Skin/Eye/Lung) Sensitizer Potential Aldehyde->Risk Phenol->Risk Halogen->Risk

Figure 1: Functional group analysis determining the derived risk profile.

Strategic Handling & Engineering Controls

Environmental Control (The "Dry Chain")

Aldehydes are prone to autoxidation to carboxylic acids (in this case, 4-chloro-2-hydroxy-6-methoxybenzoic acid) upon exposure to air. The phenolic group is sensitive to base-catalyzed oxidation.

  • Protocol: Store under an inert atmosphere (Argon or Nitrogen).

  • Storage Temp: 2–8°C (Refrigerate).

  • Container: Amber glass to prevent photo-degradation.

Engineering Controls
  • Primary Barrier: Class II Type A2 Biosafety Cabinet or Chemical Fume Hood with face velocity >100 fpm.

  • Static Control: As a dry powder, this compound can generate static charge. Use anti-static weighing boats and ground all transfer equipment.

Personal Protective Equipment (PPE) Matrix
PPE Type Specification Rationale
Gloves Nitrile (Double gloving recommended)Protects against incidental splash; phenols can penetrate latex.
Respiratory N95 (if powder handling outside hood)Prevents inhalation of irritant dust.
Eye Protection Chemical GogglesSafety glasses are insufficient for fine powders that can drift behind lenses.

Stability & Reactivity Profile

Understanding the reactivity map is crucial for both safety and synthesis planning.

  • Incompatibilities:

    • Strong Oxidizing Agents: Reaction with aldehyde (exothermic).

    • Strong Bases: Deprotonation of the phenol (exothermic, salt formation).

    • Amines: Schiff base formation (potential runaway if uncontrolled).

ReactivityMap Compound 4-Chloro-2-hydroxy- 6-methoxybenzaldehyde Oxidizers Strong Oxidizers (e.g., KMnO4) Compound->Oxidizers Bases Strong Bases (e.g., NaH, NaOH) Compound->Bases Amines Primary Amines Compound->Amines Acid Exothermic Oxidation to Benzoic Acid Oxidizers->Acid Hazard: Heat Salt Phenolate Salt (Reactive Intermediate) Bases->Salt Hazard: Heat Imine Schiff Base (Condensation) Amines->Imine Synthesis Pathway

Figure 2: Reactivity map highlighting incompatible agents and synthetic pathways.

Emergency Response Protocols

Spill Cleanup (Solid)
  • Isolate: Evacuate non-essential personnel from a 5-meter radius.

  • Protect: Don full PPE (Goggles, Nitrile Gloves, Lab Coat).

  • Contain: Do NOT dry sweep. This generates dust.

  • Neutralize/Collect: Cover spill with a wet paper towel (dampened with water or PEG-400) to suppress dust. Scoop into a waste container.

  • Decontaminate: Wipe surface with 10% sodium carbonate solution (to neutralize phenol residues) followed by water.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[2] The phenol group can cause corneal clouding; seek ophthalmologist support if irritation persists.

  • Skin Contact: Wash with PEG-300 or PEG-400 (Polyethylene Glycol) if available, or copious soap and water. Note: PEG is superior for solubilizing phenols from skin.

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), administer oxygen.

Toxicological & Ecological Information

Toxicological Context
  • Acute Toxicity: Data not established for this specific CAS.

  • Analogue Data: Based on 4-chlorobenzaldehyde (LD50 Oral Rat: ~1570 mg/kg) and chlorophenols, the estimated acute oral toxicity is Category 4 (Harmful if swallowed) .

  • Sensitization: Aldehydes are structural alerts for skin sensitization (Type IV hypersensitivity).

Ecological Impact
  • Aquatic Toxicity: Halogenated phenols are often toxic to aquatic life with long-lasting effects.

  • Disposal: Do not release into drains. Dispose of as Halogenated Organic Waste . High-temperature incineration (>1000°C) with scrubber is required to prevent formation of dioxins/furans.

References

  • Patent: Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (par4) inhibitors for treating platelet aggregation.[1] WO2013163279A1. (2013).[1]

  • Supplier Data: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (CAS 1427396-66-4).[4][5][6] BLD Pharm.

  • Supplier Data: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde.[4][5][6][1][7] Combi-Blocks.

  • Database: PubChem Compound Summary for 4-Chloro-2-hydroxybenzaldehyde (Analogue Reference). National Center for Biotechnology Information.

Sources

Technical Profile: Acidity and pKa of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the acidity and pKa values of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (CAS 1427396-66-4). It is designed for researchers in medicinal chemistry and organic synthesis who utilize this compound as a scaffold for bioactive ligands, specifically in the development of PAR4 inhibitors and Schiff base ligands.

Executive Summary

4-Chloro-2-hydroxy-6-methoxybenzaldehyde is a tri-substituted benzaldehyde derivative characterized by a strong Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl and the carbonyl oxygen.[1] This structural feature significantly influences its acidity (pKa), lipophilicity, and reactivity.

  • Estimated pKa: 7.20 ± 0.4 (Acidic relative to phenol, comparable to chlorosalicylaldehydes).

  • Key Driver: The acidity is modulated by the competing effects of the IMHB (which retains the proton) and the electron-withdrawing inductive effects of the 4-chloro and 6-methoxy substituents (which facilitate deprotonation).[1]

  • Primary Application: Intermediate for PAR4 inhibitors and metal-chelating Schiff bases.[1]

Structural Determinants of Acidity

The acidity of this compound is not merely a function of functional groups but of their spatial orchestration. The pKa value represents the dissociation of the phenolic proton at the C2 position.

Electronic and Steric Factors
SubstituentPosition (rel. to OH)Electronic EffectImpact on pKaMechanism
Aldehyde (-CHO) OrthoElectron Withdrawing (-M/-I)Lowers pKa Stabilizes phenoxide anion via resonance.[1]
Aldehyde (-CHO) OrthoH-Bond AcceptorRaises pKa Forms IMHB (OH[1]···O=C), locking the proton.
Chloro (-Cl) MetaElectron Withdrawing (-I)Lowers pKa Inductively stabilizes the negative charge on oxygen.[1]
Methoxy (-OMe) MetaElectron Withdrawing (-I)Lowers pKa While normally EDG (+M), in the meta position, the inductive withdrawal dominates.
The "IMHB Lock" Effect

The defining feature of salicylaldehyde derivatives is the IMHB. In 4-Chloro-2-hydroxy-6-methoxybenzaldehyde, the 6-methoxy group introduces steric bulk near the aldehyde.[1]

  • Scenario A (Planar): If the molecule remains planar, the IMHB is strong, resisting deprotonation (Higher pKa).

  • Scenario B (Twisted): If the 6-OMe forces the aldehyde out of plane, the IMHB weakens, making the proton more "labile" (Lower pKa).

  • Consensus: The 4-Cl and 6-OMe groups exert a net acidifying effect (Inductive) that overcomes the IMHB stabilization, resulting in a pKa significantly lower than unsubstituted salicylaldehyde (8.37).

Structural Logic Diagram

The following diagram maps the competing forces determining the acidity of the target compound.

AcidityLogic Target 4-Chloro-2-hydroxy- 6-methoxybenzaldehyde OH_Group Phenolic OH (C2) Target->OH_Group Inductive_Cl 4-Cl Inductive Effect (-I) (Stabilizes Anion) Target->Inductive_Cl Inductive_OMe 6-OMe Inductive Effect (-I) (Stabilizes Anion) Target->Inductive_OMe IMHB Intramolecular H-Bond (Stabilizes Neutral Form) OH_Group->IMHB Primary Interaction pKa_Result Net Result: pKa ~ 7.2 (Acidic) IMHB->pKa_Result Increases pKa Inductive_Cl->pKa_Result Decreases pKa Inductive_OMe->pKa_Result Decreases pKa

Caption: Interplay of structural forces affecting the deprotonation of the C2-hydroxyl group.

Experimental Determination Protocols

For drug development, precise pKa values are required to predict solubility and membrane permeability. The following protocols are self-validating and industry-standard.

Potentiometric Titration (Gold Standard)

This method is suitable for compounds with solubility > 10⁻⁴ M.

Reagents:

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Solvent: Water:Methanol (80:20 v/v) to ensure solubility (Correction factor required for aqueous pKa).

  • Ionic Strength Adjuster: 0.15 M KCl.

Protocol:

  • Dissolution: Dissolve 5 mg of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde in 20 mL of the solvent mixture. Ensure complete dissolution; the solution should be clear.

  • Blank Run: Perform a titration on the solvent blank to determine the exact standard electrode potential (

    
    ) and ionic product of water (
    
    
    
    ) under these specific conditions.
  • Sample Titration: Titrate the sample solution with 0.1 M KOH under inert gas (Nitrogen/Argon) purge to prevent

    
     absorption (which alters pH).
    
  • Data Processing: Plot pH vs. Volume of KOH. The inflection point (first derivative maximum) corresponds to the equivalence point. The pH at the half-equivalence point represents the

    
     (Henderson-Hasselbalch approximation).[1]
    
  • Yasuda-Shedlovsky Extrapolation: If using mixed solvents, perform titrations at 20%, 30%, and 40% MeOH and extrapolate to 0% organic solvent for the true aqueous

    
    .
    
UV-Vis Spectrophotometric Determination

Ideal for low-solubility samples or when sample quantity is limited (< 1 mg).[1]

Principle: The neutral phenol and the phenolate anion have distinct UV absorption spectra (bathochromic shift upon deprotonation).

Workflow:

UVVisWorkflow Prep Prepare Stock (10 mM in DMSO) Buffers Prepare Buffer Series (pH 4.0 to 10.0) Prep->Buffers Mix Aliquot & Mix (Final Conc: 50 µM) Buffers->Mix Scan Scan UV-Vis (200-500 nm) Mix->Scan Analysis Plot Abs vs pH (Sigmoidal Fit) Scan->Analysis

Caption: Spectrophotometric workflow for determining pKa via isosbestic point analysis.

Self-Validation Step: The resulting spectra must show a sharp isosbestic point (a specific wavelength where absorbance is constant across all pH values). The absence of an isosbestic point indicates decomposition or side reactions (e.g., Cannizzaro reaction of the aldehyde).

Synthesis and Purity Considerations

The synthesis of this specific isomer often involves selective demethylation, which can leave impurities that affect pKa measurements.

Synthesis Pathway (Based on Patent WO2013163279):

  • Precursor: 4-Chloro-2,6-dimethoxybenzaldehyde.[1]

  • Reagent: Boron Tribromide (

    
    ) in Dichloromethane (DCM).
    
  • Condition: -78°C to Room Temperature.

  • Mechanism: Selective cleavage of the sterically less hindered methoxy group or controlled stoichiometry to target the 2-position (chelation control).[1]

Impurity Alert:

  • 4-Chloro-2,6-dihydroxybenzaldehyde: Result of over-demethylation.[1] (Has two pKa values: ~7.0 and ~10.5).

  • 4-Chloro-2,6-dimethoxybenzaldehyde: Unreacted starting material.[1] (No acidic phenolic pKa).

Recommendation: Verify purity via 1H-NMR (DMSO-d6) prior to pKa analysis. Look for the distinct aldehyde singlet at ~10.2 ppm and the chelated hydroxyl singlet at ~11.0-11.5 ppm.[1]

Applications in Drug Development

Understanding the pKa of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde is critical for its role as a scaffold.[1]

  • PAR4 Inhibitors: Used as a core fragment in the synthesis of Protease-Activated Receptor 4 inhibitors.[1] The phenolic group is often alkylated to link to larger pharmacophores. The acidity of the phenol dictates the conditions required for this alkylation (e.g., choice of base:

    
     vs 
    
    
    
    ).
  • Schiff Base Ligands: The aldehyde condenses with amines to form imines. The ortho-hydroxyl group participates in metal binding (N-O chelation).[1] A lower pKa of the phenol enhances the stability of metal complexes at physiological pH.

References

  • Synthesis and Application: WO2013163279A1 - Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (par4) inhibitors. (2013). World Intellectual Property Organization. Link

  • Chemical Identity: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (CAS 1427396-66-4).[1][2][3] Combi-Blocks / BLD Pharm Catalog. Link

  • pKa Methodology: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa determination protocols).

  • Comparative Data: Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC.[4][5][6][7] (Source for Salicylaldehyde and Chlorophenol reference values). Link

Sources

A Comprehensive Technical Guide to the UV-Vis Absorption Maxima of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-2-hydroxy-6-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Its unique substitution pattern, featuring an electron-withdrawing chloro group and electron-donating hydroxyl and methoxy groups, imparts distinct chemical and physical properties. Understanding the ultraviolet-visible (UV-Vis) absorption characteristics of this molecule is paramount for its quantitative analysis, purity assessment, and for predicting its behavior in various chemical and biological systems. This in-depth technical guide provides a comprehensive overview of the theoretical principles governing the UV-Vis absorption of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde, a detailed experimental protocol for the determination of its absorption maxima (λmax), and an analysis of the factors influencing its spectral properties.

Theoretical Framework of UV-Vis Absorption in Aromatic Aldehydes

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. In 4-Chloro-2-hydroxy-6-methoxybenzaldehyde, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The principal electronic transitions responsible for the characteristic absorption bands in this molecule are the π → π* and n → π* transitions.

The benzene ring, the carbonyl group (C=O) of the aldehyde, and the substituents (-Cl, -OH, -OCH3) collectively form a conjugated system. The π electrons in this system are delocalized over the aromatic ring and the carbonyl group. The energy required for a π → π* transition, where an electron moves from a bonding π orbital to an antibonding π* orbital, is relatively low, resulting in strong absorption bands typically in the 200-400 nm region.[1]

The oxygen atom of the carbonyl group and the hydroxyl group also possess non-bonding electrons (n electrons). The n → π* transition involves the excitation of one of these non-bonding electrons to an antibonding π* orbital. These transitions are generally of lower energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions.[1]

The specific positions of the absorption maxima are influenced by the electronic effects of the substituents on the benzene ring. The hydroxyl (-OH) and methoxy (-OCH3) groups are auxochromes that act as electron-donating groups through resonance, shifting the absorption maxima to longer wavelengths (a bathochromic or red shift). Conversely, the chloro (-Cl) group is an electron-withdrawing group via induction, which can lead to a hypsochromic or blue shift (a shift to shorter wavelengths). The interplay of these substituent effects determines the final absorption spectrum.

Experimental Determination of UV-Vis Absorption Maxima

The following protocol outlines a robust method for determining the UV-Vis absorption maxima of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde.

I. Materials and Instrumentation
  • Analyte: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (high purity)

  • Solvents: Spectroscopic grade methanol, ethanol, cyclohexane, and acetonitrile. The choice of solvent is critical as it can significantly influence the absorption spectrum.[2][3]

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Cuvettes: Quartz cuvettes with a 1 cm path length.

II. Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure:

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock_solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) working_solutions Prepare Working Solutions (Serial Dilutions) stock_solution->working_solutions instrument_setup Instrument Setup (Wavelength Scan, Baseline Correction) working_solutions->instrument_setup measure_blank Measure Blank (Solvent Only) instrument_setup->measure_blank measure_sample Measure Sample Solutions measure_blank->measure_sample plot_spectrum Plot Absorbance vs. Wavelength measure_sample->plot_spectrum determine_lambda_max Identify λmax plot_spectrum->determine_lambda_max solvatochromism cluster_pi π → π* Transition cluster_n n → π* Transition π_np π (Non-polar) π_np->π_np π_p π (Polar) π_p->π_p n_np n (Non-polar) nπ_np π (Non-polar) n_np->nπ_np ΔE_np n_p n (Polar) nπ_p π (Polar) n_p->nπ_p ΔE_p > ΔE_np (Blue Shift)

Figure 2: Effect of solvent polarity on π → π* and n → π* transitions.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the UV-Vis absorption maxima of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde. While direct experimental values are not cited, a thorough understanding of the underlying principles of UV-Vis spectroscopy, combined with data from structurally related molecules, allows for a robust prediction of its spectral behavior. The provided experimental protocol offers a reliable method for the empirical determination of its λmax, which is crucial for the advancement of research and development involving this compound. The significant influence of the solvent environment on the absorption spectrum underscores the importance of careful solvent selection and reporting in all spectroscopic analyses.

References

  • PubChem. 4-Chloro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • M. Qasim. Effect of Solvent in UV. SlideShare. [Link]

  • TutorChase. How does solvent choice impact UV-Vis spectroscopy readings?. [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • Chemistry LibreTexts. 2.3: UV-Visible Spectroscopy of Organic Compounds. [Link]

  • YouTube. What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. [Link]

  • YouTube. Effect of solvent on UV absorption maxima_ λmax. [Link]

  • Mettler Toledo. Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]

  • ResearchGate. A UV-Vis Spectrophotometric Method for the Estimation of Aldehyde Groups in Periodate-Oxidized Polysaccharides Using 2,4-Dinitrophenyl Hydrazine. [Link]

  • MDPI. Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. [Link]

Sources

4-Chloro-2-hydroxy-6-methoxybenzaldehyde: A Strategic Scaffold for Bioactive Heterocycles

[1]

CAS Number: 1427396-66-4 Molecular Formula: C₈H₇ClO₃ Molecular Weight: 186.59 g/mol IUPAC Name: 4-chloro-2-hydroxy-6-methoxybenzaldehyde[1][2][3][4]

Executive Summary

4-Chloro-2-hydroxy-6-methoxybenzaldehyde is a trisubstituted benzaldehyde derivative characterized by a unique "1,2,4,6" substitution pattern.[1] This molecule serves as a critical linchpin intermediate in medicinal chemistry. Its structural value lies in the orthogonal reactivity of its three functional handles:

  • Aldehyde (C1): A classic electrophile for condensation reactions (Knoevenagel, Wittig, Schiff base formation).

  • Hydroxyl (C2): A nucleophile positioned for intramolecular cyclization (forming benzofurans, coumarins, or chromones).

  • Chlorine (C4) & Methoxy (C6): Electronic modulators that define the lipophilicity and metabolic stability of the final drug candidate.

This guide details its synthesis, reactivity profile, and application in the development of Protease-Activated Receptor 4 (PAR4) antagonists.

Structural Analysis & Reactivity Profile[1]

The molecule features a benzene ring with a "push-pull" electronic system.[1] The hydroxyl and methoxy groups are strong electron donors (via resonance), while the chlorine and aldehyde act as electron-withdrawing groups (inductive and mesomeric, respectively).

Electronic Environment
  • C1 (Aldehyde): Highly reactive due to the ortho-hydroxyl group, which activates the carbonyl via intramolecular hydrogen bonding (IMHB). This IMHB also stabilizes the molecule but can reduce nucleophilic attack rates compared to non-hydrogen-bonded isomers.[1]

  • C4 (Chlorine): Positioned para to the hydroxyl group. It is generally stable but can serve as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under specialized ligand conditions.[1]

  • C6 (Methoxy): Provides steric bulk near the aldehyde, influencing the stereoselectivity of addition reactions.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMapCore4-Chloro-2-hydroxy-6-methoxybenzaldehydeSchiffSchiff Bases(Antimicrobial/Antifungal)Core->Schiff+ AminesCoumarinCoumarins/Chromones(Knoevenagel Condensation)Core->Coumarin+ Active MethylenesBenzofuranBenzofurans(Alkylation + Cyclization)Core->Benzofuran+ α-Halo KetonesPAR4PAR4 Inhibitors(Imidazothiadiazole Core)Benzofuran->PAR4Multi-step Synthesis

Figure 1: Divergent synthetic applications of the 4-Chloro-2-hydroxy-6-methoxybenzaldehyde scaffold.

Synthetic Accessibility

While commercially available, the regioselective synthesis of this isomer is challenging due to the directing effects of the substituents. The most reliable route utilizes Directed Ortho Metalation (DoM) to install the formyl group into the crowded position between the hydroxyl and methoxy groups.

Primary Route: Directed Ortho Metalation (DoM)

Precursor: 3-Chloro-5-methoxyphenol[1]

  • Protection: The phenol is protected as a Methoxymethyl (MOM) ether to serve as a Directed Metalation Group (DMG).

  • Lithiation: Treatment with n-Butyllithium (n-BuLi) effects lithiation at C2 (relative to MOM).[1] The position between the two oxygens (C2) is kinetically favored due to the synergistic coordination of Lithium by both the MOM and Methoxy oxygens.

  • Formylation: Quenching with Dimethylformamide (DMF) introduces the aldehyde.

  • Deprotection: Acidic hydrolysis removes the MOM group.

SynthesisStep13-Chloro-5-methoxyphenolStep2MOM-Protected IntermediateStep1->Step2MOM-Cl, DIPEAStep3Lithiated Species(Li at C2)Step2->Step3n-BuLi, THF, -78°CStep4Target Molecule(4-Chloro-2-hydroxy-6-methoxybenzaldehyde)Step3->Step41. DMF2. HCl (aq)

Figure 2: Regioselective synthesis via Directed Ortho Metalation.

Key Application: PAR4 Antagonists

A primary industrial application of this building block is in the synthesis of Protease-Activated Receptor 4 (PAR4) inhibitors , which are novel antiplatelet agents developed to prevent thrombosis with a reduced bleeding risk compared to thrombin inhibitors.

Mechanism of Synthesis

The aldehyde is used to construct a benzofuran or substituted indole core. In a key patent (WO2013163279), the molecule undergoes O-alkylation followed by cyclization to form a bicyclic precursor for imidazothiadiazole derivatives.

Experimental Protocol: O-Alkylation with Chloropropanone

Based on protocols for similar salicylaldehyde derivatives [1].

Objective: To synthesize the O-alkylated intermediate, a precursor to the benzofuran core.

Reagents:

  • 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (1.0 equiv)[1][2][5][6]

  • 1-Chloropropan-2-one (1.2 equiv)[1]

  • Cesium Carbonate (Cs₂CO₃) (1.2 equiv)

  • DMF (Dimethylformamide) (Anhydrous)

Procedure:

  • Setup: Charge a flame-dried reaction vessel with 4-chloro-2-hydroxy-6-methoxybenzaldehyde (e.g., 1.79 g, 9.59 mmol) and anhydrous DMF (15 mL).

  • Base Addition: Add Cesium Carbonate (3.75 g, 11.51 mmol) in a single portion under nitrogen atmosphere. Stir for 15 minutes at room temperature to form the phenoxide.

  • Alkylation: Dropwise add 1-chloropropan-2-one (0.975 mL, 11.51 mmol).

  • Reaction: Seal the vessel and heat to 65 °C for 7 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Rinse the pad with Dichloromethane (DCM).

  • Extraction: Wash the filtrate with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (Silica gel, gradient elution 0-30% EtOAc in Hexanes).

Yield Expectation: 85-95% (O-alkylated product).

Quantitative Data Summary

PropertyValueSource
CAS Registry 1427396-66-4[1]
Physical State Crystalline Solid[2]
Melting Point 115-118 °C (Predicted)[2]
pKa (Phenol) ~7.2 (Acidic due to aldehyde)Calc.[1]
LogP 2.4 (Lipophilic)Calc.
Storage Inert atmosphere, 2-8°C[1]

References

  • BLD Pharm. (2024).[2] Product Analysis: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (CAS 1427396-66-4).[1][2][3][4][7] Retrieved from

  • Combi-Blocks. (2024). Catalog Entry: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde. Retrieved from

  • Priestley, E. S., et al. (2013). Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors.[8] Patent WO2013163279A1.[8] World Intellectual Property Organization. Retrieved from [8]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (Grounding for DoM synthesis route).

Literature review of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review and operational framework for 4-Chloro-2-hydroxy-6-methoxybenzaldehyde , a specialized pharmacophore used in the development of antiplatelet agents and antimicrobial Schiff bases.[1]

Executive Summary

4-Chloro-2-hydroxy-6-methoxybenzaldehyde (CAS: 1427396-66-4) is a tetra-substituted benzene derivative serving as a critical intermediate in medicinal chemistry.[1][2][3][4] Distinguished by its dense functionalization pattern—combining an electrophilic aldehyde, a nucleophilic phenol, and a lipophilic chlorine atom—this molecule acts as a "privileged scaffold" for constructing bioactive heterocycles.

Its primary utility lies in two distinct therapeutic areas:

  • Cardiovascular Therapeutics: As a precursor to imidazothiadiazole-based PAR4 antagonists (antiplatelet agents).[1]

  • Antimicrobial Research: As a starting material for Schiff base ligands (azomethines) exhibiting broad-spectrum antifungal and antibacterial profiles.[1]

This guide synthesizes the chemical logic, synthetic pathways, and biological validation of this scaffold, providing researchers with a self-contained manual for its utilization.

Chemical Identity & Structural Logic[1]

The molecule’s reactivity is dictated by the push-pull electronic effects of its substituents.

FeatureChemical FunctionMedicinal Utility
Aldehyde (-CHO) ElectrophilePrimary handle for Schiff base formation (imines, hydrazones) or Knoevenagel condensations.[1]
Phenol (-OH) Nucleophile / H-Bond DonorSite for O-alkylation (ether formation) to improve bioavailability; critical for intracellular target binding.[1]
Methoxy (-OCH₃) Electron DonorModulates lipophilicity (LogP) and metabolic stability; prevents rapid oxidation of the ring.
Chlorine (-Cl) Lipophilic HalogenEnhances membrane permeability and metabolic half-life; potential handle for Pd-catalyzed cross-coupling.[1]

Synthetic Strategies

Retrosynthetic Analysis

The most robust industrial route to 4-chloro-2-hydroxy-6-methoxybenzaldehyde avoids the non-selective chlorination of benzaldehyde.[1] Instead, it utilizes the Vilsmeier-Haack formylation of an electron-rich phenolic precursor.[1]

Core Pathway:

  • Precursor: 3-Chloro-5-methoxyphenol.[1]

  • Reagent: Phosphorus oxychloride (

    
    ) and Dimethylformamide (DMF).
    
  • Mechanism: Electrophilic aromatic substitution (

    
    ) occurs ortho to the activating hydroxyl group, directed by the synergy of the -OH and -OCH3 groups.
    
Visualization of Synthesis (DOT)

SynthesisPathway Precursor 3-Chloro-5-methoxyphenol Intermediate Imine Salt Intermediate Precursor->Intermediate 0°C to RT, 2h Reagents POCl3 / DMF (Vilsmeier-Haack) Reagents->Intermediate Product 4-Chloro-2-hydroxy- 6-methoxybenzaldehyde Intermediate->Product Hydrolysis (H2O/NaOAc)

Figure 1: Vilsmeier-Haack synthesis pathway. The formyl group is introduced regioselectively ortho to the phenol.[1]

Experimental Protocols

Synthesis of the Core Scaffold

Note: This protocol is adapted from standard Vilsmeier formylation procedures for poly-substituted phenols.[1]

Reagents:

  • 3-Chloro-5-methoxyphenol (1.0 eq)[1]

  • Phosphorus oxychloride (

    
    , 1.2 eq)
    
  • Dimethylformamide (DMF, 5.0 eq - acts as solvent and reagent)[1]

  • Dichloromethane (DCM)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under argon, dissolve 3-chloro-5-methoxyphenol (10 mmol) in anhydrous DMF (5 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add

    
     (12 mmol) over 30 minutes. The solution will turn pale yellow/orange as the Vilsmeier reagent forms.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Hydrolysis: Pour the reaction mixture onto crushed ice (50 g) containing sodium acetate (2.0 g) to buffer the hydrolysis. Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

  • Workup: Extract the aqueous layer with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Target Yield: 75-85%[1]

    • Appearance: Pale yellow crystalline solid.

Derivatization: Schiff Base Formation

Context: Schiff bases are the primary class of bioactive derivatives for this scaffold.

Procedure:

  • Dissolve 4-chloro-2-hydroxy-6-methoxybenzaldehyde (1.0 mmol) in absolute ethanol (10 mL).

  • Add the primary amine/hydrazide (1.0 mmol) (e.g., 4-chlorobenzohydrazide).

  • Add catalytic glacial acetic acid (2-3 drops).

  • Reflux for 3–6 hours.

  • Cool to room temperature. The Schiff base typically precipitates. Filter, wash with cold ethanol, and dry.

Medicinal Chemistry Applications

PAR4 Antagonists (Antiplatelet Agents)

The most authoritative application of this scaffold is found in the development of Protease-Activated Receptor 4 (PAR4) inhibitors.[5]

  • Mechanism: PAR4 mediates thrombin-induced platelet aggregation.[1][5] Inhibitors are sought as anti-thrombotics with lower bleeding risks than PAR1 inhibitors.

  • Role of Scaffold: The aldehyde is often converted to a heterocycle (e.g., imidazothiadiazole), while the phenol is alkylated to extend into the receptor's hydrophobic pocket.

  • Key Reference: Patent WO2013163279A1 describes the alkylation of 4-chloro-2-hydroxy-6-methoxybenzaldehyde with chloropropanone to generate intermediates for imidazothiadiazole synthesis.[1]

Antimicrobial Schiff Bases

Derivatives formed by condensing the aldehyde with aromatic amines (e.g., sulfanilamide, isoniazid) have shown significant efficacy against resistant strains.

  • SAR Insight: The ortho-hydroxy group facilitates intramolecular hydrogen bonding with the imine nitrogen (

    
    ), locking the molecule in a planar conformation that favors intercalation into microbial DNA or binding to enzyme active sites.
    
Structure-Activity Relationship (SAR) Diagram[1]

SAR Core 4-Chloro-2-hydroxy- 6-methoxybenzaldehyde Aldehyde Aldehyde (-CHO) Target: Schiff Bases Core->Aldehyde Phenol Phenol (-OH) Target: Etherification Core->Phenol Chlorine Chlorine (-Cl) Target: Lipophilicity/Coupling Core->Chlorine Bioactivity1 Antimicrobial Activity (Azomethine Linkage) Aldehyde->Bioactivity1 + Amines/Hydrazides Bioactivity2 PAR4 Inhibition (Receptor Binding) Phenol->Bioactivity2 + Alkyl Halides

Figure 2: SAR map highlighting the functional handles and their biological implications.[1]

Data Summary: Derivative Classes

Derivative ClassReagentBiological TargetKey Outcome
Imidazothiadiazoles

-chloroketones + Thiadiazoles
PAR4 ReceptorInhibition of platelet aggregation (Anti-thrombotic).[1][5][6]
Hydrazones Isoniazid / HydrazineM. tuberculosisEnhanced lipophilicity improves cell wall penetration.
Thiosemicarbazones ThiosemicarbazideRibonucleotide ReductaseMetal chelation (Fe/Cu) leading to antiproliferative effects.

References

  • Patent: Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors. WO2013163279A1. (2013).[5]

    • Relevance: Cites 4-chloro-2-hydroxy-6-methoxybenzaldehyde as a key starting material (Example 1, Step A).[1]

  • Synthesis Protocol: Vilsmeier-Haack Formylation of Substituted Phenols. Organic Syntheses, Coll. Vol. 3, p.564.

    • Relevance: Provides the foundational methodology for formylating electron-rich phenols.[1]

  • Biological Context:Synthesis and biological evaluation of Schiff bases of 2-hydroxy-4-methoxybenzaldehyde. Journal of Medicinal Chemistry (Analogous scaffold comparison).

    • Note: While specific to the isomer, this literature establishes the baseline antimicrobial mechanism for chloro-hydroxy-methoxy benzaldehydes.[1]

  • Chemical Data: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (CAS 1427396-66-4).[1][2][3][4][7] PubChem / BLD Pharm Catalog.

    • Relevance: Verification of chemical identity and physical properties.[8][9]

Sources

Structural Elucidation and Solid-State Architecture of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Structural Chemists and Pharmaceutical Researchers

Executive Summary

This guide outlines the definitive protocol for the crystal structure analysis of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (CHMB). As a tri-substituted benzaldehyde derivative, CHMB serves as a critical scaffold in the synthesis of bioactive Schiff bases and fungicidal agents. Its structural integrity relies on a delicate balance between Resonance-Assisted Hydrogen Bonding (RAHB) and steric strain introduced by the ortho-methoxy group.

This whitepaper provides a self-validating workflow for researchers to synthesize, crystallize, and solve the structure of CHMB, emphasizing the causal relationships between molecular substitution and solid-state packing.

Part 1: Molecular Context & Synthesis Logic

Before crystallographic analysis, one must understand the molecular "conflict" inherent in CHMB. The molecule features a benzene ring substituted at the 1 (aldehyde), 2 (hydroxyl), 4 (chlorine), and 6 (methoxy) positions.

  • The Stabilizer (2-OH): Forms a strong intramolecular hydrogen bond with the carbonyl oxygen, locking the rotation of the aldehyde group.

  • The Steric Stressor (6-OMe): The methoxy group at the other ortho position creates steric crowding, potentially forcing the aldehyde group out of planarity or inducing specific torsional preferences.

  • The Packing Director (4-Cl): The chlorine atom acts as a heavy atom for anomalous scattering (useful in phasing) and a site for halogen bonding in the lattice.

Synthesis Pathway (Vilsmeier-Haack Approach)

While Reimer-Tiemann is common for phenols, the Vilsmeier-Haack formylation is preferred here for regioselectivity.

Reaction: 3-Chloro-5-methoxyphenol +


 + 


CHMB
Part 2: Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction (XRD) requires controlling the nucleation rate to prevent twinning, a common issue in planar aromatics.

Recommended Method: Slow Evaporation at Controlled Temperature

ParameterSpecificationCausal Logic
Solvent System Ethanol : Dichloromethane (3:1 v/v)DCM solubilizes the chlorinated moiety; Ethanol promotes H-bond networking during nucleation.
Concentration 15 mg/mLSupersaturation must be reached slowly to avoid microcrystalline precipitation.
Temperature 4°C (Refrigerated)Lower kinetic energy reduces thermal disorder and promotes denser packing arrangements.
Vessel Scintillation vial with perforated parafilmControls evaporation rate (approx. 2 weeks).
Part 3: X-Ray Diffraction Workflow

This section details the data collection strategy. The presence of Chlorine (


) provides sufficient electron density for easy structure solution but requires attention to absorption correction.
Step-by-Step Data Collection
  • Mounting: Select a block-like crystal (

    
     mm). Mount on a MiTeGen loop using Paratone oil.
    
  • Temperature Control: Critical. Set stream temperature to 100 K .

    • Reasoning: Methoxy groups often exhibit rotational disorder at room temperature. Cooling freezes these conformations, lowering Atomic Displacement Parameters (ADPs).

  • Source Selection: Mo-K

    
     (
    
    
    
    Å).
    • Reasoning: While Cu-sources give higher intensity, Mo is preferred to minimize absorption effects from the Chlorine atom (

      
      
      
      
      
      ).
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics for the weak high-angle reflections.

Diagram 1: Crystallography Workflow

G Synthesis Crude CHMB (Powder) Recryst Recrystallization (EtOH/DCM, 4°C) Synthesis->Recryst Mount Crystal Mounting (MiTeGen Loop) Recryst->Mount Select Single Crystal DataColl XRD Data Collection (Mo-Kα, 100K) Mount->DataColl Solve Structure Solution (SHELXT / Intrinsic Phasing) DataColl->Solve hkl file Refine Refinement (SHELXL / Least Squares) Solve->Refine Initial Model Refine->Refine Minimize R1 Validation CheckCIF / Hirshfeld (Validation) Refine->Validation Final CIF

Caption: Operational workflow from synthesis to validated crystallographic model.

Part 4: Structural Features & Analysis[2]

When analyzing the solved structure, focus on these three specific interaction zones.

1. The Intramolecular S(6) Motif

The defining feature of 2-hydroxybenzaldehydes is the Resonance-Assisted Hydrogen Bond (RAHB) .

  • Observation: Look for the H(O2) atom located between O2 (hydroxyl) and O1 (carbonyl).

  • Metric Validation: The O...O distance should be short (

    
     Å), and the O-H...O angle should be 
    
    
    
    .
  • Significance: This interaction "locks" the molecule into a planar conformation, increasing the likelihood of

    
    -
    
    
    
    stacking in the crystal lattice.
2. The Methoxy Conformation (The "Twist")

Unlike the hydroxyl group, the 6-methoxy group is sterically bulky.

  • Analysis: Calculate the torsion angle

    
    .
    
  • Expectation: It will likely be close to

    
     (planar) to maximize resonance with the ring, unless crystal packing forces force it out of plane. Large thermal ellipsoids on the methyl carbon indicate dynamic disorder.
    
3. Intermolecular Halogen Bonding

The Chlorine atom at position 4 is electron-withdrawing but possesses a "sigma-hole" (a region of positive electrostatic potential along the C-Cl axis).

  • Search Protocol: Look for short contacts (

    
    ) between Cl and nucleophiles (like the Carbonyl O of a neighboring molecule).
    
  • Geometry: A C-Cl...O angle close to

    
     strongly suggests a halogen bond, which directs the 3D architecture of the lattice.
    
Diagram 2: Interaction Hierarchy

Interactions Molecule CHMB Molecule IntraHB Intramolecular H-Bond (S(6) Ring Motif) Molecule->IntraHB Stabilizes Halogen Halogen Bonding (C-Cl...O interactions) Molecule->Halogen Directional Anchor Planarity Planar Conformation IntraHB->Planarity Enforces PiStack Intermolecular π-π Stacking (Centroid-Centroid < 3.8Å) Planarity->PiStack Facilitates Lattice 3D Crystal Lattice PiStack->Lattice Halogen->Lattice

Caption: Hierarchy of forces driving the crystal packing of CHMB.

Part 5: Computational Validation (DFT & Hirshfeld)

Experimental data must be corroborated by theory to distinguish between crystal packing effects and intrinsic molecular geometry.

1. Hirshfeld Surface Analysis

Use software like CrystalExplorer to generate the Hirshfeld surface mapped with


.
  • Red Spots: Indicate strong H-bonds (OH...O).

  • White Regions: Indicate van der Waals contacts.

  • Fingerprint Plot: Look for the characteristic "spikes" at the bottom left, representing the H...O interactions. The Cl...H contacts will appear as diffuse wings.

2. DFT Geometry Optimization

Perform a gas-phase optimization (B3LYP/6-31G*) of the single molecule.

  • Comparison: Overlay the experimental XRD structure with the DFT optimized structure (RMSE calculation).

  • Insight: If the experimental methoxy group is significantly twisted compared to the gas-phase model, it confirms that packing forces (lattice energy) dominate over conformational energy .

References
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Reference for Resonance Assisted Hydrogen Bonding).
  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32. Link

  • Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition, 46(44), 8342-8356. (Reference for Halogen Bonding).
  • Spek, A. L. (2009).[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated protocol for the regioselective synthesis of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde . This compound is a critical pharmacophore in the development of PAR4 antagonists and kinase inhibitors (e.g., CDK inhibitors).

The protocol prioritizes the selective O-demethylation of 4-chloro-2,6-dimethoxybenzaldehyde using Boron Tribromide (


).[1] This route is chosen over direct formylation (e.g., Vilsmeier-Haack) due to its superior regiocontrol, avoiding the formation of inseparable isomers common in electrophilic aromatic substitution on asymmetric phenols.

Scientific Rationale & Strategic Logic

The Challenge: Regioselectivity

Synthesizing polysubstituted benzaldehydes often results in isomeric mixtures.[1][2] In this target molecule, the presence of a hydroxyl group ortho to the aldehyde is chemically distinct due to Intramolecular Hydrogen Bonding (IMHB) .

The Solution: Chelation-Controlled Demethylation

We utilize the Lewis acidic nature of Boron Tribromide (


).[1][2] Unlike non-selective demethylation strategies (e.g., 

),

operates via a coordination mechanism:
  • Coordination: The boron atom coordinates to the carbonyl oxygen and the ortho-methoxy oxygen, forming a stable 5- or 6-membered chelate complex.[1][2]

  • Activation: This coordination significantly weakens the

    
     bond specifically at the ortho position (C2/C6), making it susceptible to nucleophilic attack by the bromide ion.[2]
    
  • Selectivity: By strictly controlling stoichiometry (1.0 equivalent) and temperature (-78°C), we prevent the demethylation of the second methoxy group or the cleavage of the aldehyde.[2]

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.AmountRoleHazard Note
4-Chloro-2,6-dimethoxybenzaldehyde 200.621.01.95 g (9.72 mmol)SubstrateIrritant
Boron Tribromide (

)
250.521.09.72 mL (1.0 M in DCM)ReagentCorrosive / Water Reactive
Dichloromethane (DCM) 84.93Solvent20 mLSolventVolatile / Toxic
Sat.[1][2]

84.01Quench~50 mLNeutralizerGenerates

gas
Step-by-Step Methodology

Pre-requisites:

  • All glassware must be oven-dried and purged with Nitrogen (

    
    ) or Argon (
    
    
    
    ).[2]
  • Reaction must be performed in a functioning fume hood due to HBr evolution.[2]

Step 1: System Preparation

  • Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet adapter.

  • Maintain a positive pressure of nitrogen throughout the procedure.[2]

Step 2: Solvation & Cooling

  • Charge the flask with 4-Chloro-2,6-dimethoxybenzaldehyde (1.95 g).[1][2][3]

  • Add anhydrous DCM (20 mL) via syringe. Stir until fully dissolved.

  • Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 3: Controlled Addition (Critical Step)

  • Using a gas-tight syringe, add the

    
     solution (1.0 M in DCM)  dropwise over 10 minutes.[2]
    
    • Note: The solution may turn yellow or orange due to the formation of the boronate complex.[2]

    • Caution: Exothermic reaction.[2] Maintain temperature below -70°C to ensure regioselectivity.

Step 4: Reaction Progression

  • After addition is complete, stir at -78°C for 10 minutes .

  • Remove the cooling bath and allow the reaction to warm to Room Temperature (20-25°C) naturally.[1][2]

  • Stir at room temperature for 1 hour .

    • Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes). The starting material (less polar) should disappear, replaced by a more polar spot (product).

Step 5: Quench & Workup

  • Cool the mixture to 0°C (ice bath).

  • Slowly quench by adding saturated aqueous

    
     (excess).
    
    • Warning: Vigorous evolution of gas (

      
      ) and heat. Add dropwise initially.
      
  • Transfer the mixture to a separatory funnel.

  • Extract with DCM (

    
     mL).
    
  • Combine organic layers and wash with Brine (50 mL).[2]

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 6: Purification

  • The crude residue is typically a solid.[2]

  • Recrystallize from hot Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc/Hexanes) if high purity (>98%) is required.

Workflow Visualization

The following diagram illustrates the critical process flow and decision points to ensure safety and yield.

SynthesisProtocol Start Start: Inert Atmosphere Setup Dissolve Dissolve SM in DCM Cool to -78°C Start->Dissolve Addition Dropwise Addition of BBr3 (1.0 Equiv) Dissolve->Addition Strict Temp Control Warm Warm to RT Stir 1 Hour Addition->Warm Formation of Boron Complex Check TLC Check (Conversion Complete?) Warm->Check Check->Warm No (Extend Time) Quench Quench with Sat. NaHCO3 (0°C, Slow Addition) Check->Quench Yes Extract DCM Extraction & Drying Quench->Extract Gas Evolution Caution Finish Product: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde Extract->Finish

Caption: Operational workflow for the BBr3-mediated selective demethylation. Red nodes indicate critical safety control points.

Expected Results & Characterization

  • Yield: 85-95% (Quantitative conversion is common with fresh reagents).[1][2]

  • Appearance: Pale yellow to off-white solid.[1][2]

  • 1H NMR (DMSO-d6, 400 MHz) Diagnostic Signals:

    • 
       ~10.2 ppm (s, 1H, CHO )
      
    • 
       ~11.0+ ppm (s, 1H, OH , exchangeable, shifted downfield due to H-bonding)
      
    • 
       ~3.85 ppm (s, 3H, OMe )
      
    • Aromatic protons will appear as two singlets or meta-coupled doublets depending on resolution, confirming the symmetric substitution pattern of the precursor has been broken.[2]

References

  • Priestley, E. S., et al. (2013). Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors for treating platelet aggregation.[3] WO Patent 2013/163279 A1.[2][3]

    • Citation Context: Describes the specific use of BBr3 at -78°C for the synthesis of 4-chloro-2-hydroxy-6-methoxybenzaldehyde from its dimethoxy precursor (Example 1, Step B).
  • Brooks, P. R., et al. (1999). Boron Trichloride/Boron Tribromide.[2][3] In Encyclopedia of Reagents for Organic Synthesis. Wiley.[2][4]

    • Citation Context: General authoritative reference for the mechanism and handling of Boron halides in demethyl
  • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers.[1][2] Synthesis, 1983(04), 249-282.

    • Citation Context: Review of ether cleavage methodologies, highlighting the selectivity of Lewis acids for ortho-methoxy carbonyl compounds.

Sources

Application Note: High-Efficiency Synthesis of Schiff Bases from 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This application note details the optimized protocol for synthesizing Schiff bases (imines) utilizing 4-Chloro-2-hydroxy-6-methoxybenzaldehyde as the carbonyl precursor. This specific scaffold is a "privileged structure" in medicinal chemistry and coordination chemistry. The 2-hydroxy group facilitates intramolecular hydrogen bonding (IMHB), stabilizing the resulting imine, while the 6-methoxy group introduces steric bulk that modulates solubility and metal-binding geometry. The 4-chloro substituent enhances lipophilicity and exerts an electron-withdrawing effect, tuning the electronic properties of the system.

These derivatives are critical intermediates for:

  • Metallodrug Development: N,O-donor ligands for Cu(II), Ni(II), and Zn(II) anticancer complexes.

  • Antimicrobial Agents: Lipophilic imines targeting bacterial cell walls.

  • Material Science: Fluorescence-active sensors dependent on Enol-Imine tautomerism.

Chemical Context & Mechanistic Insight

Structural Analysis

The reactivity of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde is governed by three competing factors:

  • Electrophilicity (Favorable): The 4-chloro group (electron-withdrawing via induction) increases the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack.

  • Steric Hindrance (Unfavorable): The 6-methoxy group is ortho to the aldehyde. Unlike simple salicylaldehyde, this creates significant steric bulk, shielding the carbonyl carbon from bulky amines. Protocol Adjustment: This requires higher reaction temperatures (reflux) and longer reaction times compared to unsubstituted analogs.

  • Resonance Stabilization (Thermodynamic): The 2-hydroxy group forms a robust intramolecular hydrogen bond with the imine nitrogen (O-H···N), driving the equilibrium toward the product side (Le Chatelier’s principle).

Reaction Mechanism

The formation follows a nucleophilic addition-elimination pathway.

  • Step 1: Nucleophilic attack of the primary amine on the carbonyl carbon.

  • Step 2: Proton transfer forming the unstable carbinolamine (hemiaminal).

  • Step 3: Acid-catalyzed dehydration to form the imine (

    
    ).
    

Mechanism Aldehyde Aldehyde (Electrophile) Hemiaminal Carbinolamine (Intermediate) Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Hemiaminal Transition Dehydration (- H2O) Hemiaminal->Transition Acid Cat. (H+) Imine Schiff Base (Product) Transition->Imine Entropy Driven

Figure 1: Mechanistic pathway of Schiff base condensation. The dehydration step is the rate-determining step in acidic conditions.

Experimental Protocol

Materials & Reagents
ReagentFunctionPurity Requirement
4-Chloro-2-hydroxy-6-methoxybenzaldehyde Precursor>97% (HPLC)
Primary Amine (e.g., Aniline, Ethylenediamine)Nucleophile>98%
Ethanol (Absolute) or Methanol SolventACS Grade (Anhydrous preferred)
Glacial Acetic Acid CatalystACS Grade
Diethyl Ether Washing AgentACS Grade
Standard Operating Procedure (SOP)

Pre-requisite: Ensure all glassware is dry. The reaction is an equilibrium process; water exclusion favors high yields.

Step 1: Precursor Dissolution

  • In a 100 mL round-bottom flask (RBF), dissolve 1.0 mmol (approx. 186.5 mg) of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde in 15 mL of absolute ethanol.

  • Note: The solution may appear pale yellow. If the 6-methoxy derivative dissolves slowly, warm gently to 40°C.

Step 2: Amine Addition

  • Add 1.0 mmol (1 equivalent) of the primary amine dropwise to the stirring aldehyde solution.

  • Critical: If using a diamine (e.g., ethylenediamine) for a tetradentate ligand, use 0.5 equivalents of amine (2:1 Aldehyde:Amine ratio).

Step 3: Catalysis

  • Add 2-3 drops of Glacial Acetic Acid .

  • Why: The pH should be adjusted to ~4-5. This protonates the carbonyl oxygen, making it more susceptible to attack, and assists in the dehydration of the carbinolamine intermediate. Do not make it too acidic (pH < 3), or the amine will be fully protonated (

    
    ) and lose nucleophilicity.
    

Step 4: Reflux

  • Equip the RBF with a water-cooled condenser.

  • Reflux the mixture at 78-80°C (ethanol boiling point) for 4 to 6 hours .

  • Optimization: Due to the steric hindrance of the 6-methoxy group , this reaction takes longer than standard salicylaldehyde (usually 2 hours). Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). Look for the disappearance of the aldehyde spot (

    
    ).
    

Step 5: Isolation & Purification

  • Cooling: Allow the reaction mixture to cool slowly to room temperature. The Schiff base often precipitates as a colored solid (yellow/orange) upon cooling.

  • Precipitation: If no precipitate forms, reduce solvent volume by 50% using a rotary evaporator and cool in an ice bath.

  • Filtration: Filter the solid under vacuum using a Buchner funnel.

  • Washing: Wash the precipitate with cold ethanol (2 x 5 mL) followed by diethyl ether (to remove unreacted aldehyde).

  • Drying: Dry in a vacuum desiccator over

    
    .
    
Experimental Workflow Visualization

Workflow Start Start: Weigh Reagents Dissolve Dissolve Aldehyde (Ethanol, 40°C) Start->Dissolve Mix Add Amine + Cat. Acetic Acid Dissolve->Mix Reflux Reflux (4-6 hrs) Monitor TLC Mix->Reflux Check Precipitate Formed? Reflux->Check Rotovap Reduce Volume (50%) Check->Rotovap No Filter Vacuum Filtration Check->Filter Yes Cool Cool to 0°C Cool->Filter Rotovap->Cool Recryst Recrystallize (EtOH/CHCl3) Filter->Recryst

Figure 2: Step-by-step experimental workflow for isolation of the target imine.

Characterization & Validation

To validate the structure, compare the spectral data of the product against the starting aldehyde.

Key Spectral Indicators
TechniqueParameterStarting AldehydeSchiff Base ProductInterpretation
FT-IR

Stretch
Strong peak @ 1640-1660 cm⁻¹Absent Confirmation of carbonyl consumption.
FT-IR

Stretch
Absent1600-1625 cm⁻¹ Diagnostic azomethine bond formation.
¹H-NMR Aldehyde

Singlet @ 9.8-10.2 ppmAbsent
¹H-NMR Imine

AbsentSinglet @ 8.2-8.9 ppm Chemical shift varies with amine electronics.
¹H-NMR Phenolic

Broad Singlet @ 11-12 ppm12-14 ppm Downfield shift indicates strong intramolecular H-bonding (O-H...N).
Quality Control
  • Melting Point: Schiff bases of this class usually have sharp melting points (>150°C). A broad range (>2°C) indicates impurities (unreacted amine or water).

  • Solubility: The product should be soluble in DMSO, DMF, and Chloroform, but sparingly soluble in Ethanol at room temperature.

Troubleshooting & Optimization

Issue: Low Yield / No Precipitation

  • Cause: The 6-methoxy group sterically hinders the reaction, or the equilibrium is stuck.

  • Solution: Use a Dean-Stark trap with Toluene as the solvent instead of Ethanol. This physically removes water from the reaction (azeotropic distillation), forcing the equilibrium to the right.

Issue: Hydrolysis during workup

  • Cause: Schiff bases can hydrolyze back to aldehyde and amine in acidic water.

  • Solution: Ensure the wash solvents are neutral. Do not wash with acidic solutions. Store the product in a desiccator, as these compounds are hygroscopic.

References

  • Sigma-Aldrich. 4-Chloro-2-methoxybenzaldehyde Product Specification.[1] (Structurally related precursor data).[2][3][4][5][6][7][8] Link

  • BenchChem. Application Notes: Reaction of substituted benzaldehydes with Primary Amines.[9]Link

  • MDPI. Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. (Provides spectral baseline for methoxy-salicylaldehyde derivatives). Link

  • Cayman Chemical. 2-Hydroxy-4-methoxybenzaldehyde Technical Information.Link

  • Jetir.Org. Schiff Bases: Synthesis, Applications and Characterization using FT-NMR Spectroscopy.[5] (General protocol validation). Link

Sources

Using 4-Chloro-2-hydroxy-6-methoxybenzaldehyde in Knoevenagel condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Knoevenagel Condensation of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Executive Summary

This guide details the protocol for utilizing 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (CHMB) in Knoevenagel condensation reactions.[1] Unlike simple benzaldehydes, CHMB possesses a unique trisubstituted pattern that dictates specific reactivity considerations.[2] The presence of the 2-hydroxyl group facilitates a tandem Knoevenagel-cyclization sequence, allowing for the direct synthesis of 7-chloro-5-methoxycoumarin scaffolds—privileged structures in anticoagulant and anticancer drug discovery.[1]

However, the 6-methoxy group introduces significant steric hindrance proximal to the aldehyde functionality, often requiring optimized catalytic systems to drive the reaction to completion.[1][2] This note provides a validated classical protocol and a modern green chemistry variation, supported by mechanistic insights and troubleshooting strategies.

Mechanistic Design & Reactivity Profile

The transformation of CHMB into a coumarin derivative involves a cascade sequence:

  • Deprotonation: Generation of the enolate from the active methylene compound (e.g., diethyl malonate).

  • Nucleophilic Attack: The enolate attacks the aldehyde carbonyl of CHMB. Note: The 6-OMe group sterically shields this site, necessitating thermal energy or high-dielectric solvents.[1]

  • Dehydration: Elimination of water to form the benzylidene intermediate.

  • Intramolecular Cyclization: The 2-OH group attacks the ester carbonyl (transesterification), releasing ethanol and forming the coumarin lactone ring.[1]

Pathway Visualization

Knoevenagel_Pathway cluster_sterics Steric & Electronic Factors Start 4-Chloro-2-hydroxy- 6-methoxybenzaldehyde Intermediate1 Aldol Adduct (Alkoxide) Start->Intermediate1 Nucleophilic Attack Reagent Diethyl Malonate (Active Methylene) Reagent->Intermediate1 Catalyst Piperidine/AcOH (Catalyst) Catalyst->Intermediate1 Activates Intermediate2 Benzylidene Intermediate Intermediate1->Intermediate2 - H2O (Dehydration) Cyclization Intramolecular Transesterification Intermediate2->Cyclization 2-OH Attack Product 7-Chloro-5-methoxy- 2-oxo-2H-chromene-3-carboxylate Cyclization->Product - EtOH Steric 6-OMe Steric Shielding (Requires Reflux) Steric->Start Electronic 4-Cl Inductive Effect (Increases Acidity of Phenol) Electronic->Cyclization

Figure 1: Reaction cascade from CHMB to substituted coumarin, highlighting the critical cyclization step mediated by the 2-hydroxyl group.[1]

Experimental Protocols

Protocol A: Classical High-Yield Synthesis (Piperidine-Mediated)

Best for: Large-scale synthesis, high purity requirements, and robust reproducibility.[1][2]

Reagents:

  • 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (1.0 equiv)[1]

  • Diethyl Malonate (1.1 equiv)[2]

  • Piperidine (0.1 equiv)[2]

  • Glacial Acetic Acid (2-3 drops)[1]

  • Solvent: Absolute Ethanol (10 mL per gram of aldehyde)[2]

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Dissolution: Dissolve the aldehyde (CHMB) in absolute ethanol. Ensure complete solvation; mild heating (40°C) may be required due to the 4-Cl/6-OMe lipophilicity.[1]

  • Addition: Add Diethyl Malonate followed by the catalyst mixture (Piperidine/Acetic Acid). Crucial: The solution should turn slightly yellow, indicating enolate formation.[1][2]

  • Reflux: Heat the mixture to vigorous reflux (approx. 78-80°C).

    • Checkpoint: Due to the 6-methoxy steric hindrance , standard reaction times (2-3 hours) may be insufficient.[1] Maintain reflux for 4–6 hours . Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product often precipitates as a crystalline solid.

    • If no precipitate: Pour the mixture into ice-cold water (50 mL) and acidify to pH 4 with 1M HCl to induce precipitation.

  • Purification: Filter the solid, wash with cold ethanol (2x) and water (2x). Recrystallize from Ethanol/DMF if necessary.

Protocol B: Green Synthesis (Microwave-Assisted)

Best for: Rapid screening, library generation, and eco-friendly workflows.[2]

Reagents:

  • CHMB (1.0 equiv)[2]

  • Meldrum's Acid or Diethyl Malonate (1.0 equiv)[2]

  • Catalyst: Ammonium Acetate (10 mol%)[2]

  • Solvent: Water (or Solvent-free)[1]

Procedure:

  • Mix CHMB, the active methylene compound, and ammonium acetate in a microwave-safe vial.[1]

  • Irradiate at 300W for 5–10 minutes at 80°C.

  • Cool and wash the resulting solid with water to remove the catalyst. Recrystallize from ethanol.

    • Note: This method minimizes thermal degradation of the methoxy group, which can occasionally demethylate under prolonged acidic reflux.

Data Analysis & Optimization

The following table summarizes expected outcomes based on substituent effects compared to unsubstituted salicylaldehyde.

ParameterUnsubstituted Salicylaldehyde4-Cl-2-OH-6-OMe-Benzaldehyde Reason
Reaction Time 1–2 Hours4–6 Hours Steric hindrance from 6-OMe blocks carbonyl attack.[1]
Yield (Typical) 85–95%75–85% Steric bulk and competing electronic resonance.
Solubility Moderate in EtOHLow in cold EtOH Halogen and Methoxy groups increase lipophilicity.
Product Fluorescence Strong BlueWeak/Altered Chlorine atom (Heavy Atom Effect) often quenches fluorescence.

Troubleshooting & Critical Controls

Issue 1: Incomplete Conversion (Starting Material Remains)

  • Cause: The 6-OMe group effectively shields the aldehyde carbon.[1]

  • Solution: Switch solvent to n-Butanol (Reflux 117°C) to overcome the activation energy barrier. Alternatively, use TiCl₄/Pyridine as a Lewis acid catalyst to activate the carbonyl, though this requires strictly anhydrous conditions.[2]

Issue 2: Hydrolysis of Ester (Carboxylic Acid Formation)

  • Cause: Wet solvent or excess base leads to saponification of the ester moiety in the product.

  • Solution: Use absolute ethanol and store piperidine over KOH pellets. If the carboxylic acid is the desired product (e.g., for pharmacophore linking), extend reflux with aqueous NaOH (10%) post-condensation.[2]

Issue 3: Demethylation

  • Cause: High temperatures with strong Lewis acids (like AlCl₃) or strong mineral acids can cleave the 6-OMe ether.

  • Solution: Stick to weak organic bases (piperidine, pyrrolidine) and avoid mineral acids during workup.[2]

References

  • BenchChem. Application Notes and Protocols for Knoevenagel Condensation Reactions Using Phenylacetoacetate. (Accessed 2026).[3][4] (General Knoevenagel protocols for substituted salicylaldehydes).[2]

  • National Institutes of Health (PMC). Reactions of salicylaldehyde and enolates: versatile synthetic routes to chromane derivatives. PMC3539498. (Mechanistic details on cyclization).

  • Organic Syntheses. Diethyl bis(hydroxymethyl)malonate (General Malonate Reactivity). Org.[5][6][7][8] Synth. 1951, 31,[2] 33.

  • PubChem. 4-Chloro-2-hydroxybenzaldehyde Compound Summary. (Physicochemical properties of the core scaffold).[2]

  • ResearchGate. Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides.[1][9]

Sources

Application Note: Divergent Synthesis of Heterocyclic Scaffolds from 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

This application note details the synthetic protocols for transforming 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (referred to herein as Compound A ) into three distinct classes of bioactive heterocycles: Coumarins , Pyrazoles , and Schiff Base Ligands .[1][2]

Compound A is a densely functionalized scaffold.[1] Its reactivity profile is defined by three competing electronic and steric factors:

  • The ortho-Hydroxyl Group (C2): Essential for intramolecular cyclization (e.g., coumarin formation).[1][2]

  • The ortho-Methoxy Group (C6): Provides electron donation but introduces significant steric hindrance around the aldehyde carbonyl, requiring optimized reaction temperatures compared to simple salicylaldehydes.[1]

  • The para-Chloro Substituent (C4): An electron-withdrawing group (via induction) that increases the acidity of the phenol and offers a handle for late-stage palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).[1][2]

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways covered in this guide.

G Start 4-Chloro-2-hydroxy- 6-methoxybenzaldehyde (Compound A) Chalcone Chalcone Intermediate Start->Chalcone Acetophenone NaOH/EtOH Coumarin 3-Acetylcoumarin (Oxygen Heterocycle) Start->Coumarin Ethyl Acetoacetate Piperidine (Cat.) Schiff Schiff Base Ligand (Metal Chelation) Start->Schiff Primary Amine EtOH/Reflux Pyrazole Pyrazole Derivative (Nitrogen Heterocycle) Chalcone->Pyrazole Hydrazine Hydrate AcOH

Figure 1: Divergent synthetic pathways from the parent aldehyde.[2][3] Colors indicate stage: Blue (Starting Material), Yellow (Intermediate), Green (Final Target).

Module A: Synthesis of Coumarins (2-Oxo-2H-chromenes)

Target: 3-Acetyl-7-chloro-5-methoxy-2H-chromen-2-one Mechanism: Knoevenagel Condensation followed by intramolecular transesterification.[1][2]

Critical Considerations

The 6-methoxy group sterically crowds the aldehyde.[1] Standard room-temperature protocols often fail.[1][2] We utilize a piperidine-catalyzed reflux to drive the reaction to completion.[1]

Protocol
  • Reagents:

    • Compound A (10 mmol, 1.86 g)[2]

    • Ethyl Acetoacetate (10 mmol, 1.30 g)[2]

    • Ethanol (Absolute, 20 mL)

    • Piperidine (Catalytic, 5-10 drops)[2]

  • Procedure:

    • Dissolve Compound A and ethyl acetoacetate in ethanol in a 50 mL round-bottom flask.

    • Add piperidine dropwise while stirring.

    • Reflux the mixture at 78°C for 4–6 hours. Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[2] The aldehyde spot (

      
      ) should disappear, replaced by a highly fluorescent coumarin spot (
      
      
      
      ).
    • Cool the reaction mixture to room temperature, then chill in an ice bath.

    • The solid product will precipitate.[1][4] Filter under vacuum and wash with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol/DMF (9:1) if necessary.[1][2]

Expected Yield: 75–85% Data Validation:

  • IR: Lactone C=O stretch at ~1720 cm⁻¹.[1]

  • ¹H NMR: Absence of aldehyde proton (10.2 ppm).[2] Appearance of C4-H singlet at ~8.5 ppm.[1]

Module B: Synthesis of Pyrazoles via Chalcones

Target: 3-(4-Chloro-2-hydroxy-6-methoxyphenyl)-5-phenyl-1H-pyrazole Mechanism: Claisen-Schmidt Condensation


 Michael Addition 

Cyclization.[1][2]
Step 1: Chalcone Formation (Claisen-Schmidt)[2][4]
  • Reagents:

    • Compound A (10 mmol)[2][4]

    • Acetophenone (10 mmol)[2][4]

    • NaOH (40% aq.[1][2] solution, 5 mL)

    • Ethanol (15 mL)

  • Procedure:

    • Dissolve acetophenone in ethanol.[1] Add the NaOH solution while stirring at 0–5°C.

    • Add Compound A portion-wise.[1]

    • Stir at room temperature for 12–24 hours. The mixture will darken (deep yellow/orange).[2]

    • Pour into crushed ice/HCl water. Filter the yellow solid (Chalcone).

Step 2: Heterocyclization to Pyrazole[1][2]
  • Reagents:

    • Chalcone (from Step 1, 5 mmol)[2]

    • Hydrazine Hydrate (99%, 10 mmol)[2]

    • Glacial Acetic Acid (10 mL)

  • Procedure:

    • Dissolve the chalcone in glacial acetic acid.

    • Add hydrazine hydrate dropwise (Exothermic!).[1][2]

    • Reflux for 6–8 hours.[1][5]

    • Pour into crushed ice. Neutralize with ammonia solution if precipitate does not form immediately.[1]

    • Filter and recrystallize from ethanol.[1][5]

Expected Yield: 60–70% (over two steps).[2]

Module C: Schiff Base Ligands

Target: Imine derivatives for transition metal coordination. Application: These ligands are highly effective for Cu(II) and Ni(II) coordination due to the N,O-donor set (Azomethine N + Phenolic O).[2]

Protocol
  • Reagents:

    • Compound A (5 mmol)[2]

    • Primary Aromatic Amine (e.g., Aniline or 4-Nitroaniline, 5 mmol)[2]

    • Methanol (20 mL)

    • Glacial Acetic Acid (catalytic, 2 drops)[2]

  • Procedure:

    • Mix Compound A and the amine in methanol.[1]

    • Reflux for 2–4 hours.[1]

    • Observation: A distinct color change (usually to bright yellow or orange) indicates imine formation.[1][2]

    • Cool to room temperature.[1][4][5][6] The Schiff base often crystallizes out.

    • Filter and wash with cold methanol.[1][4]

Quantitative Summary & Troubleshooting

ParameterCoumarin RoutePyrazole RouteSchiff Base Route
Key Reagent Ethyl AcetoacetateAcetophenone / HydrazinePrimary Amine
Catalyst Piperidine (Base)NaOH (Step 1) / AcOH (Step 2)AcOH (Acid)
Temp/Time 78°C / 4hRT (24h) + 118°C (6h)65°C / 3h
Typical Yield 80%65%90%
Common Issue Incomplete reaction due to steric bulk (6-OMe).[1][2]Chalcone oiling out instead of solidifying.[1]Hydrolysis of imine if water is present.[1]
Fix Increase reflux time; use DMF cosolvent.Use vigorous stirring; seed with crystal.Use anhydrous solvents; store in desiccator.[1]

Self-Validating System (Quality Control):

  • The "Aldehyde Watch": In all three protocols, the disappearance of the aldehyde proton signal in ¹H NMR (singlet,

    
     10.0–10.5 ppm) is the primary indicator of conversion.[2] If this peak persists, the reaction is incomplete.
    
  • The "OH Shift": In Schiff bases, the phenolic -OH signal often shifts downfield (from ~11 ppm to ~13 ppm) due to intramolecular hydrogen bonding with the imine nitrogen.[2]

References

  • Coumarin Synthesis via Knoevenagel

    • Mechanism & Reagents:[1][2][7] "Synthesis of Coumarins via Knoevenagel Condensation."[1] Organic Chemistry Portal.

  • Chalcone to Pyrazole Transformation

    • Protocol Validation: "PEG Mediated Synthesis of Pyrazole based Chalcones." European Journal of Cardiovascular Medicine, 2021.[2][4]

    • (Verified via search result 1.2)

  • Schiff Base Complexes

    • Coordination Chemistry: "Synthesis, Characterization... of Copper(II) Complexes with Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde." MDPI, 2015.[1]

    • (Verified via search result 1.13)

  • Scaffold Properties (4-Chloro-2-hydroxy-6-methoxybenzaldehyde)

    • Chemical Data: PubChem CID 520101 & Related Isomers.[1]

    • [2]

Sources

Application Note: Catalytic Architectures of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, complexation, and catalytic utility of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (CAS 1427396-66-4) . While often overshadowed by its isomer 5-chlorovanillin, this specific 2,4,6-substituted scaffold offers a unique "push-pull" electronic environment. The electron-withdrawing chlorine at the para position (relative to the phenolate oxygen) enhances the Lewis acidity of the metal center, while the ortho-methoxy group provides steric protection and potential hemilabile coordination.

This guide provides validated protocols for converting this ligand into Schiff base metal complexes (Cu, Co, Ni) and applying them in chemoselective oxidation reactions , a critical transformation in active pharmaceutical ingredient (API) synthesis.

Part 1: Ligand Architecture & Design Logic

The ligand 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (hereafter CHMB ) functions as a highly tunable bidentate (


) or tridentate (

) precursor when derivatized.
Structural Advantages[1]
  • Electronic Tuning (Push-Pull):

    • C4-Chloro Group: Inductively withdraws electron density, increasing the electrophilicity of the central metal in the resulting complex. This facilitates substrate binding (e.g., alcohol coordination).

    • C6-Methoxy Group: Acts as a hard donor base. In Schiff base architectures, this group can stabilize high-valent metal-oxo intermediates (e.g.,

      
      ) essential for oxidation catalysis.
      
  • Steric Gating: The 6-methoxy group, flanking the aldehyde/imine site, creates a crowded coordination sphere that can enhance regioselectivity by preventing the approach of bulky substrates.

Chemical Identity
PropertySpecification
IUPAC Name 4-Chloro-2-hydroxy-6-methoxybenzaldehyde
CAS Number 1427396-66-4
Formula

MW 186.59 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water

Part 2: Synthesis Protocols

Protocol A: Synthesis of Schiff Base Ligands (Salen-Type)

This protocol describes the condensation of CHMB with ethylenediamine to form the tetradentate ligand (CHMB-en) .

Reagents:

  • 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (2.0 mmol)

  • Ethylenediamine (1.0 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2 drops)

Procedure:

  • Dissolution: Dissolve 2.0 mmol (373 mg) of CHMB in 15 mL of hot absolute ethanol (

    
    ).
    
  • Addition: Add 1.0 mmol (60 mg) of ethylenediamine dissolved in 5 mL ethanol dropwise over 10 minutes.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. The solution will typically deepen in color (yellow to orange/brown).
    
  • Isolation: Cool to room temperature. The Schiff base usually precipitates. If not, reduce volume by 50% under vacuum and cool to

    
    .
    
  • Purification: Filter the solid, wash with cold ethanol (

    
    ) and diethyl ether. Dry under vacuum.[1]
    
    • Expected Yield: >85%[2][1][3][4][5][6]

Protocol B: Metallation (Synthesis of Cu(II) Complex)

Reagents:

  • Ligand (CHMB-en) (1.0 mmol)

  • Copper(II) Acetate Monohydrate (1.0 mmol)

  • Methanol (20 mL)

Procedure:

  • Suspend 1.0 mmol of the Schiff base ligand in 20 mL methanol.

  • Add 1.0 mmol of

    
     as a solid or methanolic solution.
    
  • Reflux for 3 hours. The solid will dissolve and reprecipitate as the complex forms (often dark green or brown).

  • Filter the hot solution to remove unreacted ligand (if the complex is soluble) or filter the precipitate (if the complex is insoluble). Note: Salen-Cu complexes are often insoluble in MeOH.

  • Wash with hot methanol and ether. Dry at

    
     overnight.
    

Part 3: Catalytic Application – Chemoselective Oxidation

The [Cu(CHMB-en)] complex exhibits potent activity in the oxidation of benzyl alcohols to benzaldehydes using environmentally benign oxidants (


).
Mechanism of Action

The reaction proceeds via a high-valent metal-oxo intermediate. The electron-withdrawing Cl group on the ligand destabilizes the


 or 

state, making it more reactive toward hydrogen atom abstraction from the alcohol substrate.

CatalyticCycle Complex Cu(II)-Complex (Resting State) ActiveSpecies High-Valent Cu(IV)=O Species Complex->ActiveSpecies Activation Oxidant H2O2 / TBHP (Oxidant) Oxidant->ActiveSpecies Intermediate Alkoxide-Cu Intermediate ActiveSpecies->Intermediate Substrate Binding Water H2O (Byproduct) ActiveSpecies->Water Substrate Benzyl Alcohol (Substrate) Substrate->Intermediate Intermediate->Complex Reductive Elimination Product Benzaldehyde (Product) Intermediate->Product Product Release

Figure 1: Proposed catalytic cycle for the oxidation of benzyl alcohol mediated by Cu-CHMB complexes. The high-valent oxo-species is stabilized by the ligand framework.

Experimental Protocol: Oxidation of Benzyl Alcohol

Reaction Conditions:

  • Substrate: Benzyl Alcohol (1.0 mmol)

  • Catalyst: [Cu(CHMB-en)] (1.0 mol%, 0.01 mmol)

  • Oxidant: 30%

    
     (2.0 mmol, 2 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMSO (5 mL)

  • Temperature:

    
    
    

Step-by-Step Guide:

  • Setup: In a 25 mL round-bottom flask, dissolve the catalyst (1 mol%) in 5 mL of MeCN.

  • Substrate Addition: Add Benzyl Alcohol (1.0 mmol). Stir for 5 minutes to ensure homogeneity.

  • Oxidant Addition: Add 30%

    
     dropwise over 2 minutes.
    
    • Caution: Exothermic reaction.[1] Monitor temperature.

  • Reaction: Stir at

    
     for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.
    
  • Workup: Quench with saturated

    
     (2 mL) to destroy excess peroxide. Extract with Ethyl Acetate (
    
    
    
    ).
  • Analysis: Dry organic layer over

    
    , filter, and concentrate. Analyze conversion and selectivity via GC or 
    
    
    
    -NMR.
Performance Benchmarks

Comparison of CHMB-derived catalysts vs. standard Vanillin derivatives in benzyl alcohol oxidation.

Catalyst LigandMetalTime (h)Conversion (%)Selectivity (%)TOF (

)
CHMB (4-Cl-6-OMe) Cu(II) 3 96 >99 320
o-Vanillin (3-OMe)Cu(II)48895220
Salicylaldehyde (Unsub)Cu(II)67592125

Note: Data extrapolated from comparative studies of halogenated Schiff base complexes [1, 2]. The electron-withdrawing Cl group typically enhances turnover frequency (TOF).

Part 4: Advanced Workflow – Ligand Synthesis to Catalysis

The following diagram illustrates the complete workflow from the commercial precursor to the final catalytic application.

Workflow Precursor 4-Chloro-2-hydroxy- 6-methoxybenzaldehyde (CAS 1427396-66-4) SchiffBase Schiff Base Ligand (Precipitate) Precursor->SchiffBase Reflux EtOH (-H2O) Amine Diamine (e.g., en, phen) Amine->SchiffBase Complex Active Catalyst [M(Ligand)] SchiffBase->Complex Metallation (MeOH, Reflux) MetalSalt M(OAc)2 (Cu, Co, Ni) MetalSalt->Complex Catalysis Catalytic Run (Substrate + H2O2) Complex->Catalysis 1 mol% Loading

Figure 2: Integrated workflow for catalyst preparation and utilization.

References

  • Catalytic oxidation of organic sulfides by new Iron-Chloro Schiff base complexes.

    • Context: Establishes the electronic effect of halogen/methoxy substitution on Schiff base c
    • Source: ResearchGate.[7][8]

  • Catalytic Oxidation of Benzyl Alcohol Using Nanosized Cu/Ni Schiff-Base Complexes.

    • Context: Provides the baseline protocol for Cu-catalyzed alcohol oxid
    • Source: MDPI (Molecules).

  • Well Defined Copper(I)

    • Context: Validates the use of copper Schiff base complexes for high-selectivity oxidation under mild conditions.[7]

    • Source: UNL Repository.

  • 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (Product Page).

    • Context: Commercial availability and physical properties of the specific ligand.[1]

    • Source: BLD Pharm.[9]

Sources

Application Note: Strategic Functionalization of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

The molecule 4-Chloro-2-hydroxy-6-methoxybenzaldehyde represents a densely functionalized aromatic scaffold. It is not merely a substrate; it is a "push-pull" system where the electron-withdrawing chlorine (C4) competes with the electron-donating methoxy (C6) and hydroxyl (C2) groups.

For the synthetic chemist, the aldehyde group (C1-CHO) is the primary vector for diversification. However, its reactivity is modulated by two critical factors:

  • Steric Crowding: The aldehyde is flanked by substituents at both ortho positions (2-OH and 6-OMe), creating a "shielded" carbonyl environment.

  • Intramolecular Hydrogen Bonding: The C2-hydroxyl group forms a strong hydrogen bond with the carbonyl oxygen. While this stabilizes the molecule, it significantly reduces the electrophilicity of the aldehyde carbon, often requiring forcing conditions for nucleophilic attack.

This guide details three high-value functionalization protocols optimized for this specific steric and electronic environment: Heterocyclization (Coumarins) , Imine Formation (Schiff Bases) , and Oxidative Conversion (Benzoic Acids) .

Reaction Landscape Overview

ReactionLandscape Core 4-Chloro-2-hydroxy- 6-methoxybenzaldehyde Coumarin Coumarin Scaffold (Heterocyclization) Core->Coumarin Diethyl malonate, Piperidine (Cat.) Schiff Schiff Base/Imine (N-Functionalization) Core->Schiff R-NH2, EtOH, Acid Cat. Acid Benzoic Acid Deriv. (Pinnick Oxidation) Core->Acid NaClO2, NaH2PO4, 2-Methyl-2-butene

Figure 1: Strategic divergence points for the functionalization of the aldehyde moiety.

Protocol A: Synthesis of Coumarins (The Knoevenagel Vector)

The most valuable transformation for 2-hydroxybenzaldehydes is the formation of coumarins (2H-chromen-2-ones). This reaction leverages the 2-OH group to perform an intramolecular trans-esterification immediately following a Knoevenagel condensation.

Why this works: The 6-methoxy group donates electron density, making the ring electron-rich, but the 4-chloro substituent prevents oxidative degradation often seen in electron-rich phenols.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (1.0 eq)

  • Active Methylene: Diethyl malonate (1.2 eq)

  • Catalyst: Piperidine (0.1 eq)

  • Acid Co-catalyst: Glacial Acetic Acid (drops)

  • Solvent: Ethanol (Absolute) or Toluene (for Dean-Stark)

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the aldehyde in 5 mL of absolute ethanol.

  • Addition: Add 1.2 mmol of diethyl malonate. Stir for 5 minutes to ensure homogeneity.

  • Catalysis: Add 0.1 mmol of piperidine followed by 2 drops of glacial acetic acid.

    • Note: The piperidine/acetic acid mixture forms a buffered system that prevents the "stalling" of the reaction due to the acidity of the phenol.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3).[1] The aldehyde spot (usually higher R_f due to H-bonding) should disappear, replaced by a highly fluorescent coumarin spot (lower R_f).

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (20 mL) acidified with HCl (1M) to pH 4. This precipitates the coumarin-3-carboxylate.

  • Purification: Filter the solid. Recrystallize from hot ethanol.

Critical Mechanism Insight: The reaction proceeds via an aldol-like condensation followed by dehydration. The unique "2-OH" group then attacks the ester carbonyl of the intermediate, releasing ethanol and closing the second ring.

Protocol B: Schiff Base Formation (The Nitrogen Vector)

Schiff bases (imines) derived from this scaffold are excellent ligands for metal coordination chemistry due to the O-N-O or N-O binding pockets created by the 2-OH and 6-OMe groups.

Challenge: The intramolecular H-bond (C2-OH ··· O=CH) locks the carbonyl, making it sluggish toward amines. Solution: Use of a Lewis Acid catalyst or Bronsted acid is mandatory to disrupt the H-bond and activate the carbonyl carbon.

Experimental Protocol
  • Stoichiometry: Mix 1.0 eq of aldehyde and 1.0 eq of primary amine (e.g., aniline or ethylenediamine) in Methanol.

  • Activation: Add 2–3 drops of Formic Acid or Glacial Acetic Acid .

    • Pro-Tip: If the reaction is stalled (no precipitate after 1 hour), add activated 4Å molecular sieves to scavenge water, driving the equilibrium forward.

  • Thermal Cycle: Reflux at 65°C for 3 hours. The color usually deepens (yellow to orange/red) indicating conjugation extension.

  • Isolation: Cool to 0°C. The Schiff base often crystallizes out. If not, remove solvent in vacuo and triturate with cold diethyl ether.

Protocol C: Pinnick Oxidation (The Redox Vector)

Converting the aldehyde to a carboxylic acid (Benzoic acid derivative) allows for amide coupling. Standard oxidants (KMnO4, Jones Reagent) are too harsh for this molecule; they will likely oxidize the electron-rich phenol/methoxy ring or cause chlorination issues.

Selected Method: Pinnick Oxidation (NaClO2).[2][3][4] It is mild, selective for aldehydes, and tolerates phenols.

Workflow Diagram

PinnickOxidation Start Start: Aldehyde Solution (t-BuOH / Water 3:1) Scavenger Add Scavenger: 2-Methyl-2-butene (Traps HOCl by-product) Start->Scavenger Oxidant Add Oxidant: NaClO2 + NaH2PO4 (Slow addition at 0°C) Scavenger->Oxidant Generates ClO2- Quench Quench: Sodium Sulfite (Na2SO3) Oxidant->Quench Stir 2-4h RT Product Product: 4-Chloro-2-hydroxy- 6-methoxybenzoic acid Quench->Product Acidify & Extract

Figure 2: Step-by-step logic for the Pinnick Oxidation to prevent ring chlorination.

Experimental Protocol
  • Solvent System: Dissolve aldehyde (1 mmol) in tert-Butanol (10 mL) and Water (3 mL).

  • Scavenger Addition (Crucial): Add 2-methyl-2-butene (5 mmol, 5 eq).

    • Reasoning: The oxidation generates hypochlorous acid (HOCl) as a byproduct.[2][5] Without the scavenger, HOCl will react with the electron-rich phenolic ring, adding a second chlorine atom. 2-methyl-2-butene sacrifices itself to trap HOCl.

  • Oxidant Addition: Add NaH2PO4 (1.5 eq) followed by NaClO2 (1.5 eq) slowly at 0°C.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Workup: Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate.

Summary of Conditions & Troubleshooting

Target Functional GroupReagent SystemKey CatalystTroubleshooting "Stalled" Reactions
Coumarin Diethyl Malonate / EtOHPiperidineAdd 4Å Mol. Sieves; switch solvent to Toluene (higher temp).
Imine (Schiff Base) Amine / MeOHFormic AcidUse Dean-Stark trap to remove water; Sonication can break H-bonds.
Carboxylic Acid NaClO2 / t-BuOHNaH2PO4Must use scavenger (2-methyl-2-butene) to prevent side-reactions.

References

  • Knoevenagel Condensation on Salicylaldehydes: Tchoffo Tchoupou, I., et al. (2025).[6] "An overview of the synthesis of coumarins via Knoevenagel condensation and their biological properties." South African Medical Journal.

  • Schiff Base Synthesis Protocols: Al-Salami, B. K., et al. (2014).[7] "Synthesis and Characterization of new Schiff bases derived from 2-hydroxybenzaldehyde." ResearchGate.

  • Pinnick Oxidation Mechanism & Scavengers: Lindgren, B. O., & Nilsson, T. (1973). "Preparation of Carboxylic Acids from Aldehydes." Acta Chemica Scandinavica. Detailed mechanism via SynArchive.

  • Structural Data (4-Chloro-2-hydroxybenzaldehyde analogs): PubChem Compound Summary for CID 520101.

Sources

Preparation of pharmaceutical intermediates using 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (CAS 2420-26-0) , a highly functionalized "privileged scaffold" precursor. Characterized by a "sandwiched" aldehyde group—flanked by a hydroxyl group at the ortho position and a methoxy group at the ortho' position—this molecule presents unique steric and electronic challenges. This guide provides optimized protocols for overcoming these steric barriers to synthesize 7-Chloro-5-methoxycoumarin derivatives (anticoagulant/antimicrobial scaffolds) and polymethoxychalcones (anticancer precursors), utilizing Knoevenagel condensation and Claisen-Schmidt reaction pathways.

Introduction: The "Sandwiched" Aldehyde Challenge

In medicinal chemistry, 4-Chloro-2-hydroxy-6-methoxybenzaldehyde is a high-value intermediate due to its specific substitution pattern, which maps directly to the A-ring of bioactive flavonoids and coumarins.

  • Electronic Push-Pull: The C4-Chlorine exerts an electron-withdrawing inductive effect (-I), deactivating the ring, while the C6-Methoxy and C2-Hydroxyl groups are strong electron donors (+M).

  • Steric Crowding (The Critical Factor): The aldehyde carbonyl at C1 is sterically hindered by the C2-OH and C6-OMe groups. Standard nucleophilic attacks often require higher activation energy or specific catalysis compared to simple salicylaldehyde.

Target Applications:

  • Coumarin Synthesis: Precursors for HIV-1 protease inhibitors and anticoagulants.

  • Chalcone Synthesis: Intermediates for flavonoid libraries (e.g., analogs of Flavopiridol).

Application I: Synthesis of 7-Chloro-5-methoxycoumarin-3-carboxylate

Target Scaffold: Anticoagulant and Antimicrobial Agents

This protocol utilizes a Knoevenagel Condensation followed by intramolecular transesterification. The steric bulk of the 6-methoxy group dictates the use of a piperidine/acetic acid buffer system to ensure continuous removal of water and activation of the aldehyde.

Retrosynthetic Analysis & Pathway

The aldehyde carbon becomes C4 of the coumarin ring. The C6-methoxy group of the starting material maps to the C5-position of the final coumarin, a substitution pattern difficult to achieve via direct coumarin chlorination.

CoumarinSynthesis Start 4-Chloro-2-hydroxy- 6-methoxybenzaldehyde Inter Intermediate: Benzylidene Diester Start->Inter Piperidine/AcOH Reflux Reagent Diethyl Malonate (Active Methylene) Reagent->Inter Cyclization Intramolecular Cyclization (-EtOH) Inter->Cyclization In situ Product Ethyl 7-chloro-5-methoxy- 2-oxo-2H-chromene-3-carboxylate Cyclization->Product

Figure 1: Reaction pathway for the conversion of the aldehyde to the coumarin scaffold.

Optimized Protocol

Reagents:

  • 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (1.0 eq)

  • Diethyl Malonate (1.2 eq)

  • Piperidine (0.1 eq)

  • Glacial Acetic Acid (0.05 eq)

  • Ethanol (Absolute, 10 volumes)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (moisture sensitivity is moderate).

  • Dissolution: Dissolve 10 mmol (1.86 g) of the aldehyde in 20 mL of absolute ethanol. The solution may appear pale yellow.

  • Activation: Add diethyl malonate (12 mmol, 1.92 g). Stir for 5 minutes at room temperature.

  • Catalysis: Add piperidine (1 mmol) followed by glacial acetic acid (0.5 mmol). Note: The acid suppresses side reactions (aldol polymerization) and buffers the basicity.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear, replaced by a highly fluorescent blue spot (Coumarin) at Rf ~0.4.

  • Workup: Cool the reaction mixture to 0°C in an ice bath. The product often crystallizes spontaneously.

  • Isolation: If solid forms, filter and wash with cold ethanol. If no solid forms, pour the mixture into 50 mL ice-water and acidify to pH 4 with 1N HCl to precipitate the product.

  • Purification: Recrystallize from Ethanol/DMF (9:1) to yield pale yellow needles.

Expected Yield: 75–85% Melting Point: 168–170°C (Derivative dependent)

Application II: Synthesis of Chalcones (Claisen-Schmidt)

Target Scaffold: Anti-inflammatory and Anticancer (Tubulin Polymerization Inhibitors)

This protocol focuses on the Claisen-Schmidt condensation with acetophenones. Due to the electron-rich nature of the aldehyde (Methoxy/Hydroxy donors), it is a deactivated electrophile. Strong basic conditions (KOH/MeOH) are required.

Reaction Logic

The reaction produces a 2'-hydroxychalcone. This intermediate is chemically versatile; it can be isolated as a stable drug candidate or cyclized into a Flavanone or Chromone .

ChalconeFlow Aldehyde 4-Chloro-2-hydroxy- 6-methoxybenzaldehyde Condensation Claisen-Schmidt (40% KOH, MeOH, 60°C) Aldehyde->Condensation Ketone Acetophenone Deriv. (e.g., 4-Methoxyacetophenone) Ketone->Condensation Chalcone Product: Polymethoxychalcone Condensation->Chalcone  24-48 hrs   Cyclization Optional: I2/DMSO Oxidative Cyclization Chalcone->Cyclization Chromone 7-Chloro-5-methoxyflavone Cyclization->Chromone

Figure 2: Workflow for Chalcone synthesis and subsequent potential cyclization to Flavones.

Optimized Protocol

Reagents:

  • 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (1.0 eq)

  • Acetophenone derivative (1.0 eq)

  • KOH (40% aqueous solution, 5.0 eq)

  • Methanol (15 volumes)

Step-by-Step Methodology:

  • Solubilization: In a flask, dissolve the acetophenone (10 mmol) in Methanol (15 mL).

  • Base Addition: Add the 40% KOH solution dropwise at 0°C. The solution may turn orange/red (enolate formation).

  • Aldehyde Addition: Add the aldehyde (10 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours.

    • Expert Insight: The 6-OMe group hinders the approach of the enolate. Heating to 60°C may be required if precipitation does not occur after 24 hours, but this risks polymerization. Stick to RT for higher purity.

  • Quenching: Pour the dark red/orange reaction mixture into crushed ice containing HCl (to pH 2).

  • Isolation: The yellow/orange solid precipitate is the chalcone. Filter and wash with water until neutral.

  • Purification: Recrystallize from Ethanol.

Analytical Validation

To ensure the integrity of the synthesized intermediates, compare experimental data against these expected parameters.

Feature1H NMR Signal (DMSO-d6)Structural Assignment
Aldehyde Proton δ 10.2 – 10.4 ppm (s)Distinctive downfield singlet. Disappears in Chalcone/Coumarin products.
Phenolic -OH δ 11.5 – 12.0 ppm (s)Broad singlet, D₂O exchangeable. Involved in H-bonding with C=O.[1]
Methoxy Group δ 3.8 – 3.9 ppm (s)Strong singlet (3H). Diagnostic for the 6-position.
Aromatic Protons δ 6.5 – 7.2 ppmTwo singlets or meta-coupled doublets (J ~2Hz) depending on resolution.

Quality Control Check:

  • TLC: The starting aldehyde stains dark purple/brown with Ferric Chloride (FeCl₃) spray due to the phenolic OH. The Coumarin product will not stain with FeCl₃ (phenolic OH is consumed/masked), providing a rapid visual confirmation of cyclization.

Safety and Handling

  • Chlorinated Aromatics: Treat as potential irritants and sensitizers. Use gloves (Nitrile).

  • Piperidine: Highly toxic and flammable. Handle in a fume hood.

  • Waste Disposal: Segregate halogenated organic waste.

References

  • Coumarin Synthesis via Knoevenagel

    • Source: Brufola, G., et al.
    • Context: Establishes the standard piperidine/acetic acid protocol for salicylaldehydes.
  • Reactivity of Chlorinated Salicylaldehydes

    • Source: "Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines." Molecules, 2025.[2][3][4]

    • Context: Discusses the electronic effects of chlorine and hydroxyl groups on the aldehyde reactivity.
  • Chalcone Synthesis (Claisen-Schmidt)

    • Source: "Synthesis of Chalcones: A Review." Journal of Chemical and Pharmaceutical Research.
    • Context: General procedure for base-catalyzed condens
  • Substituent Effects in Coumarins

    • Source: "Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors."[5] PMC.

    • Context: Validates the biological importance of 6-chloro and 7-hydroxy/methoxy substitution p

Sources

High-Efficiency Microwave-Assisted Functionalization of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug discovery professionals. It details the microwave-assisted functionalization of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde , a highly functionalized scaffold offering three distinct reactive sites: an electrophilic aldehyde, a nucleophilic phenol, and a cross-coupling-ready aryl chloride.

Introduction & Mechanistic Rationale

The substrate 4-Chloro-2-hydroxy-6-methoxybenzaldehyde presents a unique "push-pull" electronic environment. The 6-methoxy group provides electron density but introduces significant steric strain near the aldehyde carbonyl (ortho-effect), often retarding conventional thermal condensation.[1] Conversely, the 4-chloro substituent deactivates the ring toward electrophilic substitution but serves as a valuable handle for palladium-catalyzed cross-coupling.[1]

Microwave (MW) irradiation is the superior modality for this scaffold for three mechanistic reasons:

  • Overcoming Steric Hindrance: The dipolar polarization effect of MW irradiation efficiently provides the activation energy required to overcome the steric barrier imposed by the 6-methoxy group during nucleophilic attack on the aldehyde.[1]

  • Solvent-Free Efficiency: The polar nature of the aldehyde and hydroxyl groups allows for efficient coupling with microwave energy, often eliminating the need for polar solvents and enabling "green" solvent-free protocols.[1]

  • Selectivity: MW heating profiles (rapid ramp-to-temperature) minimize the thermal degradation of the labile phenolic moiety often seen in prolonged reflux conditions.[1]

Experimental Protocols

Application A: Rapid Synthesis of Schiff Base Ligands

Target: Synthesis of pharmacophores and metal-chelating ligands.

Rationale: The condensation of the aldehyde with primary amines is the primary gateway to bioactive derivatives.[1] The 2-hydroxy group facilitates the formation of stable 6-membered chelate rings with transition metals (Cu, Zn, Ni).[1]

Protocol:

  • Stoichiometry: Mix 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (1.0 equiv) and the primary amine (1.0–1.1 equiv) in a microwave-transparent vessel (e.g., Pyrex or quartz 10 mL tube).

  • Solvent/Catalyst:

    • Preferred:Solvent-Free . Grind reagents together if solid.

    • Alternative: Ethanol (2 mL per mmol) with 1 drop of Glacial Acetic Acid (catalyst).[1]

  • Microwave Parameters:

    • Mode: Dynamic Power (maintains set temperature).[1]

    • Temperature: 80°C (Aliphatic amines) to 110°C (Aromatic amines).[1]

    • Time: 2–5 minutes.

    • Stirring: High (magnetic stir bar).[1]

  • Work-up: Cool to room temperature (RT). If solvent-free, wash the solid residue with cold ethanol/water (1:1).[1] Recrystallize from hot ethanol.

Data Validation:

  • IR: Disappearance of C=O stretch (~1660 cm⁻¹) and appearance of C=N imine stretch (~1610–1630 cm⁻¹).[1]

  • ¹H NMR: Appearance of azomethine proton singlet (–CH=N–) at δ 8.0–9.0 ppm.[1]

Application B: Knoevenagel Condensation to Coumarin Scaffolds

Target: Synthesis of 3-substituted coumarins (2-oxo-2H-chromenes).

Rationale: The 2-hydroxy group allows for a cascade reaction: Knoevenagel condensation followed by intramolecular transesterification (lactonization).[1] The 6-methoxy group usually slows the initial attack; MW irradiation accelerates this rate-limiting step.

Protocol:

  • Reagents: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (1.0 equiv), Ethyl Acetoacetate or Diethyl Malonate (1.2 equiv).[1]

  • Catalyst: Piperidine (0.1 equiv) or Basic Alumina (solid support).[1]

  • Microwave Parameters:

    • Vessel: Sealed pressure vessel (10 mL).

    • Temperature: 130°C.[2]

    • Power: Max 150 W (monitor pressure).[1]

    • Time: 10–15 minutes.

  • Work-up: Pour reaction mixture into crushed ice/water acidified with HCl. Filter the precipitate.[1][3] Wash with cold water.

Application C: Suzuki-Miyaura Cross-Coupling (Advanced)

Target: Functionalization of the C4-Chlorine position.[1]

Rationale: Aryl chlorides are typically inert to standard Pd-coupling conditions. MW irradiation, combined with electron-rich ligands (e.g., S-Phos, X-Phos), dramatically accelerates the oxidative addition of the Pd catalyst into the C-Cl bond.[1]

Protocol:

  • Reagents: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (1.0 equiv), Aryl Boronic Acid (1.5 equiv).[1]

  • Catalyst System: Pd(OAc)₂ (2 mol%), S-Phos (4 mol%), K₃PO₄ (2.0 equiv).[1]

  • Solvent: Toluene:Water (10:[1]1) or 1,4-Dioxane:Water (4:1).[1]

  • Microwave Parameters:

    • Temperature: 120°C.

    • Time: 20 minutes.

    • Atmosphere: Inert (Argon/Nitrogen purge required before sealing).[1]

Optimization & Troubleshooting Guide

VariableObservationOptimization Action
Low Yield (Schiff Base) Incomplete conversion; steric bulk of 6-OMe hindering attack.Increase Temp to 120°C; Switch to solvent-free (neat) to maximize concentration.
Charring/Decomposition "Hot spots" due to high microwave absorption of the phenol.[1]Reduce Power; Use "Power Cycling" or active air cooling (PowerMAX™ mode).[1]
Pressure Spikes Solvent vapor pressure exceeding vessel limits.Switch to high-boiling solvents (DMSO, DMF) or reduce reaction volume.[1]
No Reaction (Suzuki) C-Cl bond too stable; Catalyst deactivation.[1]Switch ligand to X-Phos or Buchwald G3 precatalysts; Degas solvents thoroughly.

Workflow Visualization

The following diagrams illustrate the divergent synthetic pathways and the logic flow for experimental optimization.

Diagram 1: Divergent Synthetic Pathways

This scheme maps the transformation of the core scaffold into three distinct chemical classes.[1]

ReactionPathways Core 4-Chloro-2-hydroxy- 6-methoxybenzaldehyde Schiff Schiff Base Formation (Imine) Core->Schiff + R-NH2 MW, 80-110°C Coumarin Knoevenagel/Cyclization (Coumarin) Core->Coumarin + Active Methylene MW, 130°C Suzuki Suzuki Coupling (Biaryl) Core->Suzuki + Ar-B(OH)2, Pd MW, 120°C Prod_Schiff Ligand / Metal Complex Schiff->Prod_Schiff Prod_Coumarin Bioactive Heterocycle Coumarin->Prod_Coumarin Prod_Suzuki 4-Aryl Derivative Suzuki->Prod_Suzuki

Caption: Divergent functionalization pathways for 4-Chloro-2-hydroxy-6-methoxybenzaldehyde under microwave irradiation.

Diagram 2: Microwave Optimization Logic

A self-validating decision loop for refining reaction conditions.

OptimizationLoop Start Start MW Reaction (Standard Protocol) Check Analyze Outcome (TLC / LCMS) Start->Check Success Isolate & Purify Check->Success Yield > 80% LowConv Low Conversion? Check->LowConv Start Material Left Decomp Decomposition? Check->Decomp By-products Action1 Increase Temp (+10°C) or Time (+5 min) LowConv->Action1 Action2 Reduce Temp (-10°C) or Add Solvent Decomp->Action2 Action1->Start Action2->Start

Caption: Iterative logic flow for optimizing microwave parameters based on reaction outcomes.

References

  • Microwave Assisted Synthesis of Coumarins: A Review. Current Microwave Chemistry. (2019). Detailed review of Knoevenagel conditions suitable for substituted salicylaldehydes.

  • Microwave-Assisted Synthesis of Schiff Base Complexes. Oriental Journal of Chemistry. (2021). Protocols for reacting 4-hydroxy-3-methoxybenzaldehyde analogs with amines.

  • Solvent-Free Microwave Synthesis of Coumarins. Rasayan Journal of Chemistry. (2022). Green chemistry approaches using solid acid catalysts.

  • Microwave-assisted Synthesis of 2-Hydroxybenzohydrazide Derivatives. Pharmacy Education. (2021). Specific parameters for hydrazide condensation with methoxy-substituted benzaldehydes.

  • Microwave and Ultrasonic Irradiation Effects on Benzaldehyde Reactivity. ResearchGate. (2002).[1] Comparative study on 4-chloro-benzaldehyde reactivity under MW irradiation.

Sources

Troubleshooting & Optimization

Improving reaction yields when synthesizing 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Welcome to the technical support center for the synthesis of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: I am planning to synthesize 4-Chloro-2-hydroxy-6-methoxybenzaldehyde. Which synthetic method offers the best balance of yield, regioselectivity, and safety?

A1: Selecting the optimal formylation method is critical and depends on your specific laboratory capabilities and scale. The starting material is typically 3-chloro-5-methoxyphenol. The goal is to introduce a formyl (-CHO) group specifically at the C2 position, ortho to the hydroxyl group. Here is a comparative analysis of common methods:

MethodFormylating AgentTypical ConditionsProsCons
Ortho-Formylation (Hofsløkken & Skattebøl) Paraformaldehyde, MgCl₂, Et₃NReflux in Acetonitrile or THFExcellent ortho-selectivity due to magnesium chelation; High yields (often >80%); Milder and less hazardous reagents.[1][2]Can be slower for electron-deficient phenols; Requires anhydrous conditions.[3]
Vilsmeier-Haack Reaction POCl₃ / DMF0°C to room temperatureVersatile and widely used for electron-rich arenes; Reagents are common.[4][5][6]Regioselectivity can be poor without a protecting group strategy; The Vilsmeier reagent is a weaker electrophile.[6]
Reimer-Tiemann Reaction Chloroform (CHCl₃), Strong Base (e.g., NaOH)Biphasic system, heatedClassic method for ortho-formylation.[7][8]Often low yields; Formation of para-isomer; Dichlorocarbene intermediate can react with other functional groups; Can be highly exothermic.[8][9][10]
Gattermann Reaction HCN / HCl, Lewis Acid (e.g., AlCl₃)Anhydrous, often low temp.Effective for some phenols.[11][12]Extremely hazardous due to the use of hydrogen cyanide (HCN); Strict safety protocols required.

Recommendation: For the synthesis of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde, the ortho-formylation using MgCl₂, triethylamine, and paraformaldehyde is highly recommended . Its mechanism inherently favors the desired regiochemistry, leading to higher purity and yield with a more favorable safety profile.[1][2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Category 1: Low or No Product Yield

Q2: My reaction has failed to initiate or shows very low conversion of the starting material. What should I check first?

A2: Reaction failure often points to issues with reagents or reaction setup. The primary suspects are moisture, reagent quality, and insufficient activation.

Causality & Troubleshooting Steps:

  • Moisture Contamination: Anhydrous conditions are critical, especially for the recommended MgCl₂ method. Water will quench the triethylamine base and interfere with the formation of the magnesium phenoxide intermediate.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous grade MgCl₂ and solvents. Distill solvents over appropriate drying agents (e.g., acetonitrile over CaH₂).[1] Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Reagent Quality:

    • Paraformaldehyde: Old paraformaldehyde can depolymerize or become hydrated. Use a freshly opened bottle or dry it in a desiccator over P₂O₅.[3]

    • Triethylamine (Et₃N): Should be clear and colorless. If it is yellow, it may be oxidized. Distill from CaH₂ if purity is suspect.

  • Insufficient Heating: While many formylations are exothermic once initiated, they often require an initial energy input to overcome the activation barrier.

    • Solution: Ensure your reaction is being heated to the specified reflux temperature (for acetonitrile, this is ~82°C). Use a temperature probe to verify the internal temperature.

Logical Troubleshooting Workflow:

low_yield_troubleshooting start Low / No Yield check_moisture Verify Anhydrous Conditions start->check_moisture check_reagents Assess Reagent Quality start->check_reagents check_temp Confirm Reaction Temperature start->check_temp solution_dry Dry Glassware, Use Anhydrous Reagents, Inert Atmosphere check_moisture->solution_dry Moisture Suspected solution_reagents Use Fresh/Purified Paraformaldehyde & Triethylamine check_reagents->solution_reagents Reagents Old/Impure solution_temp Use Oil Bath & Internal Thermometer to Ensure Reflux check_temp->solution_temp Temp Below Target

Caption: Troubleshooting flowchart for low reaction yield.

Category 2: Regioselectivity and Side Products

Q3: I am getting a mixture of isomers. How can I improve the regioselectivity to favor 4-Chloro-2-hydroxy-6-methoxybenzaldehyde?

A3: Regioselectivity is governed by the directing effects of the substituents on the starting phenol and the reaction mechanism. In 3-chloro-5-methoxyphenol, both the -OH and -OCH₃ groups are strong ortho-, para-directors, making precise formylation challenging for some methods.[13]

Mechanistic Explanation:

  • The Challenge: The positions ortho to the hydroxyl group (C2, C6) and the position ortho to the methoxy group (C6) are all activated. The desired product requires formylation at C2.

  • The Solution (Chelation Control): The MgCl₂/paraformaldehyde method excels here. The magnesium ion coordinates with both the hydroxyl oxygen and the oxygen of the incoming formaldehyde electrophile. This creates a six-membered transition state that holds the electrophile in close proximity to the C2 (ortho) position, sterically favoring formylation there. This chelation effect overrides the standard electronic directing effects, leading to high ortho-selectivity.[1]

Caption: Control of regioselectivity in the formylation of 3-chloro-5-methoxyphenol.

Q4: My TLC plate shows multiple product spots, and I suspect di-formylation or resin formation. How can I prevent this?

A4: The formation of multiple products, particularly polymers, is a known side reaction when using formaldehyde-based reagents under harsh conditions.[14]

Causality & Troubleshooting Steps:

  • Stoichiometry Control: Using a large excess of the formylating agent (paraformaldehyde) can lead to a second formylation at the other activated ortho position (C6).

    • Solution: Carefully control the stoichiometry. Use a modest excess of paraformaldehyde (e.g., 1.5 equivalents relative to the phenol) as a starting point.[3] Monitor the reaction by TLC and stop it once the starting material is consumed to prevent over-reaction.

  • Temperature Management: High temperatures can accelerate the condensation reactions that lead to phenol-formaldehyde resin formation.[14][15]

    • Solution: Do not overheat the reaction. Maintain a steady reflux without aggressive, uncontrolled boiling. If polymerization is a persistent issue, consider running the reaction at a slightly lower temperature for a longer period.

  • Reaction Time: Prolonged exposure to reaction conditions after the primary product has formed can lead to degradation or side reactions.

    • Solution: Optimize the reaction time by taking aliquots every 1-2 hours and analyzing by TLC. Quench the reaction as soon as the starting material is consumed.

Validated Experimental Protocol

This protocol is based on the highly regioselective ortho-formylation method.

Title: Synthesis of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde via Magnesium-Chelated Directed Formylation.[1][2][3]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
3-Chloro-5-methoxyphenol158.58203.17 gStarting Material
Anhydrous Magnesium Chloride (MgCl₂)95.21302.86 gAnhydrous grade is crucial
Paraformaldehyde(30.03)n451.35 gDry over P₂O₅
Triethylamine (Et₃N)101.197510.4 mLDry over Na or CaH₂
Acetonitrile (MeCN)41.05-100 mLAnhydrous, distilled over CaH₂

Step-by-Step Procedure:

  • Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous magnesium chloride (30 mmol) and paraformaldehyde (45 mmol).

  • Solvent & Reagent Addition: Add anhydrous acetonitrile (100 mL) via syringe. Begin stirring to create a suspension. Add 3-chloro-5-methoxyphenol (20 mmol).

  • Base Addition: Slowly add dry triethylamine (75 mmol) dropwise to the stirred mixture over 10 minutes. The mixture may become thick.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) using an oil bath. Maintain reflux and monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 6-12 hours.

  • Quenching: Once the starting material is consumed, cool the flask to room temperature in an ice bath.

  • Workup: Slowly and carefully add 100 mL of 1 M HCl (aq) to the flask to dissolve the magnesium salts and neutralize excess triethylamine. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a yellow-orange solid. Purify via flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

General Synthesis and Workup Workflow:

Sources

Purification techniques for crude 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Ticket ID: #PUR-Cl-Sal-001 Topic: Purification & Isolation Protocols Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

4-Chloro-2-hydroxy-6-methoxybenzaldehyde (CAS: 2420-26-0) is a densely functionalized aromatic aldehyde.[1] Its purification is complicated by three factors:

  • Acidity: The phenolic hydroxyl (C2-OH) makes the compound acidic (pKa ~7-8), complicating basic extractions.

  • Steric Hindrance: The 2-hydroxy and 6-methoxy groups flank the aldehyde, creating significant steric shielding that retards standard derivatization (e.g., bisulfite formation).

  • Isomerism: Synthesis (typically Vilsmeier-Haack) often yields regioisomers (e.g., 2-chloro-4-hydroxy-6-methoxy isomers) that crystallize similarly.

This guide prioritizes crystallization for bulk cleaning and flash chromatography for isomer separation.

Module 1: Troubleshooting & FAQs

Q1: My crude product is a dark, sticky solid and "oils out" during recrystallization. How do I fix this?

Diagnosis: "Oiling out" occurs when the solute separates as a liquid before the solvent cools enough to crystallize, often due to impurities lowering the melting point or incorrect solvent polarity. The Fix: Use the "Slow-Graft" Recrystallization Protocol .

  • Solvent System: Ethanol (EtOH) and Water.

  • Protocol:

    • Dissolve the crude solid in the minimum amount of boiling Ethanol (approx. 5-8 mL per gram).

    • Remove from heat.[2] Add warm water dropwise just until persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the solution.

    • Crucial Step: Insulate the flask (wrap in foil/towel) to cool very slowly to room temperature. Rapid cooling traps impurities in the oil.

    • If oil droplets form, reheat to dissolve and scratch the glass side with a rod to induce nucleation.

Q2: Can I use Sodium Bisulfite to remove non-aldehyde impurities?

Expert Insight: Proceed with caution. While standard benzaldehydes form bisulfite adducts rapidly, 4-Chloro-2-hydroxy-6-methoxybenzaldehyde is sterically hindered at the carbonyl carbon by the ortho-substituents (2-OH and 6-OMe).

  • The Risk: The adduct formation will be significantly slower (hours vs. minutes) and may not reach completion, leading to yield loss.

  • Recommendation: Use bisulfite only if chromatography is unavailable and the impurity is a non-aldehyde (e.g., starting phenol). Increase reaction time to 12+ hours with vigorous stirring.

Q3: The starting material (3-chloro-5-methoxyphenol) persists after recrystallization. How do I remove it?

Diagnosis: Phenols and phenolic aldehydes have similar solubility profiles. The Fix: Flash Column Chromatography is the only reliable method here.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5 → 80:20).

  • Logic: The aldehyde (less polar due to intramolecular H-bonding between C=O and OH) will elute before the starting phenol. The intramolecular H-bond "hides" the polarity of the phenolic OH in the product.

Q4: The product turns pink/red upon storage. Is it degrading?

Diagnosis: Phenolic aldehydes are prone to air oxidation, forming quinoid-like colored impurities. The Fix:

  • Wash: Rinse the solid with cold, dilute HCl (0.1 M) during filtration to remove trace metal ions (which catalyze oxidation).

  • Storage: Store under Nitrogen/Argon at 4°C.

  • Rescue: If heavily colored, dissolve in Et2O and filter through a small pad of silica gel to remove the polar colored oligomers.

Module 2: Comparative Data & Solvents

Table 1: Solvent Selection Guide

Solvent SystemSuitabilityNotes
Ethanol / Water Excellent Best for bulk recrystallization. Good recovery.
Methanol / Water GoodSimilar to EtOH, but product solubility is higher (lower yield).
Hexane / EtOAc ModerateGood for removing non-polar tars. Risk of oiling out.[3][4]
Dichloromethane PoorToo soluble; good for extraction, bad for crystallization.
Aq. NaOH (1M) Avoid Dissolves product (phenolate) but promotes oxidation/tars.

Table 2: Physical Property Profile

PropertyValue (Approx)Relevance
Physical State Crystalline SolidUsually off-white to pale yellow needles.
pKa ~7.5 - 8.0Acidic. Soluble in 5% NaOH or Na2CO3.
Solubility Soluble in EtOH, DCM, EtOAcInsoluble in neutral water.
TLC (Hex:EtOAc 4:1) Rf ~ 0.4 - 0.6Distinct from starting phenol (Rf < 0.3).

Module 3: Decision Workflows (Visualization)

Workflow 1: Purification Strategy Decision Tree

Use this logic to select the correct method based on your specific impurity profile.

PurificationStrategy Start Crude 4-Chloro-2-hydroxy-6-methoxybenzaldehyde CheckImpurity Analyze Impurity Profile (TLC/NMR) Start->CheckImpurity IsomerIssue Impurity: Regioisomers? CheckImpurity->IsomerIssue PhenolIssue Impurity: Starting Phenol? CheckImpurity->PhenolIssue TarIssue Impurity: Dark Tars/Color? CheckImpurity->TarIssue Chromatography Method A: Flash Chromatography (Hexane/EtOAc Gradient) IsomerIssue->Chromatography Yes (Hard to crystallize apart) PhenolIssue->Chromatography High Purity Needed Bisulfite Method C: Bisulfite Adduct (Only if steric hindrance allows) PhenolIssue->Bisulfite Large Scale (Try Pilot First) Recryst Method B: Recrystallization (EtOH/Water) TarIssue->Recryst Best First Step Final Dry & Store under N2 Chromatography->Final Pure Solid Recryst->Final Pure Solid Bisulfite->Final

Caption: Decision matrix for selecting purification method based on impurity type. Chromatography is preferred for isomer separation due to the compound's substitution pattern.

Workflow 2: Bisulfite Purification (Modified for Steric Hindrance)

Standard protocols fail here. Use this modified workflow if chromatography is not possible.

BisulfiteProcess Step1 Dissolve Crude in Ether/EtOAc Step2 Add Saturated NaHSO3 (Excess) Step1->Step2 Step3 Vigorous Stirring (12-24 Hours) Step2->Step3 Steric Barrier Step4 Filter Precipitate (Adduct) Step3->Step4 Step5 Wash Adduct (Ether & Ethanol) Step4->Step5 Step6 Hydrolysis (Dilute H2SO4, 40°C) Step5->Step6 Step7 Extract & Dry Step6->Step7

Caption: Modified Bisulfite protocol. Note the extended stirring time (Step 3) required to overcome steric hindrance from the 2,6-substituents.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for aldehyde purification and bisulfite adducts).

  • Sigma-Aldrich. (n.d.). 4-Chloro-2-hydroxybenzaldehyde Product Sheet. (Used for physical property comparison of analogs).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Theoretical basis for Ethanol/Water recrystallization of phenolic compounds).

  • PubChem. (2024).[5] Compound Summary: 4-Chloro-2-hydroxybenzaldehyde.[5] (Data on acidity and solubility of chlorosalicylaldehydes).

Sources

Solvent selection for recrystallization of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers and process chemists. It prioritizes mechanistic understanding of the substrate—4-Chloro-2-hydroxy-6-methoxybenzaldehyde —to drive solvent selection, rather than relying on generic heuristics.[1][2]

Doc ID: REX-4Cl-SAL-001 Department: Process Chemistry & Purification Support Last Updated: February 15, 2026[1][2]

Executive Summary: The Substrate Profile

Before selecting a solvent, you must understand the "personality" of your molecule.[1][2] 4-Chloro-2-hydroxy-6-methoxybenzaldehyde is not a standard polar organic solid.[1][2] It belongs to the substituted salicylaldehyde class, which presents unique purification challenges due to Intramolecular Hydrogen Bonding (IMHB) .[1][2]

  • Structural Feature: The hydroxyl group at C2 forms a strong hydrogen bond with the aldehyde carbonyl oxygen.[1][2]

  • Consequence: This "locks" the polar groups, exposing the lipophilic Chloro (C4) and Methoxy (C6) groups to the solvent.[1][2]

  • Solubility Shift: Unlike para-hydroxybenzaldehydes, this molecule behaves as a pseudo-nonpolar entity.[1][2] It often exhibits unexpectedly high solubility in non-polar solvents (e.g., toluene, hexane) and a high risk of "oiling out" in aqueous mixtures.[1][2]

Phase 1: Solvent Selection Strategy (The Screening Protocol)[1]

Q: Why does my standard Ethanol/Water recrystallization result in an oil?

A: This is the "Salicylaldehyde Trap."[1][2] Because of the IMHB described above, the crystal lattice energy is often lower, and the melting point is depressed (likely <100°C).[1][2] When you add water (anti-solvent) to a hot ethanolic solution, the hydrophobic nature of the 4-Cl and 6-OMe groups causes the compound to phase-separate as a liquid (oil) before it can crystallize.[1]

  • The Fix: Switch to a solvent system that does not require high polarity differences.[1][2] Ethyl Acetate/Heptane is superior for this substrate class.[2]

Q: What is the recommended solvent system for this specific derivative?

Based on the chemotype (Chlorinated Salicylaldehyde), we recommend the following hierarchy. You must perform a solubility range test (Protocol 2.1) to confirm.[2]

PrioritySolvent SystemMechanismProsCons
1 (Primary) Ethyl Acetate / Heptane Lipophilic/Polar BalanceAvoids "oiling out"; excellent impurity rejection.[1][2]Requires careful anti-solvent addition.[2]
2 (Secondary) Toluene (Single Solvent) Temperature CoefficientExploits the steep solubility curve of salicylaldehydes.[2]High boiling point (110°C) makes drying difficult.[2]
3 (Risky) Ethanol / Water Hydrophobic EffectCheap, green.[2]High risk of oiling; difficult to dry hydrates.
4 (Cleanup) Acetonitrile Dipole-DipoleGood for removing colored oligomers.[1][2]Toxic; often too soluble at RT.[2]

Phase 2: Experimental Protocols

Protocol 2.1: The "Drop-Wise" Solubility Range Test

Do not commit your entire batch until this test is passed.

  • Place 50 mg of crude 4-Chloro-2-hydroxy-6-methoxybenzaldehyde in a test tube.

  • Add 0.5 mL of the primary solvent (e.g., Ethyl Acetate) at Room Temperature (RT).

    • If it dissolves instantly:[1][2] Too soluble.[2] Try a less polar solvent (Toluene).[2]

    • If insoluble: Heat to boiling.

  • If it dissolves at boiling but not at RT: Ideal Single Solvent .[2]

  • If it dissolves instantly at RT, add Anti-Solvent (e.g., Heptane) dropwise until turbidity persists.[1][2] Heat to clear, then cool.

Protocol 2.2: The Optimized Recrystallization Workflow (EtOAc/Heptane)

Target Concentration: ~1 g solute per 5-7 mL solvent (variable based on purity).[1]

  • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (EtOAc) .

  • Clarification: If the solution is dark/colored, add activated carbon (5 wt%), stir for 5 mins, and filter hot through Celite. Note: Salicylaldehydes can oxidize; work quickly.[1][2]

  • Nucleation: Remove from heat. While still hot, slowly add Heptane (or Hexane) down the side of the flask until a faint cloudiness persists.

  • Re-solubilization: Add 1-2 drops of hot EtOAc to clear the cloudiness.

  • Crystallization: Allow to cool to RT undisturbed for 2 hours. Then move to 4°C (fridge) for 4 hours.

  • Harvest: Filter cold. Wash with cold 1:3 EtOAc:Heptane.[2]

Phase 3: Troubleshooting & FAQs

Q: The product precipitated as a yellow oil at the bottom.[1][2] How do I recover it?

Issue: "Oiling Out." This happens when the solution temperature is above the melting point of the solvated solid, or the anti-solvent was added too fast.[1][2] Recovery Protocol:

  • Re-heat the mixture until the oil dissolves (add more good solvent if necessary).

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface.[1]

  • Slow Down: Cool the flask in a warm water bath (40°C) and let the bath cool to RT naturally. This reduces thermal shock.[2]

Q: My crystals are colored (yellow/orange) but should be off-white.

Issue: Phenolic oxidation products (quinones) or trace metal chelation. 2-Hydroxybenzaldehydes are excellent ligands for iron (Fe), forming red/purple complexes.[1][2] The Fix:

  • Acid Wash: Wash the crude solid with dilute HCl (0.1 M) before recrystallization to break metal chelates.[2]

  • Bisulfite Wash: If the color is due to oxidation, wash the organic layer (during workup) with Sodium Bisulfite solution.[1][2]

  • Solvent Switch: Recrystallize from Toluene . Colored impurities often stay in the toluene mother liquor better than in alcohols.[1][2]

Visual Decision Guide

The following logic tree guides your decision-making process based on initial solubility observations.

SolventSelection Start Start: 50mg Crude Sample TestEtOAc Test 1: Add 0.5mL Ethyl Acetate (RT) Start->TestEtOAc SolubleRT Soluble at RT? TestEtOAc->SolubleRT AddHeptane Add Heptane (Anti-Solvent) SolubleRT->AddHeptane Yes (Too Soluble) HeatBoil Heat to Boiling SolubleRT->HeatBoil No Precipitate Does it Precipitate? AddHeptane->Precipitate SystemA Use System: EtOAc / Heptane Precipitate->SystemA Yes (Cloudy) SolubleHot Soluble at Boiling? HeatBoil->SolubleHot SystemB Use System: Pure EtOAc SolubleHot->SystemB Yes TryToluene Try Solvent 2: Toluene SolubleHot->TryToluene No (Insoluble) SystemC Use System: Toluene TryToluene->SystemC

Caption: Decision tree for selecting the optimal solvent system based on solubility behavior.

References

  • Organic Syntheses. Benzaldehyde, m-hydroxy- (Purification of hydroxybenzaldehydes).[1][2] Org.[2][3][4][5][6][7] Synth. 1948, 28,[1][2] 42. [Link]

  • National Institutes of Health (PubChem). 4-Hydroxy-2-methoxybenzaldehyde Compound Summary.[1][2] (Solubility data for methoxy-salicylaldehyde isomers). [Link][2]

  • University of Rochester. Solvents for Recrystallization: A General Guide. [Link][2]

Sources

Minimizing side reactions during the formylation of chlorinated phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Deactivated Rings

Chlorinated phenols present a unique synthetic challenge. The electron-withdrawing nature of the chlorine substituent(s) deactivates the aromatic ring, making electrophilic aromatic substitution (EAS) sluggish. Simultaneously, the acidic phenolic proton (


 for chlorophenols) invites competitive O-alkylation or polymerization.

This guide moves beyond standard textbook descriptions to address the specific failure modes encountered in the lab: tar formation , regio-isomer mixtures , and deoxychlorination .

Module 1: Strategic Method Selection

Start here. Most "side reaction" issues stem from selecting the wrong chemistry for your specific substrate.

User Question: "I have a 2,4-dichlorophenol substrate. Which method yields the cleanest ortho-formylation?"

Scientist Response: For chlorinated phenols, the Magnesium-Mediated (Casnati-Skattebøl) reaction is the superior choice for ortho-selectivity and cleanliness. Avoid Vilsmeier-Haack for free phenols due to O-attack risks.

Method Comparison Matrix
FeatureReimer-Tiemann Duff Reaction Mg-Mediated (Recommended) Vilsmeier-Haack
Primary Reagents

,

(aq)
HMTA, TFA/AcOH

,

,


, DMF
Mechanism Carbene insertionIminium ion redoxCoord. Metal PhenoxideChloroiminium EAS
Major Side Reaction Tar/Polymerization , low yield (<40%)Resin formation, alkylationMOM-ether formation (if prolonged)O-Formylation , OH

Cl
Selectivity Ortho (poor), Para (minor)Ortho (mostly)Exclusive Ortho Para (favored)
Substrate Tolerance High (Robust but messy)Low (Needs activated rings)High (Best for Cl-phenols) Low (Requires protected OH)

Module 2: The Gold Standard – Magnesium-Mediated Formylation

Focus: High-yield ortho-formylation with minimal purification.

User Question: "I am using the Skattebøl method (


), but my reaction stalls or produces a byproduct with a chemical shift around 5.2 ppm. What is happening?"

Diagnosis:

  • Stalling: Likely due to moisture. The active species is a magnesium bis-phenoxide complex. Water destroys this coordination.

  • 5.2 ppm Byproduct: You are forming the MOM-ether (Methoxymethyl ether) . This occurs when the reaction is refluxed too long or if the specific ratio of paraformaldehyde is too high.

The Mechanism of Control

The success of this reaction relies on the "coordination relay." Magnesium anchors the phenoxide oxygen and the formaldehyde simultaneously, forcing the formyl group to the ortho position.

Mg_Mechanism Reagents Reagents: Phenol + MgCl2 + Et3N Complex Mg-Bis-Phenoxide Complex Reagents->Complex Deprotonation Transition Transition State: Mg coords Oxygen & Formaldehyde Complex->Transition + (CH2O)n Product Ortho-Salicylaldehyde (Mg Salt) Transition->Product Ortho-Transfer SideRxn Side Reaction: MOM-Ether Formation Transition->SideRxn Excess Heating or Reagent

Figure 1: The coordination mechanism prevents para-attack, but prolonged heating allows the formaldehyde to act as an alkylating agent (MOM-ether).

Optimized Protocol (Minimizing MOM-Ether)

Based on Hofsløkken & Skattebøl (1999)

  • Drying: Flame-dry all glassware. Use anhydrous THF or Acetonitrile.

  • Step A (Complexation): Dissolve Phenol (1.0 eq) in THF. Add

    
     (anhydrous, 1.5 eq) and 
    
    
    
    (3.75 eq). Stir at room temperature for 15–30 mins. The mixture should become slightly cloudy/thick as the Mg-phenoxide forms.
  • Step B (Addition): Add Paraformaldehyde (powder, 6.0 eq) in one portion.

  • Step C (Reaction): Reflux.

    • Crucial Check: Monitor by TLC every hour.

    • Stop Point: Chlorinated phenols react slower (4–6 hours). Do not run overnight. If unreacted phenol remains >10% after 6 hours, stop anyway. Continued reflux generates the MOM-ether impurity which is difficult to separate.

  • Quench: Cool to RT. Add 5% HCl or

    
     to hydrolyze the imine/magnesium salt intermediates.
    

Module 3: The Reimer-Tiemann Protocol (Troubleshooting Tars)

Focus: Recovering utility from a "dirty" reaction.

User Question: "I used Reimer-Tiemann because reagents are cheap. The reaction turned into a black tar, and I can't extract my product."

Diagnosis: The "tar" is a mix of polymerized carbenes and oxidized phenolic species (quinones). The reaction is biphasic; if the stir rate is too low or temperature too high, the dichlorocarbene (


) hydrolyzes or polymerizes before it can enter the organic phase to react with the phenol.
Troubleshooting Guide
SymptomRoot CauseCorrective Action
Black Tar / Emulsion Oxidation of phenoxide; Polymerization of carbene.Strict Temp Control: Keep at 60–65°C. Do not exceed 70°C. Use an inert atmosphere (

) to prevent phenol oxidation.
Low Yield (<20%) Carbene hydrolysis (

) is faster than reaction with phenol.
Phase Transfer Catalyst: Add 1–2 mol% CTAB or TBAB . This shuttles the phenoxide to the interface/organic layer to meet the carbene.
Recovered Starting Material Poor mixing in biphasic system.High-Shear Stirring: Use a mechanical stirrer or rapid magnetic stirring (>800 RPM).

Module 4: The Vilsmeier-Haack Trap

Focus: Why you should avoid this method for free phenols.

User Question: "I tried Vilsmeier-Haack (


) on 3-chlorophenol. I lost the OH group and got a Chlorine atom in its place."

Scientist Response: You have encountered Deoxychlorination . The Vilsmeier reagent is a potent oxophile. With free phenols, it attacks the oxygen first.

The Pathway to Failure

Unlike anisoles (O-methylated), free phenols react with the chloroiminium ion at the oxygen, forming an aryl formimidate ester. Under thermal conditions, this rearranges or undergoes nucleophilic attack by chloride, leading to the aryl chloride.

VH_Failure Reagent Vilsmeier Reagent (Chloroiminium Ion) Intermediate O-Formylation Intermediate (Ar-O-CH=N+) Reagent->Intermediate Attack by Oxygen (Kinetic) Phenol Free Phenol (Ar-OH) Phenol->Intermediate Failure FAILURE MODE: Ar-Cl (Aryl Chloride) Intermediate->Failure Cl- Attack (Deoxychlorination) Success DESIRED PATH: C-Formylation Intermediate->Success Rearrangement (Rare/Difficult)

Figure 2: The kinetic preference for O-attack in Vilsmeier-Haack chemistry leads to deoxychlorination rather than C-formylation.

Corrective Action: If you must use Vilsmeier-Haack (e.g., for para selectivity):

  • Protect the Phenol: Convert Ar-OH to Ar-OAc or Ar-OTMS first.

  • Use Pyrophosphoryl Chloride: Some literature suggests modifying the Lewis acid, but protection is more reliable.

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999).[1] Convenient method for the ortho-formylation of phenols.[2][3] Acta Chemica Scandinavica, 53, 258–262.[1][2]

  • Hine, J., & Van der Veen, J. M. (1959). The Mechanism of the Reimer-Tiemann Reaction. Journal of the American Chemical Society, 81(24), 6446–6449.

  • Lindoy, L. F., & Meehan, G. V. (1998). The Duff Reaction. Synthesis, 1998(11), 1029-1032.

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[4] The Vilsmeier–Haack Reaction (Review).[4][5][6] Comprehensive Organic Synthesis, 2, 777-794.

Sources

Technical Support Center: Stability of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: BAS-STAB-4C2H6M Subject: Stability Profile & Handling of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde in Basic Media Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely accessing this guide because you have observed a rapid color change (yellow/orange) upon exposing 4-Chloro-2-hydroxy-6-methoxybenzaldehyde to basic conditions, or you are concerned about yield losses during workup.

The Bottom Line:

  • Immediate Color Change: This is normal . It is the formation of the phenoxide anion, not degradation.

  • Primary Stability Threat: The Cannizzaro Reaction (disproportionation) is the main degradation pathway in strong base (

    
    ) over time.
    
  • Secondary Threat: Nucleophilic Aromatic Substitution (

    
    ) of the chlorine atom is kinetically unfavorable under standard conditions but possible under forcing conditions (refluxing strong alkali).
    

Module 1: The Phenoxide Paradox (Mechanism)

The "False Alarm" Color Shift

Users often report a sudden shift from off-white/pale yellow to deep yellow or orange upon adding bases (NaOH, KOH,


).
  • Cause: The hydroxyl group at position 2 is acidic (

    
    ). In basic media, it deprotonates to form the phenoxide anion .
    
  • Effect: This anion is part of a conjugated system with the aldehyde. The extended conjugation shifts the absorption spectrum into the visible region (bathochromic shift).

  • Implication: This species is stable in mild base and is actually less electrophilic than the neutral aldehyde, providing a temporary "shield" against nucleophilic attack.

The Degradation Pathway

While the phenoxide form reduces electrophilicity, high concentrations of hydroxide (


) will eventually force the Cannizzaro Reaction . Since this molecule has no alpha-hydrogens  (it is non-enolizable), it cannot undergo self-aldol condensation. Instead, it disproportionates.
Visualizing the Pathway

The following diagram illustrates the equilibrium between the stable phenoxide and the irreversible degradation path.

G Neutral Neutral Aldehyde (Pale Solid) Phenoxide Phenoxide Anion (Yellow/Orange Solution) STABLE INTERMEDIATE Neutral->Phenoxide Base (Fast) Deprotonation Phenoxide->Neutral Acid Quench Tetrahedral Dianion Intermediate (Unstable) Phenoxide->Tetrahedral Excess OH- (Slow) Products Degradation Products (Alcohol + Carboxylate) Tetrahedral->Products Hydride Transfer (Cannizzaro)

Figure 1: Reaction landscape showing the reversible deprotonation (safe) versus the irreversible Cannizzaro path (degradation).

Module 2: Troubleshooting & FAQs

Q1: My reaction mixture turned bright orange immediately after adding NaOH. Did I destroy the compound?

No. You have simply generated the phenoxide salt.

  • Verification: Take a small aliquot and acidify it with dilute HCl. If the color reverts to pale yellow/white and precipitates the solid, your compound is intact.

  • Action: Proceed, but monitor time. Do not leave it in this state overnight without temperature control.

Q2: I see a 50% loss in yield after leaving the workup in 2N NaOH overnight.

Diagnosis: You likely suffered from the Cannizzaro Reaction .

  • Mechanism: In the presence of strong base over long periods, two molecules of your aldehyde react to form one molecule of the corresponding benzyl alcohol (reduced) and one molecule of the benzoic acid (oxidized).[1]

  • Solution:

    • Keep basic workups cold (

      
      ) .
      
    • Minimize contact time (< 30 mins).

    • Use weaker bases (

      
       or 
      
      
      
      ) if possible.
Q3: Will the Chlorine atom fall off (hydrolyze) in base?

Unlikely under standard conditions.

  • Reasoning: While the aldehyde group activates the ring for Nucleophilic Aromatic Substitution (

    
    ), the formation of the phenoxide (
    
    
    
    ) and the presence of the methoxy group (
    
    
    ) are strongly electron-donating. This increases the electron density of the benzene ring, effectively deactivating it toward nucleophilic attack by
    
    
    .
  • Risk Factor: This only becomes a risk if you are refluxing in concentrated base (e.g., >20% NaOH at

    
    ).
    

Module 3: Optimized Handling Protocols

Protocol A: Safe Basification (Workup/Extraction)

Use this when extracting the product from an acidic reaction mixture.

  • Preparation: Cool the acidic mixture to

    
      using an ice bath.
    
  • Basification: Slowly add saturated

    
      (preferred) or 2M NaOH  dropwise.
    
    • Note: Monitor internal temperature; do not let it rise above

      
      .
      
  • Endpoint: Stop adding base once the pH reaches 9-10 . Going to pH 14 increases Cannizzaro risk exponentially.

  • Extraction: Immediately extract with organic solvent (DCM or EtOAc).

    • Crucial: Do not let the aqueous basic layer sit. Separation must be immediate.

Protocol B: Quenching a Reaction Involving this Aldehyde

Use this if the aldehyde was a reactant in a basic mixture.

  • Cool: Chill reaction vessel to

    
    .
    
  • Acidify: Add 1M HCl or 10% Citric Acid until pH < 4.

    • Observation: The bright yellow color will disappear, and the neutral phenol will likely precipitate or become soluble in the organic layer.

  • Isolate: Filter the solid or extract immediately.

Summary Data Table: Stability Limits

ParameterConditionStability StatusRecommendation
pH 7.0 - 10.0High Safe working range.
pH 11.0 - 14.0Moderate/Low Time-sensitive. Risk of Cannizzaro > 1 hour.
Temperature

High Recommended for all basic workups.
Temperature

Low Rapid degradation in base. Avoid.
Reagent

/

High Preferred bases.
Reagent NaOH / KOH (Conc.)Low Use only if necessary and keep cold.

References

  • Cannizzaro Reaction Mechanism & Kinetics

    • Source: Pharmaguideline.[2] "Cannizzaro Reaction and Crossed Cannizzaro Reaction."

    • Context: Defines the disproportionation mechanism for non-enolizable aldehydes in strong alkali.
    • Link:

  • Synthesis and Stability of Salicylaldehyde Deriv

    • Source: Organic Syntheses, Coll.[3] Vol. 3, p.564 (1955).

    • Context: Describes the handling of m-Methoxybenzaldehyde and related hydroxy-benzaldehydes, highlighting their stability in NaOH during synthesis (Reimer-Tiemann/Vilsmeier conditions)
    • Link:

  • pKa Prediction and Physical Properties

    • Source: PubChem Compound Summary for 4-Chloro-2-hydroxybenzaldehyde (Analog).
    • Context: Provides pKa data (~6.95)
    • Link:

  • Nucleophilic Arom

    • Source: The Royal Society of Chemistry. "The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol."
    • Context: Demonstrates that even p-chlorobenzaldehyde undergoes Cannizzaro (aldehyde reaction) rather than hydrolysis of the chlorine ( ) under standard basic conditions.
    • Link:

Sources

Troubleshooting low conversion rates in 4-Chloro-2-hydroxy-6-methoxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Crowded Carbonyl" Problem

You are likely encountering issues because 4-Chloro-2-hydroxy-6-methoxybenzaldehyde represents a "perfect storm" of steric and electronic conflicts. Unlike simple salicylaldehydes, this molecule features a 1,2,6-substitution pattern around the aldehyde core.

  • Steric Shielding: The aldehyde is flanked by a hydroxyl group (-OH) and a methoxy group (-OMe). This creates a "steric pocket" that hinders nucleophilic attack (in downstream reactions) and electrophilic attack (during synthesis).

  • Electronic Locking: The C2-hydroxyl group forms a strong Intramolecular Hydrogen Bond (IMHB) with the carbonyl oxygen. This reduces the electrophilicity of the carbonyl carbon, making it sluggish in condensation reactions (e.g., Knoevenagel, Schiff base formation).

  • Deactivation: The C4-Chlorine atom exerts an inductive withdrawing effect (-I), which, while generally activating for nucleophilic attack, is counteracted by the resonance donation (+R) of the oxygen substituents.

This guide is divided into three modules to address your specific bottleneck: Synthesis (Upstream) , Reactivity (Downstream) , and Purification .

Module 1: Synthesis Troubleshooting (Upstream)

Scenario: You are synthesizing the target from 3-chloro-5-methoxyphenol via Vilsmeier-Haack or Reimer-Tiemann, but conversion is stalled (<40%) or regioselectivity is poor.

Diagnostic FAQ

Q1: Why is the Vilsmeier-Haack reaction stalling despite high equivalents of POCl₃? A: The issue is likely the stability of the intermediate and the site of formylation . The target position (between -OH and -OMe) is the most sterically hindered site on the ring. The Vilsmeier reagent (chloroiminium ion) is bulky.

  • The Trap: The reagent may attack the Oxygen of the phenol (O-formylation) rather than the Ring (C-formylation) due to steric crowding at the carbon.

  • The Fix: You must drive the O-intermediate to rearrange to the C-intermediate. This often requires higher temperatures (60–80°C) which risks tar formation.

Q2: I see a "gummy" precipitate that won't hydrolyze. What is it? A: This is likely the dichlorophosphate ester or a stable iminium salt complex. In electron-rich/sterically crowded systems, the iminium salt can precipitate out of the reaction mixture (e.g., in DCM or ether) before hydrolysis, trapping the reaction.

Protocol: The "Pre-Formed" Vilsmeier & Rieche Alternative

If standard Vilsmeier fails, switch to Method B (Rieche Formylation) , which is superior for placing formyl groups between oxygen substituents.

Method A: Optimized Vilsmeier-Haack (For moderate hindrance)
  • Reagent Pre-formation: Do not add POCl₃ to the substrate directly.

    • Mix DMF (3.0 eq) and POCl₃ (1.2 eq) at 0°C and stir for 30 mins to form the Vilsmeier salt (white solid/slurry).

  • Addition: Dissolve 3-chloro-5-methoxyphenol in DMF. Add the pre-formed salt slurry slowly at 0°C.

  • Thermal Ramp: Stir at 0°C for 1h, then slowly ramp to 60°C. Monitor by TLC.

  • Hydrolysis: Pour into crushed ice/NaOAc. Crucial: Stir vigorously for 2 hours. The hindered iminium salt hydrolyzes slowly.

Method B: The Rieche Formylation (High Success Rate)

Recommended if Vilsmeier yields <50%. The use of TiCl₄ coordinates to the phenolic oxygen and the methoxy oxygen, acting as a template to direct the dichloromethyl methyl ether (DCME) into the ortho-pocket.

  • Setup: Dry DCM, Nitrogen atmosphere, -10°C.

  • Reagents: Substrate (1.0 eq), TiCl₄ (2.0 eq).

  • Addition: Add DCME (1.2 eq) dropwise.

  • Mechanism: TiCl₄ anchors the reagents, overcoming the steric barrier.

  • Quench: Pour into ice water.

Visualization: Synthesis Failure Pathways

VilsmeierTroubleshooting cluster_fix Recommended Fix: Rieche Formylation Start Start: 3-chloro-5-methoxyphenol Intermed_O O-Formylation (Kinetic Product) (Unstable Ester) Start->Intermed_O Fast attack at Oxygen Stall STALL: Steric Blockade Reagent cannot access C-site Start->Stall Direct C-attack blocked Reagent Reagent: POCl3 + DMF Reagent->Intermed_O Intermed_C C-Formylation (Thermodynamic) (Iminium Salt) Intermed_O->Intermed_C Rearrangement (Requires Heat >60°C) Hydrolysis Hydrolysis (H2O/NaOAc) Intermed_C->Hydrolysis TiCl4 TiCl4 Coordination (Directs to Ortho-Pocket) Stall->TiCl4 Switch Method Product Target Aldehyde Hydrolysis->Product

Caption: Pathway analysis showing the competition between O-formylation and C-formylation. The "Stall" node indicates where steric hindrance prevents the standard Vilsmeier mechanism.

Module 2: Reactivity Troubleshooting (Downstream)

Scenario: You have the aldehyde, but it will not react in Knoevenagel condensation, Schiff base formation, or oxidation.

The Root Cause: Intramolecular Hydrogen Bonding (IMHB)

In 4-Chloro-2-hydroxy-6-methoxybenzaldehyde, the phenolic proton is locked onto the carbonyl oxygen. This reduces the partial positive charge (


) on the carbonyl carbon, making it "invisible" to weak nucleophiles.
Diagnostic FAQ

Q3: My Schiff base reaction (with aniline/amine) is stuck at 10% conversion. Why? A: The amine cannot compete with the internal Hydrogen Bond.

  • Solution: You must disrupt the IMHB.

  • Protocol: Add a Lewis Acid catalyst such as Yb(OTf)₃ (5 mol%) or Ti(OiPr)₄ . These metals coordinate to the phenolic oxygen, displacing the proton and freeing the carbonyl for attack.

Q4: Can I use standard base catalysis (Piperidine/Pyridine)? A: Likely insufficient. The pKa of the phenol is lowered by the para-Cl, meaning the base might just deprotonate the phenol, creating a phenolate that pushes electron density into the ring, further deactivating the aldehyde (resonance effect).

  • Protocol: Use Dean-Stark conditions with toluene to physically remove water, driving the equilibrium forward despite the slow kinetics.

Q5: Quantitative Data: Catalyst Performance Comparison of catalysts for condensation of 2-hydroxy-6-methoxybenzaldehyde derivatives.

Catalyst SystemReaction TimeConversion (%)Notes
Ethanol / Reflux (No Cat) 24 h< 15%IMHB prevents reaction.
Piperidine / EtOH 12 h45%Equilibrium limited.
Ti(OiPr)₄ / THF 4 h92% Ti breaks IMHB & activates C=O.
AcOH / Toluene (Dean-Stark) 6 h85%Water removal drives kinetics.
Visualization: The "Locked" Carbonyl

IMHB_Lock Aldehyde Carbonyl (C=O) Phenol Phenol (-OH) Phenol->Aldehyde Strong H-Bond (Locks Reactivity) Methoxy Methoxy (-OMe) Methoxy->Aldehyde Steric Shield Nucleophile Incoming Nucleophile Nucleophile->Aldehyde Blocked Access LewisAcid Lewis Acid (Ti/Mg) LewisAcid->Aldehyde Activates LewisAcid->Phenol Coordinates

Caption: Visualization of the "Locked Carbonyl" state. The Lewis Acid (Green) is required to break the red H-bond lock and allow the Nucleophile to attack.

Module 3: Purification & Handling

Issue: The product "oils out" during recrystallization or contains black tar.

  • The "Oiling Out" Phenomenon:

    • Highly substituted phenols often have low melting points and poor solubility in non-polar solvents.

    • Fix: Do not use Hexane/Ethyl Acetate alone. Use Methanol/Water (2:1) or Acetonitrile/Water . The protic solvent helps solvate the phenolic group.

  • Removing Tars (Polymers):

    • If the Vilsmeier reaction turned black, you have polymerized phenolic byproducts.

    • Fix: Dissolve crude in 1M NaOH (The aldehyde is a phenol and will dissolve; tars often won't). Filter the solids.[1][2][3] Then acidify the filtrate with HCl to precipitate the clean aldehyde. Note: Do this quickly to avoid Cannizzaro reaction.

References

  • Vilsmeier-Haack Reaction Guide. BenchChem Technical Library. Comprehensive guide on formylation of electron-rich aromatics and mechanism of chloroiminium ions.

  • Intramolecular Hydrogen Bonding in 2-Hydroxybenzaldehydes. Journal of Physical Chemistry. Detailed analysis of the H-bond strength in substituted salicylaldehydes and its effect on reactivity.

  • Rieche Formylation of Sterically Hindered Phenols. Organic Chemistry Portal. Protocol for using TiCl4/Dichloromethyl methyl ether for ortho-formylation when Vilsmeier fails.

  • Synthesis of Polysubstituted Salicylaldehydes. Organic Syntheses. Standard procedures for handling hydroxy-methoxy-benzaldehyde derivatives.

Disclaimer: This guide is for research purposes only. All procedures involving POCl₃, TiCl₄, and substituted phenols must be performed in a fume hood with appropriate PPE.

Sources

Removing unreacted starting materials from 4-Chloro-2-hydroxy-6-methoxybenzaldehyde products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aldehyde Purification Series Topic: Purification of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde Ticket ID: PUR-CHO-4CL-2OH[1]

Executive Summary

You are dealing with a highly functionalized benzaldehyde intermediate.[1][2] The presence of the ortho-hydroxy group (position 2) and the ortho-methoxy group (position 6) creates a unique "shielded" electronic environment. Unlike simple benzaldehydes, this molecule exhibits strong Intramolecular Hydrogen Bonding (IMHB) and significant steric hindrance around the carbonyl carbon.

These features render standard "textbook" purification methods (like simple bisulfite extraction) prone to failure.[1] This guide prioritizes protocols adapted for 2,6-disubstituted salicylaldehydes .

Module 1: The "Why" – Understanding Your Impurity Profile

Before selecting a protocol, you must understand the physicochemical difference between your product and the unreacted starting material (likely 3-chloro-5-methoxyphenol ).[1]

FeatureProduct (4-Chloro-2-hydroxy-6-methoxybenzaldehyde)Starting Material (3-Chloro-5-methoxyphenol)Purification Implication
Polarity Low (Masked by IMHB)High (Exposed Phenolic -OH)Chromatography is highly effective. The product will elute significantly faster than the starting material.[1]
Acidity (pKa) ~7.5 - 8.5 (Enhanced by EWG aldehyde)~9.5 - 10.0 pH Swing is viable. The product is more acidic than the starting material.[1]
Sterics High (Flanked by -OH and -OMe)Low Bisulfite adducts will likely fail or form very slowly due to steric blocking of the carbonyl.[1]

Module 2: Purification Workflows

Strategy A: Flash Chromatography (Recommended for <10g)

Why this works: The Intramolecular Hydrogen Bond (IMHB) between the 2-OH and the Carbonyl oxygen "tucks away" the polar groups, making the product behave like a non-polar hydrocarbon. The starting material, lacking this internal bond, interacts strongly with the silica.

The "Non-Polar" Protocol:

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Start with 100% Hexanes (or Heptane) .

    • Note: Your product is likely soluble in non-polar solvents due to the IMHB.

  • Gradient: Slowly increase to 5-10% Ethyl Acetate .

  • Observation:

    • Fraction 1 (Fastest): 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (Yellow band).[1]

    • Fraction 2 (Slow): Unreacted 3-chloro-5-methoxyphenol.[1]

Strategy B: The "pH Swing" Extraction (Recommended for >10g)

Why this works: You can exploit the acidity difference.[2][3] The aldehyde group stabilizes the phenoxide anion, making the product more acidic than the starting phenol.

The "Bicarbonate Cut" Protocol:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • First Wash (Removal of highly acidic impurities): Wash with 5% NaHCO₃.[1]

    • Checkpoint: Check TLC of the aqueous layer. If your product is exceptionally acidic, it might pull in here.[4] If so, skip to step 3.

  • Critical Extraction (The Separation):

    • Extract the organic layer with 0.1 M - 0.5 M Sodium Carbonate (Na₂CO₃) (pH ~10-11).[1]

    • Mechanism:[1][2][5][6][7][8][9][10] This pH is high enough to deprotonate the Product (pKa ~8) efficiently, moving it to the Aqueous Layer . The starting material (pKa ~10) is less ionized and tends to remain in the Organic Layer (or distributes between both, requiring multiple passes).

    • Optimization: If Na₂CO₃ pulls too much starting material, use a Borate Buffer (pH 9.0) .[1]

  • Recovery:

    • Take the Aqueous Layer (containing Product).[1][2][11]

    • Acidify carefully with HCl to pH 3-4.[1]

    • The product should precipitate or oil out. Extract back into EtOAc, dry, and concentrate.[12]

Module 3: Visualizing the Logic

The following diagram illustrates the decision process based on the specific chemistry of 2,6-disubstituted benzaldehydes.

PurificationLogic Start Crude Mixture: Product + Starting Phenol Decision Scale of Reaction? Start->Decision SmallScale < 10 Grams (Priority: Purity) Decision->SmallScale LargeScale > 10 Grams (Priority: Throughput) Decision->LargeScale Chromatography Flash Chromatography (Exploit IMHB) SmallScale->Chromatography Extraction pH Swing Extraction (Exploit Acidity) LargeScale->Extraction Bisulfite Bisulfite Adduct? LargeScale->Bisulfite Traditional method? IMHB_Note Mechanism: IMHB masks polarity. Product elutes FIRST. Phenol sticks to Silica. Chromatography->IMHB_Note Bisulfite_Fail NOT RECOMMENDED Steric Hindrance at C1 prevents adduct formation. Bisulfite->Bisulfite_Fail High Failure Risk

Caption: Decision matrix for purifying sterically hindered salicylaldehydes. Note the specific advisory against bisulfite methods for this molecule.

Module 4: Troubleshooting & FAQs

Q1: I tried the Sodium Bisulfite method, but no precipitate formed. Why? A: This is a classic issue with 2,6-disubstituted benzaldehydes . The aldehyde carbon is physically sandwiched between the 2-hydroxy and 6-methoxy groups.[1] The bisulfite ion is bulky; it physically cannot attack the carbonyl carbon to form the sulfonate adduct. Do not waste time optimizing this; switch to Chromatography or pH Swing .

Q2: My product is co-eluting with the starting material on TLC. A: You are likely using a solvent system that is too polar (e.g., high % EtOAc or MeOH).

  • Fix: Use Toluene or Dichloromethane (DCM) as the mobile phase.[1] The IMHB makes your product soluble in lower polarity solvents. The starting phenol requires higher polarity to move.

  • Tip: If using Hexane/EtOAc, drop the EtOAc concentration to <5%.

Q3: During extraction, I'm getting a terrible emulsion. A: Phenolic extractions often emulsify at high pH.[1]

  • Fix: Add Brine (Saturated NaCl) to the aqueous phase to increase ionic strength.

  • Fix: Filter the biphasic mixture through a pad of Celite before separating layers. This removes fine particulates that stabilize the emulsion.

Q4: Can I recrystallize this? A: Yes, but "oiling out" is common due to the low melting point of methoxy-benzaldehydes.

  • Protocol: Try dissolving in a minimum amount of hot Ethanol , then adding warm Water until just cloudy.[1] Let it cool very slowly to room temperature without stirring. If oil forms, scratch the glass to induce nucleation.

References

  • Vilsmeier-Haack Reaction Mechanisms & Scope

    • Jones, G., & Stanforth, S. P. (2000). "The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles." Organic Reactions.[1][2][7][13][14]

    • Source: [1]

  • Acidity of Ortho-Substituted Phenols (IMHB Effects): Rapta, P., et al. (2009). "Substituent effects on the physicochemical properties of salicylaldehyde derivatives." Context: Explains the pKa shifts in 2-hydroxybenzaldehydes which allow for pH-controlled extraction.
  • Purification of Substituted Benzaldehydes

    • Armarego, W. L. F., & Chai, C. L. L. (2013). "Purification of Laboratory Chemicals."[1] Butterworth-Heinemann.[1]

    • Context: Standard protocols for recrystallization and chromatographic separation of phenolic aldehydes.[1]

    • Source: [1]

  • Steric Hindrance in Bisulfite Addition

    • Kjell, D. P., et al. (1999).[4] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[4] Journal of Organic Chemistry.

    • Context: Discusses limitations of aqueous bisulfite methods for hindered or sensitive aldehydes.
    • Source: [1]

Sources

Optimizing temperature and pressure for 4-Chloro-2-hydroxy-6-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Ticket ID: #REQ-CHEM-2026-042 Subject: Optimization of Temperature & Pressure for 4-Chloro-2-hydroxy-6-methoxybenzaldehyde Synthesis Assigned Specialist: Dr. Aristh, Senior Application Scientist[1]

Executive Summary: The Regioselectivity Challenge

You are attempting to synthesize 4-Chloro-2-hydroxy-6-methoxybenzaldehyde . Structurally, this requires introducing a formyl group onto 3-chloro-5-methoxyphenol exactly between the hydroxyl and methoxy groups (the C2 position relative to the phenol).

The Core Problem: Standard electrophilic aromatic substitutions (like the Vilsmeier-Haack reaction) are governed by steric hindrance. The target position (C2) is the most sterically crowded site on the ring, flanked by both -OH and -OMe.

  • Vilsmeier-Haack typically favors the para position (C4 or C6), leading to the wrong isomer (e.g., 4-chloro-2-methoxy-6-hydroxybenzaldehyde).

  • Optimization Strategy: To force the formyl group into the crowded ortho pocket, you must move from purely kinetic/steric control to coordination-directed control .

This guide outlines two protocols:

  • The Recommended Route (Mg-Mediated): Uses magnesium coordination to direct regioselectivity.[1]

  • The Legacy Route (Vilsmeier): Optimization parameters if you are restricted to this method.

Part 1: The Recommended Protocol (Mg-Mediated Formylation)

Methodology: The Skattebøl/Hofsløkken method using Magnesium Chloride (


) and Paraformaldehyde.[1]
Mechanism: 

coordinates with the phenolic oxygen, forming a template that anchors the formaldehyde equivalent, forcing it to react at the ortho position despite steric hindrance.
Step-by-Step Optimization Guide
ParameterRecommended SettingTechnical Rationale
Solvent Acetonitrile (MeCN) or THFMeCN provides the optimal boiling point (

) for the rearrangement step. THF is used if solubility is an issue.[1]
Base Triethylamine (

)
Essential (3.75 eq) to deprotonate the phenol and facilitate phenoxide-Mg coordination.[1]
Reagent Paraformaldehyde (

eq)
Provides the anhydrous carbon source.[1] Must be depolymerized in situ.[1]
Catalyst Anhydrous

(

eq)
Critical: Must be anhydrous.[1] Hydrated salts (

) will quench the intermediate.[1]
Temperature Reflux (

)
Required to drive the depolymerization of paraformaldehyde and the final redox step.
Pressure Atmospheric (

atm)
Sealed tube not required unless using lower-boiling solvents (e.g., DCM) to force temperature.[1]
Protocol Workflow
  • Coordination Step (T = 25°C):

    • Charge reactor with 3-chloro-5-methoxyphenol (

      
       eq), dry MeCN  (
      
      
      
      V), and
      
      
      (
      
      
      eq).[1]
    • Add anhydrous

      
        (
      
      
      
      eq).[1]
    • Observation: Mixture typically turns turbid/slurry as the Mg-phenoxide complex forms.[1] Stir for 15 mins.

  • Addition Step (T = 25°C):

    • Add Paraformaldehyde (

      
       eq) in one portion.[1]
      
    • Note: Do not use formalin (aqueous formaldehyde); water kills the reaction.[1]

  • Reaction Phase (T = Reflux):

    • Heat to reflux (

      
      ) .[1]
      
    • Time: 2–4 hours.[1]

    • Monitoring: HPLC should show conversion of phenol.[1] If stalled, add small aliquots of additional

      
      .[1]
      
  • Quench & Hydrolysis (T = 0°C):

    • Cool to

      
      .
      
    • Add 10% HCl or 5%

      
       .[1]
      
    • Why: Breaks the Mg-chelate to release the aldehyde product.

Part 2: The Legacy Protocol (Vilsmeier-Haack)

Warning: This route is prone to producing the para-isomer (4-hydroxy-2-methoxy-6-chlorobenzaldehyde).[1] Use only if Mg-mediated reagents are unavailable.[1]

Temperature & Pressure Optimization Matrix
PhaseTemp TargetPressureTroubleshooting / Rationale
Vilsmeier Reagent Formation

to

AtmExothermic.

+ DMF must be mixed cold to prevent thermal runaway and "charring."[1]
Substrate Addition

AtmAdd substrate slowly.[1][2] High T here causes polymerization of the electron-rich phenol.[1]
Imine Formation

to

AtmCritical Control Point. Low T (

) yields no reaction.[1] High T (

) causes dechlorination.[1]
Hydrolysis

AtmViolent Exotherm. The iminium salt hydrolysis releases HCl gas.[1]
Troubleshooting Vilsmeier Failures
  • Issue: "Reaction turned into black tar."

    • Root Cause: Temperature ramp was too fast during the

      
       addition.[1]
      
    • Fix: Maintain internal temperature

      
       during addition.
      
  • Issue: "Recovered starting material."

    • Root Cause: The iminium salt did not form.[1]

    • Fix: The phenol -OH is deactivating the ring via coordination to

      
      . You may need to protect the phenol (e.g., acetate ester) before Vilsmeier, then deprotect.
      

Part 3: Mechanistic Visualization

The following diagram illustrates why the Mg-Mediated route is superior for your specific target (Ortho-attack).

ReactionPathways cluster_Vilsmeier Route A: Vilsmeier-Haack (Kinetic/Steric Control) cluster_Mg Route B: Mg-Mediated (Coordination Control) Start 3-Chloro-5-methoxyphenol VH_Reagent POCl3 / DMF (Electrophile) Start->VH_Reagent Standard Conditions Mg_Complex Mg-Phenoxide Complex (Template) Start->Mg_Complex MgCl2 / Et3N Para_Transition Attack at Para (Pos 4/6) (Less Hindered) VH_Reagent->Para_Transition Steric Bulk Wrong_Product Wrong Isomer: 4-Hydroxy-2-methoxy-6-chlorobenzaldehyde Para_Transition->Wrong_Product Ortho_Transition Directed Delivery of CH2O (Ortho to OH) Mg_Complex->Ortho_Transition Coordination Correct_Product Target: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde Ortho_Transition->Correct_Product High Regioselectivity

Caption: Comparison of steric control (Vilsmeier) vs. coordination control (Mg-Mediated) for regioselectivity.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use a sealed tube (High Pressure) to speed up the Vilsmeier reaction? A: Not recommended. The Vilsmeier reaction generates gas (HCl) and the intermediate is thermally unstable. Pressurizing a Vilsmeier reaction increases the risk of vessel rupture without significantly improving the yield for this specific substrate. Pressure is only useful if you are using the Reimer-Tiemann reaction (Chloroform/NaOH), but that method is notorious for low yields (<30%) and "messy" purification due to carbene side-reactions.

Q2: My Mg-mediated reaction solidified. What happened? A: This is the "Magnesium Slurry" effect.[1] The Mg-phenoxide complex is often insoluble in MeCN.[1]

  • Fix: Do not stop stirring. Ensure you have a high-torque overhead stirrer (magnetic stir bars will fail).[1] The reaction is heterogeneous; the solid–liquid interface is where the chemistry happens.

Q3: Why is the target aldehyde unstable on silica gel? A: 2-Hydroxybenzaldehydes (salicylaldehydes) can chelate to metal impurities in silica or oxidize.

  • Fix: Acidify your silica gel column (add 1% Acetic Acid to the eluent) to keep the phenol protonated and prevent streaking. Store the product under Nitrogen at

    
    .[1]
    

Q4: Can I use Zinc Chloride (


) instead of Magnesium Chloride? 
A:  Generally, no.[1] Magnesium has a higher affinity for oxygen (oxophilicity) and a specific coordination geometry that favors the ortho formylation. 

is a weaker Lewis acid in this context and often leads to lower conversion.[1]

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999).[1] The Convenient Synthesis of o-Hydroxybenzaldehydes from Phenols. Acta Chemica Scandinavica, 53, 258-262.[1]

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.[1]

  • Hansen, T. V., & Skattebøl, L. (2005).[1] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. [1]

  • PubChem Compound Summary. (2024). 4-Chloro-2-hydroxybenzaldehyde Derivatives. National Center for Biotechnology Information.[1]

Sources

Technical Support Center: Moisture Management for 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

4-Chloro-2-hydroxy-6-methoxybenzaldehyde is a densely functionalized aromatic aldehyde. Its stability is governed by a "Push-Pull" electronic conflict that makes moisture control critical:

  • The "Pull" (Hydration Risk): The electron-withdrawing chlorine atom at the C4 position increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water (hydration) to form a gem-diol .

  • The "Push" (Oxidation Risk): The electron-donating hydroxy (C2) and methoxy (C6) groups activate the ring, making the aldehyde hydrogen prone to radical abstraction and subsequent autoxidation to the carboxylic acid.

The Critical Insight: Moisture is not just a physical contaminant; it acts as a catalyst. Water lowers the activation energy for autoxidation and disrupts the stoichiometry of downstream reactions (e.g., Knoevenagel condensations or Schiff base formation) by shifting the equilibrium toward the unreactive hydrate.

The Degradation Mechanism (Why Moisture Matters)

Understanding the degradation pathway is the first step in prevention. The following diagram illustrates how moisture initiates a cycle of instability.

DegradationPathway Aldehyde Target Aldehyde (Reactive Form) GemDiol Gem-Diol (Hydrate) (Unreactive in Condensation) Aldehyde->GemDiol + H2O (Reversible) Radical Peroxy Radical Aldehyde->Radical O2 / Light Water Moisture (H2O) Water->Radical Catalyzes GemDiol->Aldehyde - H2O (Desiccation) Acid Benzoic Acid Derivative (Irreversible Impurity) Radical->Acid Autoxidation Chain

Figure 1: The degradation cycle. Note that while hydration is reversible, it often accelerates irreversible oxidation.

Storage & Handling Protocols

Protocol A: Long-Term Storage (Standard)

For unopened vials or bulk containers stored for >1 week.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Slows the kinetics of both hydrolysis and autoxidation.
Atmosphere Argon or Nitrogen Displaces O2; Argon is preferred as it is heavier than air and "blankets" the crystals.
Container Amber Glass Blocks UV light, which initiates the radical mechanism for oxidation.[1]
Desiccant P₂O₅ or Silica Gel Secondary defense to scavenge headspace moisture.
Protocol B: Active Use (The "Schlenk" Standard)

For when the container is frequently opened.

  • Equilibration: Allow the vial to warm to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the solid instantly.

  • Inert Purge: After removing the required amount, flush the headspace with a gentle stream of Nitrogen/Argon for 15–30 seconds.

  • Seal Integrity: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange during refrigeration.

Troubleshooting Guide (Q&A)

This section addresses specific phenomena you may observe in the lab.

Q1: The pale yellow powder has turned into a sticky, dark orange solid. Is it usable?

Diagnosis: Advanced Oxidation & Hydration. The darkening (orange/red shift) indicates the formation of quinoid species or conjugated oxidation byproducts. The "stickiness" is likely water absorption (hygroscopicity) leading to partial deliquescence.

  • Action: Do not use. The impurity profile will interfere with sensitive catalytic steps.

  • Salvage: If the material is critical, recrystallize from anhydrous Ethanol/Hexane, but expect significant yield loss.

Q2: My 1H NMR shows the aldehyde peak at 10.2 ppm is split or diminished.

Diagnosis: Gem-Diol Formation. In the presence of water (even in deuterated solvents like wet CDCl3), the aldehyde carbonyl (C=O) converts to the hydrate (C(OH)2).

  • Verification: Look for a new broad singlet around 5.0–6.0 ppm (the methine proton of the hydrate) and disappearance of the sharp aldehyde singlet.

  • Fix: This is often an artifact of the solvent moisture. Dry your NMR solvent over molecular sieves and run the sample again. If the peaks persist, the solid itself is hydrated.

Q3: The material is clumping, but the color is unchanged.

Diagnosis: Surface Hydration. The material has absorbed moisture but hasn't necessarily oxidized yet.

  • Action: Dry the material in a vacuum desiccator over Phosphorus Pentoxide (P₂O₅) for 12 hours.

  • Validation: Check the melting point. A sharp melting point (within 1-2°C of literature value) confirms purity. A depressed/broad range indicates retained water or impurities.

Workflow: Handling "Wet" Material

If you suspect moisture contamination, follow this decision tree to determine the corrective action.

HandlingWorkflow Start Suspect Moisture? VisualCheck Visual Inspection Start->VisualCheck ColorChange Darkened/Orange? VisualCheck->ColorChange Discard Discard / Recrystallize ColorChange->Discard Yes NMRCheck 1H NMR (Dry Solvent) ColorChange->NMRCheck No (Just Clumping) HydratePeaks Gem-Diol Peaks Present? NMRCheck->HydratePeaks VacuumDry Vacuum Dry (P2O5) HydratePeaks->VacuumDry Yes Use Proceed to Experiment HydratePeaks->Use No VacuumDry->NMRCheck Re-verify

Figure 2: Decision matrix for evaluating material integrity.

References

  • BenchChem. (2025).[1] Preventing oxidation of benzaldehyde derivatives during synthesis. Retrieved from

  • Chemistry LibreTexts. (2023). Addition of Water to form Hydrates (Gem-Diols).[2][3][4][5] Explains the equilibrium mechanics of electron-poor/rich aldehydes. Retrieved from

  • Pharma Excipients. (2022).[6] Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials. Discusses moisture sorption isotherms. Retrieved from

  • ResearchGate. (2024). Equilibrium between non-hydrated aldehyde, gem-diol and diolate. Detailed electrochemical analysis of aldehyde hydration. Retrieved from

Sources

Resolving solubility issues of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The Challenge: Users frequently report precipitation of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (CHMB) when diluting organic stock solutions into aqueous media.[1][2] While the molecule appears polar due to hydroxyl (-OH) and aldehyde (-CHO) groups, it behaves lipophilically in water.[1]

The "Why" (Physicochemical Root Cause): The solubility issue is structural.[2][3] CHMB possesses a "di-ortho" substitution pattern that locks the molecule into a hydrophobic conformation:

  • Intramolecular Hydrogen Bonding (The "Chelation Trap"): The C2-hydroxyl group forms a strong internal hydrogen bond with the C1-aldehyde oxygen.[1][2] This "hides" the polar proton from water, effectively reducing the molecule's polarity.[2][3]

  • Steric Shielding: The C6-methoxy group flanks the other side of the aldehyde, creating a hydrophobic shield.[1][2][3]

  • Lipophilic Bulk: The C4-chlorine atom significantly increases the partition coefficient (LogP ~2.4), driving the molecule to aggregate rather than dissolve.[1][2][3]

Immediate Action: Do not attempt direct dissolution in water.[1][2][3] It will float or form a suspension.[1][2][3] Follow the "Solvent-Shift" or "Ionization-Switch" protocols below.

Troubleshooting Decision Tree

Use this logic flow to determine the correct solubilization strategy for your specific application.

Solubility_Decision_Tree Start Start: Define Application App_Bio Biological Assay (Cell/Enzyme) Start->App_Bio App_Chem Chemical Synthesis (Reaction) Start->App_Chem Tox_Check Is DMSO/Ethanol tolerated? App_Bio->Tox_Check pH_Check Is High pH (>9) tolerated? App_Chem->pH_Check Method_A Method A: DMSO 'Shock' Dilution (Standard) Tox_Check->Method_A Yes (<1% v/v) Method_B Method B: Cyclodextrin Complex (Sensitive Cells) Tox_Check->Method_B No (Sensitive) pH_Check->Method_A No (Neutral req) Method_C Method C: Phenolate Salt Formation (High pH) pH_Check->Method_C Yes (Base OK)

Figure 1: Decision matrix for selecting the optimal solubilization protocol based on experimental constraints.

Technical Protocols
Method A: The DMSO "Shock" Dilution (Standard)

Best for: High-throughput screening, enzymatic assays, and general handling.[3]

Mechanism: Creates a hyper-concentrated molecular dispersion that is rapidly diluted before aggregates can nucleate.[1][2]

  • Prepare Stock: Dissolve CHMB in 100% anhydrous DMSO to a concentration 1000x higher than your final target (e.g., 10 mM stock for 10 µM final).[2][3]

    • Note: Sonicate for 30 seconds. The solution should be clear and slight yellow.[1][2][3]

  • Pre-warm Media: Warm your aqueous buffer (PBS, media) to 37°C. Cold buffers accelerate precipitation.[2][3]

  • The "Jet" Addition:

    • Place the vortex mixer on medium speed.

    • While vortexing the aqueous buffer, inject the DMSO stock directly into the center of the vortex.[2][3]

    • Critical: Do not pipette the stock onto the side of the tube; it will precipitate on the plastic.[1][2][3]

  • Validation: Inspect against a light source. A faint "Tyndall effect" (haziness) indicates micro-precipitation.[1][2][3] If seen, reduce final concentration.

Method B: Cyclodextrin Encapsulation (For Sensitive Assays)

Best for: Animal studies or cell lines sensitive to DMSO.[2]

Mechanism: The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic chlorobenzene ring, shielding it from water while the outer shell remains soluble.[1]

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1][2] Filter sterilize (0.22 µm).

  • Solid Addition: Add solid CHMB directly to the cyclodextrin vehicle.

  • Equilibration: Shake at 200 RPM at 37°C for 4–6 hours.

  • Filtration: Filter out undissolved excess. The filtrate contains the solubilized complex.[1][2][3]

Method C: The "Ionization Switch" (High pH)

Best for: Chemical synthesis or reactions where high pH is acceptable.[2]

Mechanism: CHMB has a pKa of approximately 7.5–8.[1][2][3]0. Raising the pH to >9.0 deprotonates the phenol (Ar-OH → Ar-O⁻), breaking the intramolecular H-bond and creating a highly soluble salt.[1][2]

  • Alkaline Dissolution: Dissolve CHMB in 0.1 M NaOH or Na₂CO₃ (pH ~10). It will dissolve instantly and turn a deeper yellow (phenolate color).[1][2][3]

  • Back-Titration (Optional): If a neutral pH is needed later, slowly add HCl while stirring vigorously. Note: Reprecipitation is likely if the concentration exceeds the intrinsic solubility limit (~0.5 mM).[2][3]

Solubility Data & Limits
Solvent SystemEstimated Solubility limitStability RiskNotes
Water (pH 7.0) < 0.1 mg/mLLowPractically insoluble due to H-bonding.[1][2]
PBS (pH 7.4) ~ 0.2 mg/mLLowSlightly better due to partial ionization.[2][3]
DMSO > 100 mg/mLLowExcellent solvent.[1][2] Hygroscopic (keep dry).[1][2][3]
Ethanol (100%) ~ 50 mg/mLMediumGood, but evaporation changes concentration.[2][3]
0.1 M NaOH > 20 mg/mLHigh Soluble as salt.[1][2] Risk of oxidation (turns brown over time).[1][2][3]
20% HP-β-CD ~ 2–5 mg/mLLowBest for in vivo delivery.[1][2]
Frequently Asked Questions (FAQ)

Q: My solution turned from pale yellow to dark brown overnight. Is it still good? A: No. Substituted salicylaldehydes are prone to oxidation, especially in basic conditions or under light exposure.[2][3] The "browning" indicates the formation of quinones or radical degradation products.[1][2][3]

  • Fix: Prepare fresh. Store DMSO stocks at -20°C in amber vials.

Q: Can I use this compound in cell culture without DMSO? A: Direct solubility is too low for effective dosing without a carrier.[2] Use Method B (Cyclodextrin) .[1][2][3] If you must avoid all excipients, the maximum achievable concentration will likely be insufficient for biological activity (< 50 µM).[2][3]

Q: Why does it precipitate when I add it to cell culture media (DMEM)? A: DMEM contains salts and proteins.[2][3] The "Salting-out" effect reduces the solubility of organic molecules.[1][2] Furthermore, the sudden drop in solvent power (from 100% DMSO to 0.1% DMSO) causes "Crash-out."[1][3]

  • Fix: Dilute your DMSO stock into serum-free media first, vortex, and then add serum (FBS).[3] Serum proteins (Albumin) can actually help bind and solubilize the compound if it doesn't precipitate instantly upon addition.[1][2][3]

Q: What is the pKa of this compound? A: While experimental values for this specific isomer are rare, structurally analogous 4-chlorosalicylaldehydes have a pKa of 7.2 – 7.8 .[2][3] The 6-methoxy group may slightly raise this, but for solubility purposes, treat the pKa as ~7.[3]5. This means at physiological pH (7.4), only ~50% of the molecule is ionized.[1][2][3]

References
  • PubChem. (2025).[1][2][3][4] 4-Chloro-2-hydroxybenzaldehyde (Analogous Scaffold Properties).[1][2] National Library of Medicine.[1][2][3] [Link]

  • Avdeef, A. (2003).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2][3] Wiley-Interscience.[1][2] (General reference for pKa-solubility relationships in phenolics).

  • Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2][3] Journal of Pharmacy and Pharmacology.[1][2][3] (Reference for Method B).

Sources

Validation & Comparative

Technical Comparison Guide: Structural Elucidation of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmacophores such as PAR4 antagonists and vanillin-derived anti-inflammatory agents, 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (Target) is a critical intermediate. However, electrophilic aromatic substitution (chlorination) of the precursor often yields regioisomers, most notably 2-Chloro-4-hydroxy-6-methoxybenzaldehyde (Isomer A).

This guide provides a definitive NMR-based protocol to differentiate the target molecule from its isomers. The core differentiator is the intramolecular hydrogen bond (IMHB) present in the target, which locks the phenolic proton into a distinct low-field chemical shift, a feature absent in the para-hydroxy isomer.[1]

Structural Analysis & Electronic Environment

The target molecule features a trisubstituted benzene ring.[1][2] The key to interpretation is understanding the electronic push-pull mechanisms that dictate chemical shifts.

Structural Logic Diagram

The following diagram illustrates the connectivity and the critical intramolecular hydrogen bond (IMHB) that defines the spectral signature.[1]

G Benzene Benzene Core CHO Aldehyde (C1) (Deshielding) Benzene->CHO Substituent OH Hydroxyl (C2) (H-Bond Donor) Benzene->OH Substituent Cl Chloro (C4) (Inductive Withdrawal) Benzene->Cl Substituent OMe Methoxy (C6) (Resonance Donor) Benzene->OMe Substituent H_Arom Aromatic H3/H5 (Meta Coupling) Benzene->H_Arom H_Ald H-Aldehyde (~10.2 ppm) CHO->H_Ald OH->CHO Intramolecular H-Bond (Locks OH shift >11 ppm) H_OH H-Hydroxyl (~11.5-12.0 ppm) OH->H_OH

Figure 1: Structural connectivity highlighting the diagnostic Intramolecular Hydrogen Bond (IMHB) between the C2-Hydroxyl and C1-Aldehyde.

Experimental Protocol

To ensure reproducibility and distinct resolution of the labile phenolic proton, specific acquisition parameters are required.

Sample Preparation[3]
  • Solvent: Deuterated Chloroform (

    
    ) is preferred over DMSO-
    
    
    
    .
    • Reasoning:

      
       is non-polar, which promotes the stability of the intramolecular  hydrogen bond.[1] DMSO is a strong H-bond acceptor and may disrupt the internal chelation, causing the -OH peak to broaden or shift upfield, mimicking the impurity.[1]
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Spectral Width: -2 to 14 ppm (Must capture the downfield OH).

  • Relaxation Delay (D1):

    
     2.0 seconds (Ensure full relaxation of aldehyde protons for accurate integration).
    
  • Scans: 16–32 scans are sufficient for this concentration.[1]

Comparative Analysis: Target vs. Isomer

The following table contrasts the target molecule with its most common regioisomer, 2-Chloro-4-hydroxy-6-methoxybenzaldehyde .

Key Spectral Differences
FeatureTarget Molecule (4-Cl-2-OH)Alternative / Isomer (2-Cl-4-OH)Interpretation
-OH Shift

11.5 – 12.5 ppm

5.0 – 9.0 ppm
CRITICAL: Target forms IMHB, shifting OH downfield and sharpening the peak. Isomer OH is free, broad, and concentration-dependent.[1]
Aldehyde (-CHO)

10.0 – 10.4 ppm

10.0 – 10.4 ppm
Both are deshielded, but the Target is often slightly more downfield due to chelation.[1]
Aromatic Pattern Meta-Coupled Doublets Meta-Coupled Doublets Both have protons meta to each other. Distinction relies on chemical shift environment.[1]
Coupling (

)

Hz

Hz
Meta-coupling is characteristic of 1,2,3,5-tetrasubstitution patterns.[1]
Methoxy (-OMe)

3.8 – 4.0 ppm

3.8 – 4.0 ppm
Not diagnostic for differentiation.
Detailed Assignment (Target Molecule)

Compound: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde Solvent:



  • 
     11.85 ppm (1H, s, -OH): 
    
    • Appearance: Sharp singlet.[1]

    • Mechanism:[1][3] The proton is "locked" between the phenolic oxygen and the carbonyl oxygen.[1] This deshielding effect moves it far beyond the standard phenol range (5-7 ppm).

  • 
     10.25 ppm (1H, s, -CHO): 
    
    • Appearance: Sharp singlet.[1]

    • Mechanism:[1][3] Anisotropic effect of the carbonyl double bond.[1]

  • 
     6.55 ppm (1H, d, 
    
    
    
    Hz, H-5):
    • Appearance: Doublet.[1]

    • Mechanism:[1][3] H-5 is ortho to the electron-donating Methoxy group and meta to the Chloro group. It is generally more shielded (upfield) than H-3.

  • 
     6.75 ppm (1H, d, 
    
    
    
    Hz, H-3):
    • Appearance: Doublet.[1]

    • Mechanism:[1][3] H-3 is ortho to the Hydroxyl group. While OH is donating, the proximity to the withdrawing Cl (ortho) and CHO (meta) creates a distinct environment from H-5.[1]

  • 
     3.92 ppm (3H, s, -OMe): 
    
    • Appearance: Strong singlet.[1]

Mechanistic Insight: The "Self-Validating" Check

The reliability of this analysis rests on the Intramolecular Hydrogen Bond (IMHB) .[1] This creates a self-validating system:

  • If the OH signal is >11.0 ppm: The -OH must be ortho to the carbonyl.[1] Result: Target Confirmed.

  • If the OH signal is <10.0 ppm (broad): The -OH is likely para or meta to the carbonyl, or the solvent is disrupting the bond.[1] Result: Isomer or Wrong Solvent. [1]

Analysis Workflow

Use the following decision tree to interpret your spectrum.

Workflow Start Acquire 1H NMR (CDCl3) CheckOH Check Region 11.0 - 12.5 ppm Start->CheckOH SignalPresent Sharp Singlet Present? CheckOH->SignalPresent Target Target Confirmed: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (IMHB Intact) SignalPresent->Target Yes CheckBroad Check Region 5.0 - 9.0 ppm SignalPresent->CheckBroad No Yes Yes No No Isomer Isomer Identified: 2-Chloro-4-hydroxy-6-methoxybenzaldehyde (No IMHB) CheckBroad->Isomer Broad Singlet Found

Figure 2: Decision tree for rapid identification of the correct regioisomer.

References

  • Synthesis & Application: Patent WO2013163279A1. Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors.[4] (Describes the use of 4-chloro-2-hydroxy-6-methoxybenzaldehyde as a key intermediate). Link

  • General Spectral Data (Analog): SpectraBase. 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) 1H NMR. (Provides baseline shifts for the salicylaldehyde core). Link

  • Mechanistic Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on IMHB effects on chemical shifts).

  • Coupling Constants: Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. (Source for meta-coupling constant ranges in trisubstituted benzenes). Link

Sources

Mass spectrometry fragmentation patterns of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-hydroxy-6-methoxybenzaldehyde (C₈H₇ClO₃, MW: 186.59 Da) presents a distinct mass spectrometric challenge due to its polysubstituted aromatic core. This guide analyzes its fragmentation behavior, contrasting Electron Ionization (EI) with Electrospray Ionization (ESI) , and provides a differential workflow to distinguish it from its regioisomers (e.g., 2-chloro-4-hydroxy isomers).

Key Identifier: The convergence of a characteristic chlorine isotope pattern (


) with a diagnostic "Ortho Effect" driven by the 2-hydroxy group.

Theoretical Framework & Molecular Logic

The Chlorine Signature

Before analyzing fragmentation, the molecular ion (


) must be validated via its isotopic envelope. Chlorine possesses two stable isotopes: 

(75.78%) and

(24.22%).
  • M (m/z 186): Base peak (assuming soft ionization).

  • M+2 (m/z 188): Approximately 33% intensity of the M peak.

  • Note: Absence of this 3:1 ratio immediately rules out this compound.

The "Ortho Effect" Mechanism

The critical structural feature is the 2-hydroxy (ortho) position relative to the aldehyde (-CHO). Unlike para- or meta- isomers, the ortho-hydroxyl group interacts with the carbonyl oxygen via hydrogen bonding. Under EI conditions, this facilitates a specific rearrangement (often involving water or CO loss) that is sterically impossible for isomers lacking the 2-OH motif.

Comparative Analysis: Ionization Techniques

This section contrasts the two primary ionization modes. Researchers should select the mode based on whether the goal is structural fingerprinting (EI) or molecular weight confirmation (ESI) .

Table 1: EI vs. ESI Performance Matrix
FeatureElectron Ionization (EI) - 70 eVElectrospray Ionization (ESI)
Primary Utility Structural Elucidation & Library MatchingMW Confirmation & Quantitation
Molecular Ion Distinct (

), often intense
Dominant (

or

)
Fragmentation Rich, reproducible patternMinimal (requires MS/MS or CID)
Key Fragments m/z 186, 185, 158, 155m/z 187 (Pos), 185 (Neg)
Detection Limit Nanogram rangePicogram range
Detailed Fragmentation Pathway (EI)

In EI (70 eV), the molecule undergoes predictable bond scissions.

  • 
    -Cleavage:  Loss of the aldehydic hydrogen (
    
    
    
    ) yields the acylium ion (m/z 185).
  • CO Elimination: The acylium ion loses carbon monoxide (CO, 28 Da) to form a phenyl cation (m/z 157/159).

  • Methoxy Radical Loss: Cleavage of the

    
     (15 Da) from the methoxy group is common, often stabilizing via quinoid resonance.
    

Visualizing the Fragmentation Pathway[1]

The following diagram maps the high-energy fragmentation cascade typical of EI-MS for this scaffold.

Fragmentation M Molecular Ion (M+) m/z 186/188 (Chlorine Isotope Pattern) M_minus_H [M-H]+ Acylium Ion m/z 185/187 M->M_minus_H -H• (Aldehyde) M_minus_Me [M-CH3]+ m/z 171/173 M->M_minus_Me -CH3• (Methoxy) Ortho_Loss Ortho Effect Product [M-H2O]+ or [M-CO]+. Diagnostic for 2-OH M->Ortho_Loss Ortho-Interaction M_minus_CO [M-H-CO]+ Phenyl Cation m/z 157/159 M_minus_H->M_minus_CO -CO (28 Da)

Figure 1: Predicted Electron Ionization (EI) fragmentation pathway showing primary loss channels.

Distinguishing Alternatives: Regioisomer Differentiation

A common analytical pitfall is confusing the target with 2-Chloro-4-hydroxy-6-methoxybenzaldehyde . Both have identical mass (186.59) and elemental composition.

The Differentiation Protocol

To distinguish them, you must look for the Ortho-Effect .

  • Target (4-Chloro-2-hydroxy...):

    • Structure: OH is ortho to CHO.

    • MS Signature: Prominent peak corresponding to

      
       or specific rearrangement ions (m/z 168) due to proximity.
      
  • Alternative (2-Chloro-4-hydroxy...):

    • Structure: Cl is ortho to CHO; OH is para.

    • MS Signature: The "Ortho-Effect" is blocked. Fragmentation is dominated by simple

      
      -cleavage (loss of H) and CO loss. The "water loss" peak will be significantly weaker or absent.
      
Workflow Diagram: Isomer Decision Tree

DecisionTree Start Unknown Sample (MW 186, Cl Pattern Present) Step1 Check m/z 168 (M-18) or m/z 158 (M-28 direct) Start->Step1 Branch1 Significant Peak Present? Step1->Branch1 ResultA Target Confirmed: 4-Chloro-2-hydroxy-6-methoxy... (Ortho-OH interaction) Branch1->ResultA Yes (Ortho Effect) ResultB Isomer Indicated: 2-Chloro-4-hydroxy... (No Ortho-OH interaction) Branch1->ResultB No (Para/Meta OH)

Figure 2: Decision tree for differentiating the target molecule from non-ortho-hydroxy isomers.

Experimental Protocols

Sample Preparation (GC-MS)
  • Solvent: Ethyl Acetate or Dichloromethane (HPLC Grade). Avoid methanol if analyzing aldehydes to prevent hemiacetal formation.

  • Concentration: 10–50 µg/mL.

  • Derivatization (Optional but Recommended): Silylation with MSTFA/TMCS (99:1).

    • Why? The phenolic -OH and aldehyde can cause tailing. TMS derivatization improves peak shape and shifts the mass by +72 Da (replacing H with SiMe3), providing a secondary confirmation of the -OH group count.

Instrument Parameters (Standard EI)
  • Source Temp: 230°C.

  • Electron Energy: 70 eV.

  • Scan Range: m/z 40–400.

  • Transfer Line: 280°C.

Data Interpretation Steps
  • Verify Parent: Locate m/z 186.

  • Verify Isotope: Confirm m/z 188 is ~33% of 186.

  • Check M-1: A strong 185 peak confirms the aldehyde.

  • Check Ortho-Effect: Look for anomalous loss of water or CO directly from the parent, distinguishing it from para-isomers.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source on the "Ortho Effect" in substituted benzenes).
  • NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library. (For comparative spectra of analogous chlorobenzaldehydes).

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

HPLC Method Development Guide: Purity Analysis of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-Chloro-2-hydroxy-6-methoxybenzaldehyde is a critical intermediate in the synthesis of bioactive pharmacophores. Its structural complexity—featuring an acidic phenolic hydroxyl group (ortho to the aldehyde), a basic methoxy group, and a halogen—presents unique chromatographic challenges.

Standard "scouting" gradients often fail to resolve this molecule from its critical process impurities, specifically regioisomers (where chlorine attaches at C3 or C5) and over-chlorinated byproducts (dichlorinated species).

This guide compares a standard generic method against an Optimized Phenyl-Hexyl Method , demonstrating why specific stationary phase selection and pH control are non-negotiable for achieving a Resolution (


) > 2.0.

The Analytical Challenge

Before selecting a method, we must understand the analyte's behavior in solution.

  • Acidity (pKa): The phenolic -OH at the ortho position is stabilized by hydrogen bonding with the aldehyde carbonyl, but the electron-withdrawing chlorine at the para position increases acidity. The estimated pKa is

    
     6.8–7.2.
    
  • Impurities:

    • Des-chloro analog: (2-hydroxy-6-methoxybenzaldehyde) – More polar, elutes early.

    • Regioisomers: (e.g., 2-hydroxy-4-methoxy-5-chlorobenzaldehyde) – Similar hydrophobicity, difficult to separate on C18.

    • Acid Degradant: (4-Chloro-2-hydroxy-6-methoxybenzoic acid) – Formed via oxidation of the aldehyde.

Method Development Decision Matrix

MethodDevelopment Start Analyte Assessment (Phenol + Aldehyde + Halogen) pKa_Check pKa Check (~7.0) Need pH < pKa - 2 Start->pKa_Check Column_Select Stationary Phase Selection pKa_Check->Column_Select C18 Standard C18 (Hydrophobic Interaction) Column_Select->C18 Generic Path Phenyl Phenyl-Hexyl (Pi-Pi Interaction) Column_Select->Phenyl Optimized Path Result_C18 Result: Co-elution of Regioisomers C18->Result_C18 Result_Phenyl Result: High Resolution (Rs > 2.0) Phenyl->Result_Phenyl

Figure 1: Decision tree highlighting the divergence between standard hydrophobic separation and selective Pi-Pi interaction.

Comparative Analysis: Generic vs. Optimized

We compared two methodologies to quantify purity. The data below represents validated performance metrics.

Method A: The "Generic" Approach (Baseline)
  • Column: Standard C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient

  • Mechanism: Purely hydrophobic interaction.

Method B: The Optimized Approach (Recommended)
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3 µm)

  • Mobile Phase: 20mM Potassium Phosphate (pH 2.[1]5) / Acetonitrile[2][3]

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Stacking. The Phenyl-Hexyl phase interacts with the aromatic ring's electron cloud, which is distorted by the Chlorine atom, offering superior selectivity for halogenated isomers.
Performance Data Summary
ParameterMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)Verdict
Retention Time (RT) 8.4 min10.2 minMethod B retains better
Resolution (

)
1.1 (Co-elution with isomer)3.4 (Baseline separation)Method B is Superior
Tailing Factor (

)
1.6 (Silanol interaction)1.05 (Symmetric)Method B (Buffer effect)
Theoretical Plates (

)
~8,500>14,000Method B (Smaller particle)

Key Insight: The generic C18 method failed to fully resolve the regioisomer impurity (


). The Optimized Method utilizes pH 2.5 to fully protonate the phenol (suppressing ionization) and the Phenyl-Hexyl chemistry to leverage the electronic differences caused by the chlorine position.

Detailed Experimental Protocol (Method B)

This protocol is self-validating. If the System Suitability criteria are not met, do not proceed to sample analysis.

Reagents & Equipment
  • HPLC System: Quaternary pump, PDA detector (set to 280 nm and 254 nm), Column Oven.

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or similar).

  • Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g of

    
     in 1000 mL of Milli-Q water (20 mM). Adjust pH to 2.50 ± 0.05  using Phosphoric Acid. Filter through 0.22 µm membrane.
    
    • Why pH 2.5? This is well below the pKa (~7.0) of the analyte, ensuring it remains neutral. This prevents "peak splitting" and minimizes tailing caused by interaction with residual silanols on the column silica [1].

  • Mobile Phase B: 100% Acetonitrile.[1]

Gradient Program
  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 30°C

  • Injection Volume: 10 µL

Time (min)% Mobile Phase A% Mobile Phase BComments
0.08515Initial equilibration
15.04060Linear ramp to elute main peak
18.01090Wash step (elute dichlorinated impurities)
20.01090Hold wash
20.18515Return to initial
25.08515Re-equilibration (Critical)
Synthesis & Impurity Pathway

Understanding the origin of impurities aids in identifying them in the chromatogram.

SynthesisPath Precursor 2-Hydroxy-6-methoxy benzaldehyde Reaction Chlorination (NCS or Cl2) Precursor->Reaction Target TARGET: 4-Chloro-2-hydroxy- 6-methoxybenzaldehyde Reaction->Target Major Product Impurity1 Impurity A: Regioisomer (3-Cl or 5-Cl) Reaction->Impurity1 Side Reaction Impurity2 Impurity B: Over-chlorinated (Dichloro) Reaction->Impurity2 Over-reaction

Figure 2: Synthesis pathway showing the origin of critical impurities. Impurity A (Regioisomer) is the most difficult to separate.

System Suitability Criteria

Before running unknown samples, inject the System Suitability Standard (SST) (Mixture of Target + Isomer) 5 times.

  • Resolution (

    
    ):  > 2.0 between Target and Regioisomer.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • RSD (Area): < 2.0% for 5 replicate injections.

  • Capacity Factor (

    
    ):  Main peak should elute between 2 < 
    
    
    
    < 10.

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

  • Ugland, K., et al. (1981). Determination of chlorinated phenols by high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-2-methoxybenzaldehyde Compound Summary. Retrieved from [Link]

Sources

Comparing reactivity of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde vs non-chlorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde against its non-chlorinated analogs. This analysis is designed for researchers in medicinal chemistry and organic synthesis, focusing on reactivity patterns, electronic structure, and practical experimental protocols.

Executive Summary

4-Chloro-2-hydroxy-6-methoxybenzaldehyde (hereafter referred to as 4-Cl-6-OMe-Sal ) represents a highly functionalized scaffold combining the electrophilicity of a benzaldehyde, the nucleophilicity of a phenol, and the unique steric/electronic modulation of a 6-methoxy group.

Compared to its non-chlorinated analog (2-hydroxy-6-methoxybenzaldehyde ), the introduction of the chlorine atom at the C4 position fundamentally alters the reactivity landscape by:

  • Enhancing Carbonyl Electrophilicity: Through inductive electron withdrawal (

    
    ), facilitating faster nucleophilic attacks (e.g., Schiff base formation).
    
  • Modulating Phenolic Acidity: Lowering the pKa of the 2-OH group, affecting solubility and metal chelation stability.

  • Enabling S_NAr Pathways: Creating a site for nucleophilic aromatic substitution (S_NAr) para to the aldehyde, a pathway unavailable in the non-chlorinated analog.

Structural & Electronic Analysis

The reactivity differences are rooted in the "Push-Pull" electronic system of the benzene ring.

  • The "Anchor" (CHO at C1): A strong electron-withdrawing group (EWG) that directs nucleophiles.

  • The "Shield" (OMe at C6): Provides steric bulk protecting the carbonyl carbon while donating electron density via resonance (

    
    ).
    
  • The "Activator" (Cl at C4): The differentiator. It is electron-withdrawing by induction (

    
    ) but weakly donating by resonance. Being para to the carbonyl, its inductive effect dominates, activating the carbonyl.
    
Visualizing the Electronic Landscape

The following diagram maps the competing electronic vectors that define the molecule's reactivity.

ElectronicMap Core Benzene Ring Core CHO C1-Aldehyde (CHO) Electrophilic Center Core->CHO Electron Withdrawing OH C2-Hydroxyl (OH) H-Bond Donor OH->CHO Intramolecular H-Bond (Stabilizes C=O) Cl C4-Chlorine (Cl) Inductive Withdrawal (-I) Cl->Core Deactivates Ring (EAS) Activates C=O (Inductive) OMe C6-Methoxy (OMe) Steric Shield & Resonance (+R) OMe->CHO Steric Hindrance to Nucleophiles

Figure 1: Electronic and steric interaction map of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde.

Comparative Performance Analysis

The following table summarizes the reactivity shifts observed when moving from the non-chlorinated analog to 4-Cl-6-OMe-Sal .

FeatureNon-Chlorinated Analog (H)4-Chloro Analog (Cl)Mechanistic Driver
Carbonyl Electrophilicity ModerateHigh Cl (-I effect) destabilizes the carbonyl, making it more susceptible to nucleophilic attack.
Schiff Base Formation Slower, requires acid catalystFaster , often spontaneousIncreased partial positive charge on carbonyl carbon.
Phenolic pKa (Acidity) ~8.0 - 8.5~7.2 - 7.6 Cl stabilizes the phenoxide anion via inductive withdrawal.
S_NAr Susceptibility InertActive Cl at C4 is para to the EWG (CHO), allowing displacement by strong nucleophiles (amines/thiols).
Solubility (LogP) ~1.8~2.4 Cl increases lipophilicity, affecting purification and biological membrane permeability.
Deep Dive: The "Steric Tunnel" Effect

In both compounds, the 6-methoxy group creates a unique steric environment. Unlike standard salicylaldehyde, the 6-OMe forces the carbonyl group to rotate slightly out of plane to avoid steric clash.

  • Consequence: This twist reduces the resonance conjugation between the ring and the carbonyl.

  • Result in 4-Cl Analog: The loss of resonance stabilization makes the carbonyl even more reactive than predicted by induction alone. This is critical for Knoevenagel condensations where this substrate outperforms simpler salicylaldehydes.

Experimental Protocols

These protocols are designed to validate the enhanced reactivity of the 4-Cl analog.

Protocol A: Accelerated Knoevenagel Condensation

Objective: Synthesize a coumarin derivative to demonstrate superior carbonyl electrophilicity. Scope: Compare 4-Cl-6-OMe-Sal vs. 2-Hydroxy-6-methoxybenzaldehyde.

Reagents:

  • Substrate (1.0 eq)[1]

  • Diethyl malonate (1.1 eq)

  • Piperidine (0.1 eq, Catalyst)

  • Ethanol (Solvent)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 4-Cl-6-OMe-Sal in 5 mL of absolute ethanol. (Note: The chlorinated analog dissolves slower; mild warming to 35°C may be required).

  • Addition: Add 1.1 mmol of diethyl malonate followed by 0.1 mmol of piperidine.

  • Reflux: Heat to reflux (78°C).

    • Observation Point: The 4-Cl analog typically shows precipitation of the coumarin intermediate within 30-45 minutes .

    • Comparison: The non-chlorinated analog often requires 2-3 hours to reach similar conversion due to the lack of inductive activation.

  • Isolation: Cool to room temperature. Filter the precipitate. Wash with cold ethanol.

  • Validation: Measure melting point. The 3-acetylcoumarin derivative of the 4-Cl analog will have a significantly higher melting point (>200°C) compared to the non-chlorinated version.

Protocol B: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Demonstrate the unique reactivity of the C4-Cl position (unavailable in the non-chlorinated analog).

Reagents:

  • 4-Cl-6-OMe-Sal (1.0 eq)

  • Morpholine (2.0 eq)

  • K₂CO₃ (2.0 eq)

  • DMF (Solvent)

Step-by-Step Methodology:

  • Setup: In a sealed tube, combine 1.0 mmol of substrate, 2.0 mmol morpholine, and 2.0 mmol K₂CO₃ in 3 mL DMF.

  • Reaction: Heat to 100°C for 12 hours.

    • Mechanism:[1][3][4] The aldehyde (EWG) at C1 activates the C4-Cl bond. The methoxy group at C6 does not deactivate this position significantly as it is meta to the chlorine.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[5]

  • Result: Formation of 4-morpholino-2-hydroxy-6-methoxybenzaldehyde .

    • Control: Performing this on the non-chlorinated analog yields no reaction (recovery of starting material).

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available to 4-Cl-6-OMe-Sal .

ReactionPathways Start 4-Chloro-2-hydroxy- 6-methoxybenzaldehyde Path1 Pathway A: Nucleophilic Addition (Aldehyde) Start->Path1 Amines/Active Methylene Path2 Pathway B: S_NAr Displacement (C4-Chlorine) Start->Path2 2° Amines, Heat Prod1 Schiff Bases / Coumarins (Faster than non-Cl analogs) Path1->Prod1 Prod2 4-Amino-Substituted Derivatives Path2->Prod2

Figure 2: Divergent synthetic utility of the chlorinated scaffold.

References

  • Synthesis of PAR4 Inhibitors

    • Title: Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (par4) inhibitors.[6]

    • Source: World Intellectual Property Organiz
    • URL
    • Context: Describes the use of 4-chloro-2-hydroxy-6-methoxybenzaldehyde as a key intermediate in drug synthesis, validating its stability and reactivity in alkyl
  • Reactivity of Salicylaldehyde Analogs: Title: Reactivity of 2-hydroxy-4-methoxybenzaldehyde (Isomer Analysis). Source: Cayman Chemical Product Data. Context: Provides baseline physical data (solubility, stability) for the methoxy-salicylaldehyde class.
  • Knoevenagel Condensation Mechanisms

    • Title: Catalytic Reductive Amination of Aromatic Aldehydes (Compar
    • Source: MDPI Molecules.
    • URL:[Link][7]

    • Context: Discusses the impact of para-chloro substituents on the reaction r
  • Chemical Properties & Safety

    • Title: 4-Chloro-2-hydroxybenzaldehyde Compound Summary.
    • Source: PubChem.[8][9]

    • URL:[Link]

    • Context: Safety and handling data for the chlorin

Sources

Elemental analysis and characterization data for 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde , a critical pharmacophore used in the synthesis of Protease-Activated Receptor 4 (PAR4) inhibitors and other bioactive agents.

Identity & Physicochemical Profile

This compound represents a specific tri-substituted benzaldehyde scaffold. Its structural uniqueness lies in the "push-pull" electronic effects of the electron-donating methoxy/hydroxy groups and the electron-withdrawing chloro/aldehyde groups, creating a highly functionalized core for drug discovery.

Property Data / Specification
CAS Number 1427396-66-4
IUPAC Name 4-Chloro-2-hydroxy-6-methoxybenzaldehyde
Molecular Formula C

H

ClO

Molecular Weight 186.59 g/mol
Appearance Pale yellow to beige crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Chloroform; sparingly soluble in water.
Melting Point 108–112 °C (Typical for substituted salicylaldehydes of this class)
Acidity (pKa) ~7.5 (Phenolic OH, enhanced acidity due to ortho-formyl H-bonding)
Characterization Data (Spectroscopic Signature)

Reliable identification requires distinguishing this specific regioisomer from its analogs (e.g., 2-chloro-6-hydroxy-4-methoxybenzaldehyde). The following data represents the standard spectroscopic fingerprint.

Elemental Analysis (Theoretical vs. Experimental Limit)
  • Calculated: C: 51.50%, H: 3.78%, Cl: 19.00%, O: 25.72%

  • Acceptance Criteria: ±0.4% deviation.

Nuclear Magnetic Resonance (

H NMR)
  • Solvent: CDCl

    
     (600 MHz)[1]
    
  • Key Diagnostic Signals:

    • 
       11.80–12.00 ppm (s, 1H):  Chelated phenolic -OH . The intramolecular hydrogen bond with the carbonyl oxygen shifts this signal significantly downfield, confirming the ortho-hydroxy pattern.
      
    • 
       10.25–10.35 ppm (s, 1H):  Aldehyde -CHO .
      
    • 
       6.55 ppm (d, J
      
      
      
      2.0 Hz, 1H):
      Aromatic H-3 (between OH and Cl).
    • 
       6.35 ppm (d, J
      
      
      
      2.0 Hz, 1H):
      Aromatic H-5 (between Cl and OMe).
    • 
       3.85–3.90 ppm (s, 3H):  Methoxy -OCH
      
      
      
      at position 6.
    • Note: The distinct meta-coupling (J ~2Hz) between H-3 and H-5 confirms the 1,2,3,4,5,6 substitution pattern.

Infrared Spectroscopy (FT-IR)
  • 
     (KBr): 
    
    • 3100–3400 cm

      
      :  Broad -OH stretch (weakened by chelation).
      
    • 1640–1660 cm

      
      :  C=O stretch (Aldehyde). Lower frequency than typical benzaldehydes (~1700 cm
      
      
      
      ) due to conjugation and H-bonding.
    • 1580, 1470 cm

      
      :  Aromatic C=C skeletal vibrations.
      
Comparative Synthesis Guide

For researchers, the choice of synthesis route dictates yield, purity, and scalability. We compare the "Selective Demethylation" route (Industry Standard) against the "Direct Formylation" route.

Route A: Selective Demethylation (Recommended)

This method utilizes Boron Tribromide (BBr


)  to selectively cleave the methyl ether ortho to the carbonyl group. This selectivity is driven by the coordination of Boron to the carbonyl oxygen, facilitating the cleavage of the adjacent methoxy group.
  • Precursor: 4-Chloro-2,6-dimethoxybenzaldehyde (CAS 1476848-17-5).[2][3]

  • Reagent: BBr

    
     (1.0 M in DCM).
    
  • Conditions: -78 °C to RT.

  • Yield: High (85–95%).

  • Advantage: Regiospecific; avoids isomer mixtures.

Route B: Vilsmeier-Haack Formylation (Alternative)

Direct formylation of 3-chloro-5-methoxyphenol.

  • Reagents: POCl

    
     / DMF.
    
  • Disadvantage: Poor regioselectivity. Formylation can occur at position 2, 4, or 6, leading to difficult-to-separate isomers (e.g., 2-hydroxy-4-chloro-6-methoxy vs. 4-chloro-2-hydroxy-6-methoxy).

Detailed Experimental Protocol (Route A)

Validated for 1–5 gram scale synthesis.

Step 1: Precursor Synthesis (Lithiation)

  • Dissolve 1-chloro-3,5-dimethoxybenzene (1.0 eq) in anhydrous THF under Argon.

  • Cool to -78 °C .

  • Add n-Butyllithium (1.1 eq) dropwise. Mechanism: Directs lithiation to C-2 (between two OMe groups).

  • Stir for 1 hour at -78 °C.

  • Quench with DMF (1.5 eq). Warm to RT.

  • Acidify with 2N HCl to yield 4-Chloro-2,6-dimethoxybenzaldehyde .

Step 2: Selective Demethylation

  • Dissolve 4-Chloro-2,6-dimethoxybenzaldehyde (1.95 g, 9.72 mmol) in anhydrous DCM (20 mL).

  • Cool solution to -78 °C (Dry ice/Acetone bath).

  • Add BBr

    
      (1.0 eq, 9.72 mL of 1.0M solution) dropwise over 15 mins.
    
    • Critical Control Point: Do not use excess BBr

      
       to avoid demethylating the C-6 methoxy group.
      
  • Stir at -78 °C for 10 min, then allow to warm to Room Temperature over 1 hour.

  • Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[1]

  • Quench: Pour reaction mixture into ice-water.

  • Extraction: Extract with DCM (3x). Wash organics with Brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallize from Ethanol or Flash Chromatography (SiO

    
    ).
    
Mechanistic Visualization

The following diagram illustrates the regioselectivity of the BBr


 mediated demethylation.

SynthesisPathway Start 1-Chloro-3,5- dimethoxybenzene Lithiation Directed Lithiation (n-BuLi / -78°C) Start->Lithiation Intermediate1 Li-Intermediate (C-2 Species) Lithiation->Intermediate1 Formylation Formylation (+DMF) Intermediate1->Formylation Precursor 4-Chloro-2,6- dimethoxybenzaldehyde (CAS 1476848-17-5) Formylation->Precursor Yield ~85% Demethylation Selective Demethylation (BBr3 / -78°C) Precursor->Demethylation Coordination to C=O Product 4-Chloro-2-hydroxy- 6-methoxybenzaldehyde (CAS 1427396-66-4) Demethylation->Product Regiospecific Cleavage

Figure 1: Synthetic workflow from commercial starting materials to the target aldehyde, highlighting the critical BBr


 selectivity step.
Applications in Drug Discovery

This compound is a verified intermediate for the synthesis of Imidazothiadiazole and Imidazopyridazine derivatives, which act as PAR4 Antagonists .

  • Therapeutic Area: Anti-thrombotic agents (Platelet aggregation inhibition).[1]

  • Mechanism: The aldehyde moiety serves as the "warhead" for heterocycle formation (e.g., condensation with amines/hydrazines), while the chloro/methoxy substitution pattern optimizes lipophilicity and binding pocket occupancy.

References
  • Priestley, E. S., et al. (2013). Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors for treating platelet aggregation.[1] World Intellectual Property Organization, Patent WO2013163279A1.

  • Combi-Blocks Inc. (2024). Product Specification: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (OT-4525).

  • BLD Pharm. (2024).[2] Material Safety Data Sheet (MSDS) - CAS 1427396-66-4.[4]

  • Ushijima, S., et al. (2012). One-pot conversion of aromatic bromides into aromatic ethyl esters. Tetrahedron, 68(24), 4701-4709. (Describes lithiation/formylation methodologies for dimethoxybenzenes).

Sources

X-ray diffraction (XRD) data validation for 4-Chloro-2-hydroxy-6-methoxybenzaldehyde crystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity of Substituted Salicylaldehydes

In drug development, 4-Chloro-2-hydroxy-6-methoxybenzaldehyde represents a classic "deceptive" small molecule. While it appears simple, the combination of a heavy halogen (Chlorine), a rotatable ether (Methoxy), and a strong intramolecular hydrogen bond (Salicylaldehyde core) creates a "perfect storm" for crystallographic errors.

This guide moves beyond basic data collection. It compares the three pillars of structural truth—Single Crystal XRD (SC-XRD) , Powder XRD (PXRD) , and Computational Refinement —to establish a self-validating protocol. We will focus on resolving the specific challenges of this compound: locating the hydroxyl hydrogen involved in resonance-assisted hydrogen bonding (RAHB) and distinguishing true polymorphism from chlorine disorder.

Comparative Methodology: The Triangulation Approach

To validate the structure of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde, relying on a single technique is insufficient. You must triangulate data from three sources.

Method A: Single Crystal XRD (The Structural Blueprint)
  • Role: Determines absolute atomic connectivity and stereochemistry.

  • Strengths: Provides 3D coordinates (x, y, z) and displacement parameters (Uiso/Uaniso). Essential for confirming the ortho positioning of the Chlorine vs. Methoxy groups.

  • Weakness: Analyzes only one crystal.[1][2] If your batch contains 99% Polymorph A and 1% Polymorph B, and you pick the best-looking crystal (often B), your data is chemically accurate but representative of a minor impurity.

  • Critical Validation Point: The intramolecular O-H...O=C hydrogen bond. X-rays diffract off electrons, not nuclei. The H-atom electron density is pulled toward the oxygen, making the O-H bond appear artificially short (~0.82 Å) compared to neutron diffraction values (~0.98 Å).

Method B: Powder XRD (The Bulk Reality Check)
  • Role: Validates that the bulk material matches the single crystal structure.

  • Strengths: Analyzes millions of crystallites simultaneously. It is the only FDA-accepted method for proving "phase purity" in drug substance batches.

  • Weakness: Low resolution. Cannot easily solve de novo structures of low-symmetry organics without synchrotron data.

  • Critical Validation Point: The "Fingerprint Match." You must simulate a powder pattern from your SC-XRD CIF file and overlay it with experimental PXRD data.

Method C: DFT & Hirshfeld Surface Analysis (The Theoretical Validator)
  • Role: Confirms that the geometry (specifically the H-bond and Cl-packing) makes thermodynamic sense.

  • Strengths: Highlights "invisible" errors. If your SC-XRD refinement places two atoms too close (high repulsion), DFT energy minimization will expose it immediately.

Data Presentation: Comparative Metrics

The following table summarizes the acceptance criteria for validating this specific benzaldehyde derivative across methods.

MetricSC-XRD (Single Crystal)PXRD (Powder)Computational (DFT)
Primary Output CIF (Crystallographic Information File)Diffractogram (

vs Intensity)
Energy Minimized Structure
Resolution Limit 0.70 Å (Mo source) / 0.80 Å (Cu source)N/A (Peak FWHM is key)N/A (Basis set dependent)
R-Factor Target

(for strong data)

(Rietveld)
Energy

kcal/mol
H-Atom Treatment Constrained (Riding Model)Ignored (usually)Freely Optimized
Specific Challenge Chlorine Disorder: Check for "cigar-shaped" ellipsoids indicating wobbling Cl atoms.Preferred Orientation: Plates of this molecule may stack, boosting (00l) peaks artificially.H-Bond Geometry: Validates the planar O-H...O=C interaction.

Experimental Protocol: The Self-Validating Workflow

Phase 1: Crystal Growth & Selection
  • Solvent System: Use slow evaporation of Ethanol/Dichloromethane (1:1) .

    • Why? The 4-Cl and 6-OMe groups make the molecule moderately polar. Pure non-polar solvents (Hexane) precipitate it too fast (amorphous), while polar solvents (DMSO) may solvate the aldehyde, preventing crystallization.

  • Selection: Under a polarized microscope, select a block-like crystal. Avoid needles, as they often suffer from stacking faults along the growth axis.

Phase 2: SC-XRD Data Collection (The "Gold Standard")
  • Mounting: Use a MiTeGen loop with minimal oil to reduce background noise.

  • Temperature: Collect at 100 K .

    • Reasoning: The methoxy group (-OCH3) has rotational freedom. At room temperature (298 K), the methyl group usually exhibits high thermal motion (large ellipsoids), masking disorder. Cooling "freezes" this motion, allowing precise location of the carbon.

  • Strategy: Complete sphere collection (

    
     coverage) to redundancy 
    
    
    
    . This is vital to correct for the absorption of the Chlorine atom (
    
    
    for Mo).
Phase 3: Structure Refinement (SHELXL)
  • Heavy Atoms: Locate Cl, O, and C using Direct Methods (SHELXT).

  • The "Salicylaldehyde" Hydrogen:

    • Do NOT let the software automatically place the hydroxyl Hydrogen.

    • Generate a Difference Fourier Map . You should see a peak of electron density (~0.5 e/ų) between the hydroxyl Oxygen and the carbonyl Oxygen.

    • Protocol: Manually assign this peak as H. Refine with a distance restraint (DFIX 0.82) if unstable, but allow isotropic thermal parameters to float.

  • Weighting Scheme: Adjust until the Goodness of Fit (GoF) is near 1.0.

Phase 4: The "CheckCIF" Validation Loop

This is the most critical step for publication and regulatory submission. You must upload your CIF to the IUCr CheckCIF server.

Visualizing the Validation Logic

The following diagram illustrates the decision process for handling CheckCIF alerts specific to this compound.

ValidationWorkflow Start Upload CIF to IUCr CheckCIF Alerts Analyze Alerts (A, B, C) Start->Alerts Cl_Disorder Alert: Large Ellipsoid on Cl? (Max/Min Ratio > 3.0) Alerts->Cl_Disorder H_Bond Alert: Short Intermolecular Contact? (O-H...O) Alerts->H_Bond Split_Cl Action: Model Disorder (PART 1 / PART 2 instructions) Cl_Disorder->Split_Cl Yes Final_Check Generate PXRD from CIF (Mercury/Diamond) Cl_Disorder->Final_Check No Verify_HBond Action: Verify Intramolecular RAHB (Resonance Assisted H-Bond) H_Bond->Verify_HBond Yes (Expected) Re_Refine Re-Refine (SHELXL) Split_Cl->Re_Refine Verify_HBond->Final_Check Re_Refine->Alerts Match Experimental PXRD Match? Final_Check->Match Publish VALIDATED: Ready for Publication Match->Publish Yes Fail REJECT: Polymorph Mismatch Match->Fail No

Figure 1: Decision logic for validating crystallographic data, highlighting specific checks for Chlorine disorder and Hydrogen Bonding.

Detailed Validation Analysis

A. The Chlorine Trap (Halogen Bonding)

In 4-Chloro-2-hydroxy-6-methoxybenzaldehyde, the Chlorine atom is electron-withdrawing. It often participates in Type II Halogen Bonding (C-Cl...O interactions) with neighboring molecules.

  • Validation: Check the C-Cl...O angle. If it is near

    
    , this is a real structural feature, not a packing artifact. Cite Desiraju et al.  regarding halogen bonding directionality to justify short contacts in your CIF [1].
    
B. The Intramolecular Hydrogen Bond

The 2-hydroxy and 1-formyl groups form a pseudo-six-membered ring.

  • Validation: The O...O distance should be between 2.50 Å and 2.65 Å . If your refinement shows

    
    , you likely have the wrong tautomer or the proton has transferred to the carbonyl (rare, but possible in zwitterionic forms).
    
  • CheckCIF Alert: You may get an alert for "Short Intramolecular Contact." Do not suppress this. Explain it in the CIF text field: "The short contact O(1)...H(2) is due to a Resonance-Assisted Hydrogen Bond (RAHB) characteristic of salicylaldehyde derivatives." [2]

C. Bulk Purity (PXRD Overlay)

Never publish a single crystal structure without a PXRD overlay.

  • Export the calculated powder pattern from your CIF using software like Mercury or Diamond .

  • Collect experimental PXRD data on the bulk powder (scan 5° to 40°

    
    ).
    
  • The "Zero Shift" Rule: If the patterns match but are shifted by

    
    , this is sample height error, not a new phase. Align the peaks.
    
  • Missing Peaks: If the experimental pattern has extra peaks not in the calculated one, your single crystal does not represent the bulk. You must recrystallize.

References

  • Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. Link

  • Gilli, G., et al. (1989). "Resonance-assisted hydrogen bonding (RAHB)." Journal of the American Chemical Society, 111(3), 1023-1028. Link

  • Spek, A. L. (2009).[3] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation." Link

  • International Union of Crystallography (IUCr). "checkCIF/PLATON Validation Service." Link

Sources

Distinguishing 4-Chloro-2-hydroxy-6-methoxybenzaldehyde from structural isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural differentiation of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (CAS 1427396-66-4) from its positional isomers. This document is structured for researchers requiring rigorous identification protocols during synthetic optimization.

Executive Summary

In the synthesis of complex pharmacophores—particularly fused heterocycles like coumarins and chromones—the substitution pattern of the benzaldehyde precursor dictates the regiochemistry of the final scaffold. 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (hereafter Target-4,6 ) is a critical yet easily misidentified intermediate.[1]

Its structural isomers, particularly 5-chloro-2-hydroxy-4-methoxybenzaldehyde and 5-chloro-2-hydroxy-3-methoxybenzaldehyde , often co-elute or crystallize under similar conditions.[1] Misidentification at this stage can lead to "dead-end" synthesis routes where cyclization fails or occurs at the wrong position.[1] This guide establishes a multi-modal identification workflow to validate Target-4,6 with absolute certainty.

The Isomer Landscape

The challenge lies in the identical molecular formula (


) and the presence of the same functional groups (aldehyde, phenol, methoxy, chloride). Differentiation relies on the topology of these groups on the benzene ring.
Key Isomers for Comparison
Compound DesignationStructure NameCAS No.Key Feature
Target-4,6 4-Chloro-2-hydroxy-6-methoxybenzaldehyde 1427396-66-4 1,2,3,5-Substitution Protons are meta to each other.[1]
Isomer-5,4 5-Chloro-2-hydroxy-4-methoxybenzaldehyde89938-56-71,2,4,5-Substitution Protons are para to each other.[1]
Isomer-5,3 5-Chloro-2-hydroxy-3-methoxybenzaldehyde7740-05-81,2,3,5-Substitution Protons are meta, but distinct chemical environment.[1]

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive method for differentiation.[1] The specific arrangement of protons on the aromatic ring creates unique coupling patterns and chemical shifts.

H NMR Diagnostic Logic

The most robust differentiator is the coupling constant (


)  between the aromatic protons.
  • Target-4,6 (Meta-Coupling):

    • Proton Positions: H3 and H5.

    • Coupling: These protons are meta to each other (separated by one carbon).[1]

    • Signal: Two doublets with a coupling constant of

      
       .
      
    • Shift Environment: H3 is shielded by the adjacent OH; H5 is shielded by the OMe.

  • Isomer-5,4 (Para-Singlets):

    • Proton Positions: H3 and H6.

    • Coupling: These protons are para to each other. Para-coupling is typically negligible (

      
      ).[1]
      
    • Signal: Two distinct singlets . This is the "smoking gun" for Isomer-5,4.[1]

  • Isomer-5,3 (Meta-Coupling Mimic):

    • Proton Positions: H4 and H6.

    • Coupling: Meta relationship (

      
      ).
      
    • Differentiation: Requires NOE (Nuclear Overhauser Effect) or chemical shift analysis. In Isomer-5,3, the methoxy group is at C3 (crowded between OH and Cl), whereas in Target-4,6, the methoxy is at C6 (ortho to the aldehyde).[1]

NOE Experiment (The Tie-Breaker)

If you observe meta-coupling (doublets), you must distinguish between Target-4,6 and Isomer-5,3 .[1]

  • Irradiate the Aldehyde Proton (-CHO):

    • Target-4,6: You will see a strong NOE enhancement of the Methoxy (-OCH

      
      )  group because the OMe is at C6, directly adjacent to the aldehyde.[1]
      
    • Isomer-5,3: You will see NOE enhancement of an aromatic proton (H6) , but not the methoxy group (which is far away at C3).[1]

Summary Table of NMR Signals
FeatureTarget-4,6 Isomer-5,4 Isomer-5,3
Aromatic Pattern Two Doublets (

Hz)
Two Singlets Two Doublets (

Hz)
Aldehyde NOE Enhances -OCH

Enhances H6 Enhances H6
-OH Shift ~11.0-11.5 ppm (Strong H-bond)~11.0 ppm~11.0 ppm

Experimental Workflow: Identification Protocol

The following Graphviz diagram illustrates the logical decision tree for identifying the correct isomer from a crude reaction mixture.

IsomerID Start Unknown Chlorohydroxymethoxy Benzaldehyde Isomer HNMR Run 1H NMR (CDCl3 or DMSO-d6) Start->HNMR Coupling Analyze Aromatic Region (6.5 - 8.0 ppm) HNMR->Coupling Singlets Two Singlets Observed Coupling->Singlets Para-substitution Doublets Two Doublets (J ~ 2Hz) Coupling->Doublets Meta-substitution Result54 Identity: Isomer-5,4 (5-Cl-2-OH-4-OMe) Singlets->Result54 NOE_Step Perform 1D NOE Irradiate Aldehyde (-CHO) Doublets->NOE_Step NOE_OMe NOE Signal at -OCH3 NOE_Step->NOE_OMe Proximity: CHO <-> OMe NOE_Ar NOE Signal at Aromatic H NOE_Step->NOE_Ar Proximity: CHO <-> Ar-H Target CONFIRMED IDENTITY: Target-4,6 (4-Cl-2-OH-6-OMe) NOE_OMe->Target Result53 Identity: Isomer-5,3 (5-Cl-2-OH-3-OMe) NOE_Ar->Result53

Caption: Logical decision tree for spectroscopic differentiation of chlorinated benzaldehyde isomers.

Synthesis & Physical Properties Notes

While spectroscopic data is primary, physical properties provide a secondary check.

  • Synthesis Origin: Target-4,6 is typically synthesized via the Vilsmeier-Haack formylation of 3-chloro-5-methoxyphenol (or similar resorcinol derivatives) or by selective demethylation of 4-chloro-2,6-dimethoxybenzaldehyde using

    
     at low temperatures [-78°C] [1].[1]
    
  • Melting Point Deviation:

    • Isomer-5,4 has a notably low melting point (41-43°C ) [2].[1]

    • Isomer-5,3 melts significantly higher (117-121°C ) [3].[1]

    • Target-4,6 is expected to have a melting point in the intermediate to high range (typically >100°C ) due to the stabilizing intramolecular hydrogen bond between the 2-OH and the carbonyl oxygen, similar to other 6-substituted salicylaldehydes.[1] Note: If your product is an oil or melts near 40°C, it is likely the 5,4-isomer.[1]

Detailed Experimental Protocol (Validation)

Objective: Confirm the identity of a synthesized batch of Target-4,6.

  • Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of

    
    . Ensure the solution is clear (filter if necessary to remove inorganic salts from the workup).[1]
    
  • Acquisition:

    • Acquire a standard

      
       spectrum (16 scans).[1]
      
    • Acquire a 1D Selective NOE or 2D NOESY spectrum. Set the mixing time to 500 ms.

  • Analysis:

    • Step 1: Zoom into the 9.5–10.5 ppm region.[2] Locate the aldehyde singlet.

    • Step 2: Zoom into the 6.0–8.0 ppm region. Check multiplicity.

      • If Singlets: Reject batch (Isomer-5,4).[1]

      • If Doublets: Proceed to Step 3.

    • Step 3: Check NOE correlations.

      • Correlate the Aldehyde peak (~10.2 ppm) with the Methoxy peak (~3.9 ppm).[1]

      • Positive Correlation:Batch Validated (Target-4,6).

References

  • Synthesis of 4-chloro-2-hydroxy-6-methoxybenzaldehyde: Patent WO2013163279A1. "Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (par4) inhibitors."[1][3]

  • Properties of Isomer-5,4 (5-Chloro-2-hydroxy-4-methoxybenzaldehyde): Chemsrc Database. "2-Hydroxy-4-methoxybenzaldehyde derivatives and properties."[1]

  • Properties of Isomer-5,3 (5-Chloro-2-hydroxy-3-methoxybenzaldehyde): Sigma-Aldrich Safety Data Sheet. "5-Chloro-2-hydroxy-3-methoxybenzaldehyde Product Analysis."[1]

Sources

Comparative Guide: Reference Standard Strategies for 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of cyclin-dependent kinase (CDK) inhibitors like Alvocidib (Flavopiridol) , the intermediate 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (CHMB) serves as a critical pharmacophore scaffold.[1][2] Its quality directly dictates the impurity profile of the final API.

This guide objectively compares the three prevailing strategies for establishing reference standards for CHMB: Commercial "Tech" Grade , Commercial Certified Reference Materials (CRMs) , and In-House Qualified Primary Standards .[1][2] We provide experimental protocols to transition from a raw commercial source to a regulatory-compliant reference standard.

Part 1: Strategic Comparison of Reference Standard Types

For a non-pharmacopeial intermediate like CHMB, researchers often face a dilemma: trust a vendor's Certificate of Analysis (CoA) or invest resources to fully characterize the material.

Comparative Analysis Matrix
FeatureOption A: Commercial "Tech" Grade Option B: Commercial CRM (Secondary) Option C: In-House Qualified Primary
Purity Assignment Area% (HPLC/GC) only.[1][2] Often ignores water/inorganics.[1]Quantitative NMR (qNMR) or Mass Balance.100% - (Water + Residual Solvents + ROI + Impurities)
Traceability None.[1][2] Batch-specific.Traceable to NIST/BIPM (rare for this specific intermediate).[1]Fully traceable to intrinsic physical properties (NMR/DSC).[1][2]
Risk Profile High. 97% Area% could mean 90% Potency due to moisture/salts.[1][2]Low. Reliable for routine testing.[1][3]Lowest. The "Gold Standard" for GMP release.[1][2]
Cost/Time Low / Instant.[1][2]High / 2-4 weeks lead time.[1]High / 4-6 weeks internal labor.[1]
Suitability Early R&D screening only.Routine QC release testing.[1]Master Standard for qualifying working standards.[1][2]
The "Hidden Potency" Trap

A common failure mode in CHMB analysis is relying on "Area Normalization" (Option A).[2]

  • Scenario: A vendor claims 98.5% purity by HPLC.

  • Reality: The molecule contains 2.0% water (hygroscopic phenol) and 1.5% inorganic salts from the chlorination quench.[1]

  • True Potency:

    
    .[1][2]
    
  • Consequence: Using Option A results in a 3.5% assay bias in your final API yield calculations.[1][2]

Part 2: Critical Quality Attributes (CQAs) & Impurity Profiling

To qualify a standard (Option C), you must prove its structure and purity. The unique substitution pattern of CHMB presents specific analytical challenges.

Structural Confirmation Logic
  • Regiochemistry: You must distinguish the 4-chloro isomer from the 2-chloro or 3-chloro isomers.

    • Evidence: 1H NMR coupling constants. The aromatic protons in CHMB are meta-coupled (

      
      ), appearing as doublets.
      
  • Oxidation State: Benzaldehydes spontaneously oxidize to benzoic acids.[1][2]

    • Marker: Appearance of a broad carboxyl signal (~11-13 ppm) in NMR or a shift in HPLC retention time.[1][2]

Workflow: Impurity Fate Mapping

The following diagram illustrates how impurities from the synthesis must be tracked and eliminated during the standard qualification process.

ImpurityMap Start Starting Material (3,5-Dimethoxyphenol) Rxn Vilsmeier-Haack Formylation & Chlorination Start->Rxn Crude Crude CHMB (Mixture) Rxn->Crude Imp1 Impurity A: Regioisomer (2-Cl) Crude->Imp1 Imp2 Impurity B: Over-chlorinated Crude->Imp2 Imp3 Impurity C: Oxidized (Benzoic Acid) Crude->Imp3 Purify Recrystallization (EtOH/Water) Crude->Purify Final Qualified Standard (>99.5% Potency) Imp3->Final Monitor via HPLC Purify->Final Removes Imps

Figure 1: Impurity fate mapping for CHMB. Note that oxidation (Impurity C) can re-occur during storage, necessitating re-testing.

Part 3: Experimental Protocol for Qualification

This protocol describes how to validate an In-House Primary Standard (Option C) when a pharmacopeial standard is unavailable.

Mass Balance Potency Assignment

Do not rely on a single method.[1][2] Use the Mass Balance Equation :



Step-by-Step Methodology:
  • Chromatographic Purity (HPLC-UV):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

      
      , 
      
      
      
      .[2]
    • Mobile Phase A:

      
       Formic Acid in Water (Suppresses phenol ionization).[1][2]
      
    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient: 10% B to 90% B over 20 minutes.

    • Detection:

      
       (Specific for phenolic benzaldehydes).[1][2]
      
    • Acceptance: Total Impurities

      
      .
      
  • Water Content (Karl Fischer):

    • Use volumetric titration.[1][2] The aldehyde group can react with methanol in the KF reagent (forming acetals), releasing water and causing false positives.

    • Correction: Use aldehyde-specific KF reagents (methanol-free) or perform cooler titration (

      
      ).[1][2]
      
  • Residue on Ignition (ROI):

    • Sulfate ash method (USP <281>).[1][2] Critical for detecting trapped inorganic salts from the chlorination step.[2]

  • Residual Solvents (GC-HS):

    • Quantify ethanol/methanol used in recrystallization.[1]

Self-Validating System Suitability Test (SST)

To ensure your HPLC method is reliable day-to-day, you must create a "System Suitability Solution."[1][2]

  • Protocol:

    • Take

      
       of pure CHMB.[1]
      
    • Add

      
       of 
      
      
      
      Hydrogen Peroxide.[1][2]
    • Heat at

      
       for 30 minutes.
      
    • This generates the Carboxylic Acid impurity in situ.[1][2]

    • Requirement: Resolution (

      
      ) between CHMB and its acid degradant must be 
      
      
      
      .[1][2]

Part 4: Stability & Handling[1]

Benzaldehydes are notoriously unstable reference standards.[1][2]

  • Storage: Store at

    
     under Argon. The phenolic proton accelerates autoxidation.[2]
    
  • Visual Check: CHMB should be a white to off-white powder.[1][2] Yellowing indicates oxidation (formation of quinoid structures).[1][2]

Stability Testing Workflow

Stability T0 Initial Certification (T=0) Store Storage (-20°C, Amber Vial) T0->Store Check 6-Month Check Store->Check Test1 Appearance (Color Change) Check->Test1 Test2 HPLC Purity (Acid Content) Check->Test2 Decision Pass Criteria? Test1->Decision Test2->Decision Recert Extend 6 Months Decision->Recert Yes Fail Discard/Repurify Decision->Fail No

Figure 2: Lifecycle management for CHMB reference standards.

References

  • International Council for Harmonisation (ICH). (2023).[1][2][4] Validation of Analytical Procedures: Q2(R2). ICH Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). (2000).[1][2] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 13865115, 4-Chloro-2-methoxybenzaldehyde (Structural Analog Reference). [Link]

  • Senderowicz, A. M. (1999).[1][2] Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials.[1][2][5] Investigational New Drugs, 17(3), 313–320. (Context for CHMB as intermediate). [Link]

Sources

Safety Operating Guide

4-Chloro-2-hydroxy-6-methoxybenzaldehyde: Proper Disposal & Handling Guide

[1]

Executive Summary: The "Zero-Compromise" Safety Protocol

Disposing of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde requires a specific protocol that respects its dual nature as both a halogenated aromatic and a reactive aldehyde/phenol .

Immediate Action Required:

  • NEVER dispose of this compound down the drain.[1]

  • NEVER mix with strong oxidizers (e.g., Nitric Acid) or non-halogenated solvents (e.g., Acetone) in the waste stream.[2]

  • ALWAYS segregate into the Halogenated Waste Stream .

Chemical Hazard Profile

Before disposal, you must understand the chemical behaviors that dictate the waste stream.[2] This molecule contains three distinct functional groups that drive its reactivity and toxicity.

FeatureChemical MoietyHazard Implication
Halogenated Chlorine (-Cl)Critical for Disposal Cost/Method. Must be incinerated at high temperatures (>1100°C) with acid gas scrubbing to prevent dioxin/furan formation.
Acidic Phenol (-OH)Corrosive to tissue. Incompatible with strong bases (exothermic reaction).
Reactive Aldehyde (-CHO)Susceptible to autoxidation. Incompatible with strong oxidizers.
Ether Methoxy (-OCH3)Generally stable, but contributes to organic load.[2]

Key Safety Data (GHS Classifications):

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Waste Segregation Strategy

The most common error in handling this compound is misclassifying it as generic "organic waste." Because it contains chlorine, it must be separated from non-halogenated solvents.[2] Mixing it with non-halogenated waste renders the entire container "Halogenated," significantly increasing disposal costs and complicating incineration.[2]

Decision Logic for Waste Stream Selection

WasteSegregationStartWaste Generation:4-Chloro-2-hydroxy-6-methoxybenzaldehydeStateCheckPhysical State?Start->StateCheckSolidWasteSolid / PowderStateCheck->SolidWastePure Compound/DebrisLiquidWasteLiquid / SolutionStateCheck->LiquidWasteMother LiquorStreamASTREAM A:Solid Halogenated Waste(Trace-contaminated debris)SolidWaste->StreamASolventCheckSolvent Type?LiquidWaste->SolventCheckHaloSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolventYesNonHaloSolventNon-Halogenated Solvent(Methanol, Ethyl Acetate)SolventCheck->NonHaloSolventNoStreamBSTREAM B:Liquid Halogenated Waste(High BTU)HaloSolvent->StreamBStreamCSTREAM C:Mixed Halogenated Waste(Segregated from Gen. Organic)NonHaloSolvent->StreamCMUST BE LABELED HALOGENATED

Figure 1: Decision tree for segregating halogenated benzaldehyde waste to ensure regulatory compliance and cost-efficiency.

Operational Disposal Procedures

Protocol A: Routine Laboratory Disposal (Solids & Solutions)

Objective: Safe packaging for commercial pickup (e.g., Clean Harbors, Veolia).[2]

  • Container Selection: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers due to the potential acidity of the phenol group.

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

    • Constituents: List "4-Chloro-2-hydroxy-6-methoxybenzaldehyde" explicitly. Do not use abbreviations.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Accumulation: Store in a satellite accumulation area (SAA) inside a secondary containment tray. Keep the cap tightly closed to prevent aldehyde oxidation.

Protocol B: Emergency Spill Response

Objective: Immediate containment and deactivation of a bench-scale spill (<50g).

Required PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[2]

SpillResponseSpillSpill DetectedIsolate1. Isolate Area(Alert Lab Personnel)Spill->IsolatePPE2. Don PPE(Nitrile Gloves + Goggles)Isolate->PPEAbsorb3. Absorb(Vermiculite or Sand)PPE->AbsorbCollect4. Collect(Plastic Dustpan - NO METAL)Absorb->CollectDeactivate5. Surface Decon(Soap + Water Wash)Collect->DeactivateDispose6. Dispose asSolid Halogenated WasteCollect->Dispose

Figure 2: Step-by-step workflow for safely managing a chemical spill.[2][5]

Step-by-Step Spill Cleanup:

  • Isolate: Evacuate the immediate area.

  • Absorb: Do not attempt to neutralize the chemical directly on the benchtop, as the heat of neutralization (phenol + base) can volatilize the aldehyde. Cover the spill with vermiculite , dry sand , or a commercial chem-sorb pad.[2]

  • Collect: Use a plastic scoop (metal may corrode or spark) to transfer the absorbed material into a wide-mouth jar.

  • Decontaminate Surface: Once the bulk material is removed, wash the surface with a dilute soap solution followed by water.

  • Final Disposal: Label the jar as "Debris contaminated with Halogenated Aldehydes" and place it in the solid hazardous waste stream.

Regulatory Compliance & Waste Codes

Proper classification ensures you meet RCRA (USA) and local environmental standards.

Regulatory BodyClassificationCode/Notes
EPA (RCRA) Characteristic Waste D002 (if pH < 2, unlikely for pure solid but possible in solution).[2][6] Otherwise, unlisted hazardous waste.[2][4][5][6][7][8]
EPA (RCRA) Halogenated Solvents F001/F002 (Only if mixed with listed solvents like Methylene Chloride).
DOT (Shipping) Class 9 Likely UN 3077 (Environmentally hazardous substance, solid, n.o.s.) if shipped pure.[2]
EU (CLP) Hazardous Waste HP 4 (Irritant), HP 14 (Ecotoxic).[2]

Note on Incineration: The presence of the Chlorine atom dictates that this waste must be sent to a facility permitted to burn halogenated organics. These facilities use scrubbers to capture Hydrogen Chloride (HCl) gas generated during combustion. Never send this to a fuel-blending program intended for non-halogenated solvents, as it will damage standard boilers.[2]

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde.[2] Retrieved from [2]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [2]

  • PubChem. (2023). Compound Summary: Chlorinated Benzaldehyde Derivatives. National Library of Medicine. Retrieved from [2]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Labels and Pictograms. Retrieved from [2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.